3-(Dimethylamino)propyl chloride hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNMDZRCXJETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-54-6 (Parent) | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022227 | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-04-5 | |
| Record name | 3-(Dimethylamino)propyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5407-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4031FU3Q6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Dimethylamino)propyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propyl chloride hydrochloride, also known by the acronym DMPC, is a quaternary ammonium salt widely utilized as a key intermediate in organic and pharmaceutical synthesis.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for introducing the dimethylaminopropyl moiety into a wide array of molecular structures.[1][3] This compound is of significant interest to the pharmaceutical industry, where it serves as a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including tricyclic antidepressants like Amitriptyline and Imipramine, as well as antipsychotics such as Chlorpromazine.[2][4][5] Its utility also extends to the agricultural and photographic chemical industries and as a reagent in biochemical research.[6][7] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and key synthetic applications.
Chemical and Physical Properties
This compound is a white to yellowish crystalline solid that is hygroscopic in nature.[2][6] It exhibits high solubility in water and other polar solvents.[1][3] The hydrochloride form enhances the compound's stability and solubility compared to its free base.[1]
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 5407-04-5 | [1] |
| Molecular Formula | C₅H₁₃Cl₂N or C₅H₁₂ClN·HCl | [1][8] |
| Molecular Weight | 158.07 g/mol | [8] |
| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | [8] |
| InChI | InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | [8][9] |
| InChIKey | LJQNMDZRCXJETK-UHFFFAOYSA-N | [1][8][9] |
| SMILES | CN(C)CCCCl.Cl | [8][9] |
| Synonyms | (3-Chloropropyl)dimethylamine hydrochloride, DMPC, 1-Chloro-3-(dimethylamino)propane hydrochloride | [1][10] |
Physical Data
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline powder | [2][6][11] |
| Melting Point | 140-143 °C or 187-190 °C (values vary by source) | [2][7][12][13] |
| Boiling Point | 50 °C @ 40 Torr | [11][14] |
| Flash Point | 32.8 °C | [6][11] |
| Water Solubility | 2000 g/L; Soluble | [6][13][14] |
| Other Solubilities | Soluble in methanol; Very soluble in N,N-Dimethylformamide | [11] |
| pH | 5-6 (500 g/L in H₂O at 20°C) | [9] |
| Vapor Pressure | 9.61 mmHg at 25°C | [6] |
| Sensitivity | Hygroscopic | [6][9] |
Synthesis and Key Reactions
The most common laboratory synthesis involves the reaction of 3-dimethylamino-1-propanol with thionyl chloride (SOCl₂).[2] In pharmaceutical applications, the hydrochloride salt is typically neutralized with a base to liberate the free amine, 3-chloro-N,N-dimethylpropan-1-amine, which then serves as the active alkylating agent in subsequent reactions.[3][15]
Caption: Synthesis workflow for this compound.
A critical reaction is its conversion to the corresponding Grignard reagent, which is stable and can be used in various carbon-carbon bond-forming reactions.[16][17] This highlights its role as a versatile intermediate.
Caption: General workflow for the use of DMPC in pharmaceutical synthesis.
Experimental Protocols
Synthesis of this compound[2]
-
Objective: To synthesize the title compound from 3-dimethylamino-1-propanol.
-
Materials: 3-dimethylamino-1-propanol (15 g, 1.0 eq.), thionyl chloride (21 g, 1.2 eq.), chloroform (150 mL), dichloromethane, petroleum ether.
-
Procedure:
-
Dissolve 3-dimethylamino-1-propanol in 150 mL of chloroform in a flask equipped with a stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield the purified N,N-dimethylaminopropyl chloride hydrochloride.
-
Melting Point Determination[8][10]
-
Objective: To determine the melting point range of a solid organic compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
Ensure the sample is finely powdered and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the closed end on a hard surface.[2][3]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to obtain an approximate melting point. Allow the apparatus to cool.
-
For an accurate measurement, heat the block again, but slowly (approx. 2 °C/min) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[3]
-
Purity Determination by Argentometric Titration (Mohr's Method)[1][12]
-
Objective: To quantify the chloride content and thus determine the purity of the hydrochloride salt.
-
Principle: Chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution to form a silver chloride (AgCl) precipitate. Potassium chromate (K₂CrO₄) is used as an indicator, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate at the endpoint, after all chloride has precipitated.[11]
-
Procedure:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water to create a stock solution.
-
Titration: Pipette a precise volume (e.g., 25.00 mL) of the sample solution into a conical flask.[11]
-
Add 1-2 mL of 5% potassium chromate indicator solution. The solution should be yellow.
-
Titrate with a standardized solution of AgNO₃ while swirling the flask continuously. A white precipitate of AgCl will form.
-
The endpoint is reached at the first appearance of a permanent faint reddish-brown or orange tint to the solution.[16]
-
Record the volume of AgNO₃ used. Perform the titration in triplicate for accuracy.
-
Calculate the moles of chloride and subsequently the purity of the sample.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)[9][11]
-
Objective: To obtain the infrared spectrum of the solid sample for structural confirmation.
-
Principle: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is pressed into a transparent pellet through which the IR beam can pass.[12]
-
Procedure:
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogenous powder is obtained.[8][18]
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.[19]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Data
Publicly available spectral data confirms the structure of this compound.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the dimethylamino group, and the three methylene groups of the propyl chain, with chemical shifts influenced by the adjacent nitrogen and chlorine atoms.[18]
-
¹³C NMR: The carbon NMR spectrum displays distinct peaks corresponding to the two methyl carbons of the dimethylamino group and the three carbons of the propyl chain.[20]
-
IR Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to C-H stretching, N-H stretching (from the hydrochloride), and C-N and C-Cl bond vibrations.[8][21]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[8][10] It may also cause respiratory irritation.[8]
GHS Hazard Information
| Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [8][22] |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[10]
Conclusion
This compound is a foundational intermediate in modern organic synthesis, particularly for the pharmaceutical industry. Its well-defined chemical properties, coupled with its versatile reactivity, ensure its continued importance in the development of essential medicines. A thorough understanding of its properties, handling procedures, and reaction pathways, as outlined in this guide, is critical for researchers and developers working with this compound.
References
- 1. scribd.com [scribd.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. lookchem.com [lookchem.com]
- 5. darshanpharmachem.com [darshanpharmachem.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. This compound | 5407-04-5 [chemicalbook.com]
- 8. shimadzu.com [shimadzu.com]
- 9. pennwest.edu [pennwest.edu]
- 10. KBr pellet method: Significance and symbolism [wisdomlib.org]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 13. info.gfschemicals.com [info.gfschemicals.com]
- 14. apicule.com [apicule.com]
- 15. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 16. Argentometric determination of chloride content... | F1000Research [f1000research.com]
- 17. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 18. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 19. azom.com [azom.com]
- 20. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]
- 21. Non aqueous titration | PPTX [slideshare.net]
- 22. titrations.info [titrations.info]
An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride (CAS 5407-04-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical and physical properties, synthesis, applications in drug development, and its role as an inhibitor of specific biological targets.
Chemical and Physical Properties
This compound is a white to off-white, hygroscopic crystalline solid.[1][2] It is a quaternary ammonium salt, which contributes to its high solubility in water and polar organic solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5407-04-5 | [4] |
| Molecular Formula | C₅H₁₃Cl₂N | [4][5] |
| Molecular Weight | 158.07 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 140-144 °C | [1] |
| Solubility | Soluble in water (2000 g/L) | [6][7] |
| Hygroscopicity | Hygroscopic | [1][6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Spectral data available | [8] |
| IR | Spectral data available | [5] |
| Mass Spectrometry | Spectral data available | [9] |
Synthesis of this compound
Several synthetic routes to DMPC HCl have been reported. Two common methods are detailed below.
Experimental Protocol: Synthesis from 3-Dimethylamino-1-propanol
This method involves the chlorination of 3-dimethylamino-1-propanol using thionyl chloride.[10]
Materials:
-
3-Dimethylamino-1-propanol
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Petroleum ether
Procedure:
-
Dissolve 3-dimethylamino-1-propanol (15 g, 1.0 eq.) in chloroform (150 mL) and cool the solution to 0 °C.[10]
-
Slowly add thionyl chloride (21 g, 1.2 eq.) dropwise to the stirred solution.[10]
-
Heat the reaction mixture to reflux and maintain for 5 hours.[10]
-
After completion, cool the mixture to room temperature.[10]
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[10]
-
Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield N,N-dimethylaminopropyl chloride hydrochloride (22 g, 98% yield).[10]
Experimental Protocol: Synthesis from Allyl Chloride and Dimethylamine
This method involves the reaction of allyl chloride with dimethylamine followed by hydrochlorination.[10]
Materials:
-
Allyl chloride (chloropropene)
-
Toluene
-
Diatomaceous earth (catalyst)
-
Dimethylamine gas
-
Water
-
Hydrochloric acid
Procedure:
-
In a four-port reaction flask, combine allyl chloride (50.0 g) and toluene (150 g).[10]
-
Add diatomaceous earth (1.0 g) as a catalyst.[10]
-
Introduce dimethylamine gas (38 g) at 45 °C and maintain the reaction at this temperature for 10 hours.[10]
-
Distill the reaction product under reduced pressure to recover toluene and unreacted allyl chloride.[10]
-
Wash the remaining product with water (100 g) and filter to remove the diatomaceous earth.[10]
-
Adjust the pH of the organic layer to 2-3 by dropwise addition of hydrochloric acid.[10]
-
Reflux the mixture with water at 112 °C for 12 hours.[10]
-
Cool to room temperature, filter, and dry to obtain N,N-dimethylaminochloropropane hydrochloride (93.0 g, 90.0% molar yield, 99.1% purity).[10]
Applications in Pharmaceutical Synthesis
DMPC HCl is a crucial intermediate for introducing the dimethylaminopropyl group into various active pharmaceutical ingredients (APIs).[11][12] It is notably used in the synthesis of antipsychotic and antispasmodic drugs.[10][11]
Synthesis of Chlorpromazine
Chlorpromazine, an antipsychotic medication, is synthesized via the alkylation of 2-chlorophenothiazine with DMPC HCl.[1]
Experimental Protocol: Synthesis of Chlorpromazine
Materials:
-
2-chlorophenothiazine
-
Toluene
-
Aqueous potassium hydroxide
-
This compound
Procedure:
-
To a mixture of 2-chlorophenothiazine (100 g) and toluene (450 ml), add aqueous potassium hydroxide (96.02 g in 100 ml of water) at 30 °C.[1]
-
Heat the mixture to 98 °C.[1]
-
Prepare the free base of DMPC by neutralizing the hydrochloride salt. A toluene solution of 3-dimethylaminopropyl chloride (135.24 g in 200 ml of toluene) is then added to the heated reaction mixture at 98 °C and maintained for 6 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mass to 40 °C and quench with water (1000 ml).[1]
-
Separate the organic layer, wash with water, and concentrate to obtain a residue containing Chlorpromazine.[1]
Diagram 1: Synthesis of Chlorpromazine
References
- 1. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Amitriptyline hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(5407-04-5) IR Spectrum [m.chemicalbook.com]
- 6. This compound | 5407-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound(5407-04-5) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. apicule.com [apicule.com]
An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl chloride hydrochloride, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document elucidates its chemical structure, formula, and physicochemical properties through meticulously structured data. Detailed experimental protocols for its synthesis, purification, and analysis are presented to aid in laboratory applications. Furthermore, this guide illustrates a key synthetic pathway involving this compound, offering a practical perspective for its application in drug development and organic synthesis.
Chemical Identity and Structure
This compound, also known by synonyms such as (3-Chloropropyl)dimethylamine hydrochloride and 1-Chloro-3-(dimethylamino)propane hydrochloride, is a quaternary ammonium salt.[1] The presence of both a reactive alkyl chloride and a tertiary amine functional group makes it a versatile building block in organic synthesis.[1] Its hydrochloride form enhances stability and solubility, particularly in aqueous media.[1]
The fundamental chemical structure of this compound is characterized by a propyl chain with a chlorine atom at one end and a dimethylamino group at the other, which is protonated to form the hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride[2] |
| CAS Number | 5407-04-5[1] |
| Molecular Formula | C₅H₁₃Cl₂N[1][2][3] |
| Linear Formula | (CH₃)₂N(CH₂)₃Cl · HCl |
| SMILES | CN(C)CCCCl.Cl[2] |
| InChI Key | LJQNMDZRCXJETK-UHFFFAOYSA-N[2] |
Physicochemical Properties
The compound is typically a white to yellowish crystalline powder.[3][4] It is known to be hygroscopic and should be stored accordingly.[4]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 158.07 g/mol [2] |
| Melting Point | 140-143 °C to 187-190 °C[3][4][5] |
| Boiling Point | 130.7 °C at 760 mmHg[4] |
| Solubility | Soluble in water (2000 g/L)[4][5] |
| Appearance | White to almost white powder or crystals[3][4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: ¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) |
| -N(CH₃)₂ | 2.931 |
| -CH₂-N- | 3.319 |
| -CH₂-CH₂-CH₂- | 2.385 |
| -CH₂-Cl | 3.739 |
| -NH⁺- | 11.9 |
(Note: Based on a 399.65 MHz spectrum in CDCl₃)[6]
Table 4: FTIR Spectral Data
| Technique | Source |
| KBr WAFER | Tokyo Kasei Kogyo Company, Ltd.[2] |
(For detailed peak information, direct spectral analysis is recommended.)
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of 3-dimethylamino-1-propanol.[3]
Materials:
-
3-dimethylamino-1-propanol (1.0 eq.)
-
Thionyl chloride (1.2 eq.)[7]
-
Chloroform (anhydrous)
-
Dichloromethane
-
Petroleum ether
Procedure:
-
A solution of 3-dimethylamino-1-propanol (15 g, 1.0 eq.) in 150 mL of chloroform is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.[7]
-
Thionyl chloride (21 g, 1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 5 hours.[7]
-
Upon completion, the mixture is cooled to room temperature.[7]
-
The solvent (chloroform) is removed by distillation under reduced pressure to yield the crude product.[7]
Purification
The crude product from the synthesis can be purified by washing.
Procedure:
-
The crude this compound is washed with a mixture of dichloromethane and petroleum ether (in a 1:10 v/v ratio, 50 mL).[7]
-
The purified solid is then filtered and dried to yield the final product. A yield of approximately 98% has been reported for this method.[7]
-
For further purification, treatment of aqueous solutions with activated carbon can be employed.[8]
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques. A validated GC-MS/MS method has been developed for its determination as a genotoxic impurity in drug substances like Clomipramine Hydrochloride.
General GC-MS/MS Protocol Outline:
-
Column: DB-624 (30m X 0.25mm X 1.4µm) or equivalent.
-
Mobile Phase: Helium gas at a flow rate of 1.0 ml/min.
-
Detector: Mass Spectrometer (MS).
-
Sample Preparation: The aqueous solution of the test chemical is neutralized with 1 N sodium hydroxide, followed by extraction with methylene chloride.[8]
-
Analysis: The retention time and mass-to-charge ratios (m/z) are monitored. Key m/z values for 3-(Dimethylamino)propyl chloride are 121, 58, and 42.
Applications in Synthesis
This compound is a key intermediate in the synthesis of numerous pharmaceuticals, including antipsychotic and antispasmodic drugs.[9] A prominent example is its use in the synthesis of the tricyclic antidepressant, Amitriptyline.[9]
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic route for producing this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5407-04-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 5407-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound(5407-04-5) 1H NMR spectrum [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. apicule.com [apicule.com]
A Technical Guide to the Mechanism and Application of 3-(Dimethylamino)propyl chloride hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propyl chloride hydrochloride (DMPC) is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1][2][3] It is a white to yellowish, hygroscopic crystalline powder that is soluble in water.[2][3] While not an active pharmaceutical ingredient (API) with a traditional pharmacological mechanism of action, its utility lies in its chemical reactivity as an alkylating agent. This guide provides an in-depth analysis of its core mechanism of action in the context of chemical synthesis, its application in the manufacturing of key pharmaceuticals, and a brief overview of its toxicological profile. DMPC is primarily used to introduce the 3-(dimethylamino)propyl moiety into a target molecule.[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 5407-04-5 | [3] |
| Molecular Formula | C₅H₁₃Cl₂N | [3][5] |
| Molecular Weight | 158.07 g/mol | [4][5] |
| Appearance | White to yellowish crystalline powder | [2][3] |
| Melting Point | 187-190 °C | [2][3] |
| Water Solubility | Soluble (2000 g/L) | [2] |
| Sensitivity | Hygroscopic | [2][3] |
| Synonyms | DMPC, 1-Chloro-3-dimethylaminopropane hydrochloride | [2][3] |
Core Mechanism of Action in Chemical Synthesis
The "mechanism of action" of DMPC in a synthetic context is its function as an electrophile in nucleophilic substitution reactions. The compound is a hydrochloride salt, which enhances its stability for storage and handling.[1][6] However, for it to function as an effective alkylating agent, the free base, N,N-dimethylamino-3-chloropropane, must be generated. This is typically achieved by treating the hydrochloride salt with a base.[1][7]
Once the tertiary amine is deprotonated, the molecule's electrophilic character is centered on the carbon atom bonded to the chlorine. This carbon is susceptible to attack by a nucleophile, leading to the displacement of the chloride ion and the formation of a new covalent bond. This S N 2 (Substitution Nucleophilic Bimolecular) reaction is the cornerstone of its utility.
Applications in Pharmaceutical Synthesis
DMPC is a key starting material for a wide array of pharmaceuticals, particularly tricyclic antidepressants and phenothiazine antipsychotics.[1][2][7][8]
Synthesis of Chlorpromazine
Chlorpromazine is a phenothiazine-class antipsychotic drug. Its synthesis involves the N-alkylation of 2-chlorophenothiazine with DMPC.[1][9][10] The reaction is typically carried out in the presence of a strong base, such as sodamide or potassium hydroxide, in an organic solvent like toluene.[10]
Synthesis of Imipramine
Imipramine is a tricyclic antidepressant. The synthesis involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with DMPC.[11] This reaction is also conducted in the presence of a strong base like sodium amide.[11]
Experimental Protocols
The following are generalized protocols based on procedures described in the literature. Specific quantities and conditions may vary.
Protocol 1: General N-Alkylation Procedure
-
Deprotonation of Nucleophile: The nucleophilic substrate (e.g., 2-chlorophenothiazine) is dissolved in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Base: A strong base (e.g., powdered potassium hydroxide or sodium amide) is added to the mixture, often with a phase-transfer catalyst if using aqueous base.[10]
-
Heating: The mixture is heated to facilitate the deprotonation of the nucleophile.
-
Addition of DMPC: The reactive free base of DMPC (pre-generated by reacting the hydrochloride salt with a base) is added to the reaction mixture, typically as a solution in the same solvent.[10]
-
Reaction: The mixture is maintained at an elevated temperature (e.g., 98°C) for several hours to ensure the completion of the alkylation reaction.[10]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, washed with water to remove inorganic salts, and the organic layer is separated. The final product is then isolated and purified, often through distillation or crystallization.
Protocol 2: Synthesis of Imipramine Pamoate from Imipramine Hydrochloride
This protocol details a step in the final formulation of imipramine, starting from the hydrochloride salt.
-
Generation of Imipramine Free Base: Imipramine hydrochloride (90 g) is treated with sodium hydroxide (18 kg) in water (60-100 mL) to generate the imipramine free base.[12]
-
Preparation of Pamoic Acid Slurry: Pamoic acid (32.4 g) is suspended in ethyl acetate (250 mL) in a separate reaction flask.[11][12]
-
Reaction: The solution of imipramine free base in ethyl acetate is added to the pamoic acid slurry while maintaining the temperature below 50°C over 3-4 hours.[11][12]
-
Stirring: The reaction mixture is stirred at room temperature for 12-14 hours.[11][12]
-
Isolation: The resulting bright yellow slurry is filtered, washed with ethyl acetate, and dried to yield imipramine pamoate.[11][12]
Quantitative Data
The efficiency of syntheses using DMPC is often high, as indicated by the reported yields.
| Product | Reactants | Base | Solvent | Yield | Reference |
| N,N-dimethylaminopropyl chloride hydrochloride | 3-dimethylamino-1-propanol, Thionyl chloride | - | Chloroform | 98% | [3][13] |
| Imipramine Pamoate | Imipramine, Pamoic acid | - | Ethyl Acetate | 96% | [11][12] |
Toxicological Mechanism of Action
Beyond its role in synthesis, DMPC is classified as a monofunctional nitrogen mustard-type chemical.[7] Chemicals in this class are known for their ability to act as DNA alkylating agents.[7] This biological activity can be considered a toxicological mechanism of action. The compound has shown mutagenic activity in some tests.[3][7] The electrophilic nature that makes DMPC a useful synthetic reagent also allows it to react with nucleophilic sites on biological macromolecules like DNA. This can lead to DNA damage and mutations, which is the basis for its observed mutagenicity.[7]
Conclusion
This compound is not a therapeutic agent but a critical building block in organic synthesis. Its mechanism of action is fundamentally that of an alkylating agent, enabled by the generation of its reactive free base. This reactivity is harnessed for the efficient, high-yield synthesis of numerous essential medicines, including chlorpromazine and imipramine. While its electrophilic nature raises toxicological concerns due to potential DNA alkylation, its controlled use in industrial synthesis underscores its importance in modern drug development and manufacturing.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 5407-04-5 [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. darshanpharmachem.com [darshanpharmachem.com]
- 9. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 11. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 12. US9334240B2 - Method of preparation of imipramine pamoate and novel crystalline form of imipramine pamoate thereof - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Research Applications of 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC), a pivotal chemical intermediate. It details its physicochemical properties, core synthetic applications in drug development, specific experimental protocols, and its role in biochemical research.
Introduction to this compound
This compound, with CAS number 5407-04-5, is a white to yellowish crystalline powder that serves as a highly versatile intermediate in organic synthesis.[1] It is a quaternary ammonium salt, which makes it stable and soluble in water and polar organic solvents.[2] Its primary utility lies in its function as an alkylating agent, specifically for introducing the dimethylaminopropyl moiety (-CH₂CH₂CH₂N(CH₃)₂) into various molecular scaffolds.[3] This functional group is a common structural feature in many biologically active compounds.
The applications of DMPC are widespread, spanning several industries. It is most prominent as a key building block in the pharmaceutical industry for the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[4][5] Beyond pharmaceuticals, it is also employed as an intermediate in the production of agricultural chemicals, as a component in the photographic industry, and as a reagent in biochemical studies.[1][6]
Physicochemical and Toxicological Data
A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 5407-04-5 | [1][7] |
| Molecular Formula | C₅H₁₃Cl₂N or C₅H₁₂ClN·HCl | [1][5][8] |
| Molecular Weight | 158.07 g/mol | [1][5][8] |
| Appearance | White to yellowish crystalline powder | [1][4][7] |
| Melting Point | 187-190 °C | [1][4][7] |
| Boiling Point | 50 °C @ 40 Torr | [4][7] |
| Flash Point | 32.8 °C | [1][7] |
| Water Solubility | Soluble (2000 g/L) | [1][4] |
| Sensitivity | Hygroscopic | [1][4] |
| Acute Toxicity (Oral) | LD50: 417 mg/kg (Rat) | [7] |
| Hazard Codes | Xn (Harmful), Xi (Irritant) | [1][8] |
Core Application: Intermediate in Pharmaceutical Synthesis
The primary research and industrial application of DMPC is its role as a precursor in the synthesis of a wide array of pharmaceuticals. The dimethylaminopropyl side chain it provides is crucial for the therapeutic activity of many drugs, particularly those targeting the central nervous system.
Key Therapeutic Classes Synthesized Using DMPC:
-
Antipsychotics: Used to manage psychosis, including schizophrenia.
-
Antidepressants: Primarily tricyclic antidepressants (TCAs) used to treat mood disorders.
-
Antispasmodics: Used to relieve spasms of involuntary muscle.
The table below lists several prominent drugs synthesized using DMPC as a key intermediate.
| Drug Name | Therapeutic Class | Role of DMPC | Reference(s) |
| Chlorpromazine | Antipsychotic | Provides the dimethylaminopropyl side chain via alkylation. | [10][11][12] |
| Imipramine | Tricyclic Antidepressant | Provides the dimethylaminopropyl side chain via alkylation. | [1][11][13] |
| Amitriptyline | Tricyclic Antidepressant | Key intermediate for side chain introduction. | [1][5][11] |
| Clomipramine | Tricyclic Antidepressant | Key intermediate for side chain introduction. | [11][14] |
| Benzydamine | Anti-inflammatory | Used as a synthetic intermediate. | [1][4][11] |
| Cyclobenzaprine | Muscle Relaxant | Used as a synthetic intermediate. | [1][4] |
| Acepromazine | Antipsychotic, Sedative | Key intermediate for side chain introduction. | [11][14] |
| Prothipendyl | Antipsychotic | Key intermediate for side chain introduction. | [11][14] |
The general synthetic utility of DMPC involves the alkylation of a nucleophilic core molecule, as depicted in the following diagram.
Detailed Experimental Protocols
This section provides methodologies for key syntheses involving this compound.
This protocol describes the synthesis of DMPC from its corresponding alcohol.[4][15]
-
Reactants:
-
3-dimethylamino-1-propanol (1.0 eq.)
-
Thionyl chloride (1.2 eq.)
-
Chloroform (solvent)
-
-
Methodology:
-
Dissolve 3-dimethylamino-1-propanol (15 g) in chloroform (150 mL) in a reaction flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (21 g) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield the final product.
-
-
Quantitative Data:
Imipramine is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine using DMPC.[13]
-
Reactants:
-
10,11-dihydro-5H-dibenz[b,f]azepine
-
3-(Dimethylamino)propyl chloride (generated from the hydrochloride salt)
-
Sodium amide (NaNH₂)
-
-
Methodology:
-
In a suitable reaction vessel, suspend sodium amide in an appropriate solvent (e.g., toluene or xylene).
-
Add 10,11-dihydro-5H-dibenz[b,f]azepine to the suspension to form the corresponding sodium salt.
-
Add 3-(Dimethylamino)propyl chloride to the reaction mixture.
-
Heat the mixture to reflux to drive the alkylation reaction to completion.
-
After the reaction is complete, cool the mixture and quench with water.
-
Separate the organic layer, wash, dry, and remove the solvent under reduced pressure.
-
Purify the resulting crude Imipramine base, often by conversion to its hydrochloride salt.
-
-
Note: The free base of DMPC is typically generated in situ or just prior to use by neutralizing the hydrochloride salt with a base like sodium hydroxide.[16]
Chlorpromazine is synthesized via the alkylation of 2-chlorophenothiazine with DMPC. Several methods exist, varying in the base and solvent system used.[10][12]
-
Reactants:
-
2-Chlorophenothiazine
-
This compound
-
Base (e.g., sodamide, potassium hydroxide, sodium hydroxide)
-
Solvent (e.g., xylene, toluene) or phase-transfer catalyst (e.g., Aliquat 336, tert-butylammonium bromide)
-
-
Methodology (Using NaOH and Phase-Transfer Catalyst):
-
Charge a reactor with 2-chlorophenothiazine, toluene, sodium hydroxide, and a phase-transfer catalyst like tert-butylammonium bromide.
-
Add 3-(Dimethylamino)propyl chloride (or its hydrochloride salt) to the biphasic mixture.
-
Heat the reaction mixture, typically to reflux, and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and add water to dissolve the inorganic salts.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with water, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
The Chlorpromazine base in toluene can be isolated or converted directly to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding an alcoholic HCl solution.[12]
-
Isolate the precipitated Chlorpromazine hydrochloride by filtration.
-
DMPC is a precursor for a stable Grignard reagent, which is unusual for molecules containing an amine group.[3][16]
-
Reactants:
-
This compound
-
Sodium hydroxide (for neutralization)
-
Magnesium turnings
-
Solvent (e.g., Toluene, Benzene, or an ether)
-
Iodine crystal (as an initiator)
-
-
Methodology:
-
Neutralization: Prepare the free base, 3-(Dimethylamino)propyl chloride, by neutralizing an aqueous solution of the hydrochloride salt with an aqueous sodium hydroxide solution. Extract the free base into an organic solvent like toluene.[16]
-
Grignard Formation: In a dry, nitrogen-purged flask, place magnesium turnings.
-
Add a small portion of the 3-(Dimethylamino)propyl chloride solution and a crystal of iodine to initiate the reaction.
-
Heat the mixture to reflux. The start of a vigorous reaction indicates the formation of the Grignard reagent.
-
Slowly add the remaining 3-(Dimethylamino)propyl chloride solution to maintain a steady reflux.
-
After the addition is complete, continue refluxing for an additional period to ensure complete reaction.
-
The resulting solution of 3-(Dimethylamino)propylmagnesium chloride can be used in subsequent reactions, such as additions to carbonyls or orthoformates.[16]
-
Other Research Applications
While pharmaceutical synthesis is its primary use, DMPC is also valuable in other research domains.
-
Biochemical Reagent: DMPC and its analogs are used in biochemical studies to probe enzyme mechanisms and membrane transport. It has been identified as a competitive inhibitor of human kidney histamine N-methyltransferase and shows a high affinity as an inhibitor of choline uptake.[9]
-
DNA Alkylating Agent: As a monofunctional nitrogen mustard-type chemical, DMPC has been shown to be a DNA alkylating agent. This property makes it a compound of interest in genetic toxicity and mutagenesis research, although it is noted to be weaker than bifunctional mustards and does not cause DNA interstrand crosslinking.[3]
-
Agricultural and Photographic Chemicals: It serves as an intermediate for various agricultural chemicals and has been patented for use as a nucleation-promoting agent in photographic emulsions.[1][3]
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[8][17] It may also cause respiratory irritation.[8][18]
-
Handling Precautions: Work should be conducted in a well-ventilated area, such as a fume hood.[17] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[17] Avoid the formation of dust and prevent contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17] The material is hygroscopic and should be protected from moisture.[4]
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its ability to efficiently introduce the dimethylaminopropyl side chain has made it indispensable in the synthesis of a multitude of essential medicines, particularly antipsychotics and antidepressants. Its utility extends into creating complex reagents like its Grignard form and as a tool in biochemical research. A thorough understanding of its properties, synthetic applications, and handling requirements is crucial for any researcher or drug development professional working with this versatile compound.
References
- 1. lookchem.com [lookchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | 5407-04-5 [chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. darshanpharmachem.com [darshanpharmachem.com]
- 12. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 13. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 14. This compound-5407-04-5 [ganeshremedies.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propyl chloride hydrochloride (DMAP-Cl·HCl) is a key chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. An accurate understanding of its physical properties is paramount for its effective use in chemical synthesis, process development, and quality control. This technical guide provides a detailed overview of the core physical characteristics of DMAP-Cl·HCl, complete with experimental protocols and structured data for ease of reference.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 5407-04-5
-
Molecular Formula: C₅H₁₃Cl₂N (also represented as C₅H₁₂ClN·HCl)[1]
-
Synonyms: 3-Chloro-N,N-dimethylpropylamine hydrochloride, DMPC, (3-Chloropropyl)dimethylamine hydrochloride
Core Physical Properties
The physical properties of this compound have been compiled from various sources. It is important to note that some variations exist in the reported values, particularly for melting and boiling points, which may be attributable to differences in purity or analytical methodology.
Data Summary
| Property | Value | References |
| Molecular Weight | 158.07 g/mol | [1] |
| Appearance | White to off-white or yellowish crystalline powder. Hygroscopic. | [1] |
| Melting Point | 187-190 °C | |
| 140-143 °C | ||
| 141-144 °C | ||
| Boiling Point | 50 °C at 40 Torr | |
| 130.7 °C at 760 mmHg | ||
| Solubility | Water: Soluble (approx. 2000 g/L) | [1] |
| Methanol: Soluble | ||
| N,N-Dimethylformamide: Very soluble | ||
| Glacial Acetic Acid: Sparingly soluble | ||
| Chloroform: Very slightly soluble | ||
| pH | 5-6 (500 g/L aqueous solution at 20°C) | |
| Flash Point | 32.8 °C | |
| Vapor Pressure | 9.61 mmHg at 25°C |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data on physical properties. The following sections outline the protocols for determining the key characteristics of this compound.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.[2][3][4][5][6]
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Calibrated thermometer or temperature sensor.
-
Glass capillary tubes (thin-walled, sealed at one end).
Procedure:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. Introduce the powdered sample into a capillary tube and compact it by tapping the tube, aiming for a sample height of 2.5-3.5 mm.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Determination: Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Continuously observe the sample. Record the temperature at which the first sign of liquid formation is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point range.[5]
Below is a workflow diagram for the melting point determination process.
Water Solubility Determination (Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.[7][8][9][10][11] It is suitable for substances with solubility above 0.01 g/L.
Objective: To determine the saturation mass concentration of the substance in water at a given temperature.
Apparatus:
-
Constant temperature water bath or shaker.
-
Analytical balance.
-
Volumetric flasks.
-
Centrifuge or filtration apparatus.
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis).
Procedure:
-
Temperature Control: The determination should be performed at a constant temperature, preferably 20 ± 0.5 °C.[7][10][11]
-
Saturation: Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Equilibration: Agitate the mixture in the constant temperature bath to facilitate the dissolution and allow the system to reach equilibrium. A preliminary test can determine the necessary time to achieve saturation.[7][10][11]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.
-
Quantification: Determine the concentration of the dissolved substance in the clear aqueous phase using a suitable and validated analytical method.
-
Calculation: Express the solubility in grams per liter (g/L).
pH Measurement
This protocol outlines the standard procedure for measuring the pH of an aqueous solution of the substance.[12][13][14][15]
Objective: To determine the pH of a solution of known concentration.
Apparatus:
-
Calibrated pH meter with a glass electrode.
-
Standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Beakers.
-
Magnetic stirrer and stir bar.
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.[13]
-
Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 500 g/L as cited in the literature).
-
Measurement: Immerse the pH electrode in the sample solution. Stir the solution gently to ensure homogeneity.
-
Reading: Allow the reading on the pH meter to stabilize before recording the value. Ensure the temperature of the sample is recorded as pH is temperature-dependent.
Synthesis Outline
This compound is typically synthesized from 3-dimethylamino-1-propanol. A common method involves the reaction of the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), in a suitable solvent like chloroform. The reaction is generally heated to reflux to ensure completion. After the reaction, the solvent is removed, and the crude product is purified, often by washing with a non-polar solvent mixture, to yield the final hydrochloride salt.[16]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. thinksrs.com [thinksrs.com]
- 4. uspbpep.com [uspbpep.com]
- 5. youtube.com [youtube.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. books.google.cn [books.google.cn]
- 8. filab.fr [filab.fr]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. Water Solubility | Scymaris [scymaris.com]
- 12. Video: Using a pH Meter: Principles, Calibration and pH Measurement [jove.com]
- 13. pH - Wikipedia [en.wikipedia.org]
- 14. cerritos.edu [cerritos.edu]
- 15. horiba.com [horiba.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 3-(Dimethylamino)propyl chloride hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)propyl chloride hydrochloride (DMPAC), a key intermediate in the synthesis of numerous pharmaceutical compounds. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation.
Core Data Presentation: Solubility Summary
Precise quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, based on qualitative and semi-quantitative information from various technical sources, the following table summarizes its solubility profile.
| Solvent | CAS Number | Solubility Classification | Reported Values |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Very Soluble | — |
| Methanol | 67-56-1 | Soluble | — |
| Water | 7732-18-5 | Soluble | 2000 g/L[1][2][3][4]; 100 g/L (400 mg in 4 mL)[5] |
| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble | — |
| Chloroform | 67-66-3 | Very Slightly Soluble | — |
It is also generally described as being soluble in polar organic solvents.
Experimental Protocols: Determining Solubility
The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a synthesized composite of standard laboratory procedures for solubility determination.
Objective:
To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Record the exact weight of the compound added.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrated, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids. The filtration should be performed quickly to minimize temperature changes.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.
-
Gravimetric Method: The solvent in the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining solid can be determined.
-
Chromatographic Method (HPLC/GC): Dilute the filtered solution to a concentration within the calibration range of the instrument and analyze.
-
Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance and comparing it to a calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mol/L based on the determined concentration and the volume of the solvent.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid in a liquid.
Caption: Workflow for Experimental Solubility Determination.
References
In-Depth Technical Guide on the Stability and Storage of 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC), a key intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Understanding the stability profile of DMPC is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[3][4] It is known to be hygroscopic, readily absorbing moisture from the atmosphere. This property is a critical consideration for its handling and storage. The compound is soluble in water.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃Cl₂N | [6] |
| Molecular Weight | 158.07 g/mol | [6] |
| Appearance | White to light yellow crystalline powder/solid | [3][4] |
| Melting Point | 140-143 °C (lit.) | [7] |
| Boiling Point | 130.7 °C at 760 mmHg | [7] |
| Solubility | Soluble in water | [4][5] |
| Hygroscopicity | Hygroscopic |
Stability Profile
This compound is generally considered a stable compound under recommended storage conditions.[8] A toxicology study conducted by the National Toxicology Program reported no degradation of the bulk chemical when stored at ambient temperature under an inert gas headspace and protected from light and moisture over a 3-month period.[2]
Incompatible Materials
To prevent degradation and hazardous reactions, DMPC should not be stored with strong oxidizing agents, strong bases, or alkaline materials.[8]
Hazardous Decomposition
Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference(s) |
| Temperature | Cool, dry place. Some suppliers recommend refrigeration (2-8°C). | [3][8][9][10] |
| Atmosphere | Store in a tightly closed container. Storage under an inert gas is also recommended. | [3] |
| Light | Protect from light. | [2] |
| Ventilation | Store in a well-ventilated area. | [3][8] |
| Handling | Use in a well-ventilated area. Avoid dust formation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [3][8][11] |
One supplier suggests a shelf life of up to 24 months from the date of manufacture when the compound is stored under these recommended conditions.[10]
Experimental Protocols for Stability Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
A primary method for the analysis of DMPC, often as an impurity in final drug products, is gas chromatography coupled with mass spectrometry. The following provides a general framework based on a published method for the determination of DMPC in Clomipramine Hydrochloride.
Experimental Workflow for DMPC Stability Testing
Caption: Workflow for a stability-indicating GC-MS assay of DMPC.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent or equivalent
-
Column: DB-624 (30m x 0.25mm x 1.4µm) or similar
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program: A suitable temperature gradient program to ensure separation from any potential degradants.
-
Injector: Split/splitless injector
-
Detector: Mass Spectrometer (MS)
-
MS Conditions: Electron Ionization (EI) source, monitoring for characteristic DMPC ions.
Procedure Outline:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation:
-
Accurately weigh a sample of DMPC that has been subjected to stability testing conditions.
-
Dissolve the sample in deionized water.
-
Neutralize the aqueous solution with a base (e.g., 1 N sodium hydroxide) to liberate the free base.
-
Extract the free base into an organic solvent such as methylene chloride.
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Integrate the peak corresponding to DMPC. Plot a calibration curve of peak area versus concentration for the standards. Use the regression equation to determine the concentration of DMPC in the test samples. The percentage of degradation can be calculated by comparing the concentration of the stressed sample to that of an unstressed control sample.
Logical Framework for a Stability Study
For researchers and drug development professionals, a systematic approach to evaluating the stability of DMPC is essential. The following diagram illustrates a logical workflow for conducting a comprehensive stability study.
Logical Workflow for DMPC Stability Study
Caption: Logical workflow for conducting a formal stability study of DMPC.
This structured approach ensures that all critical aspects of stability are evaluated, leading to a robust understanding of the molecule's behavior over time and under various environmental conditions. This is crucial for defining appropriate storage, handling, and re-test periods in a GxP-regulated environment.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. This compound(5407-04-5) IR Spectrum [chemicalbook.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 3-Dimethylaminopropylchloride hydrochloride, 99% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 5407-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound-5407-04-5 [ganeshremedies.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Technical Guide: The Hygroscopic Nature of 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propyl chloride hydrochloride (DMPC), a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is a white to off-white crystalline solid.[1][2] Its chemical structure, possessing a quaternary ammonium salt, inherently predisposes it to being hygroscopic, meaning it readily attracts and retains moisture from the surrounding atmosphere.[3] This property is a critical consideration in the pharmaceutical industry, as moisture uptake can significantly impact the material's physical and chemical stability, handling, storage, and formulation performance. Understanding and quantifying the hygroscopic nature of DMPC is therefore essential for ensuring product quality and efficacy.
This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound. It details the potential implications of its moisture sensitivity and outlines standardized experimental protocols for its characterization.
Impact of Hygroscopicity on Drug Development
The hygroscopic nature of a chemical intermediate like DMPC can have several ramifications throughout the drug development process:
-
Stability: Absorbed moisture can lead to chemical degradation through hydrolysis or act as a medium for reactions with other excipients.
-
Physical Properties: Moisture can induce changes in crystal structure, particle size, and flowability, which can affect downstream processing such as milling and tableting.
-
Dosage Form Performance: In the final drug product, changes in the hydration state of an ingredient can alter dissolution rates and bioavailability.
-
Storage and Handling: Strict control of environmental humidity is necessary during storage and handling to prevent caking, deliquescence, and degradation.[4]
Quantitative Hygroscopicity Data
While this compound is widely acknowledged as hygroscopic, specific quantitative data from public literature is scarce. The following table is a representative example of how water absorption data for a hygroscopic compound would be presented. This data is typically generated using techniques such as Dynamic Vapor Sorption (DVS).
| Relative Humidity (%) | Water Uptake (% w/w) |
| 0 | 0.0 |
| 10 | 0.2 |
| 20 | 0.5 |
| 30 | 0.9 |
| 40 | 1.5 |
| 50 | 2.3 |
| 60 | 3.5 |
| 70 | 5.2 |
| 80 | 8.0 |
| 90 | 12.5 |
| Table 1: Representative data for water vapor sorption analysis of a hygroscopic compound at 25°C. This data is illustrative and not experimentally determined for this compound. |
Experimental Protocols for Hygroscopicity Assessment
The hygroscopicity of a substance can be determined using several established methods. The choice of method depends on the desired level of detail and the specific properties to be investigated.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled relative humidity (RH) levels at a constant temperature.[5][6][7][8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried by exposing it to 0% RH until a stable mass is achieved. This initial mass serves as the baseline.
-
Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next RH level.[5]
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water sorption.
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. This isotherm provides detailed information about the hygroscopic behavior of the material.
European Pharmacopoeia (Ph. Eur.) Method
The European Pharmacopoeia outlines a simpler, static method for classifying the hygroscopicity of a substance.[9][10]
Methodology:
-
Sample Preparation: Weigh approximately 1 gram of this compound into a tared container.
-
Equilibration: Place the open container in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 79.5% at 25°C.
-
Storage: Store the desiccator at 25 ± 1°C for 24 hours.
-
Final Weighing: After 24 hours, remove the container and re-weigh it.
-
Classification: The percentage increase in mass is calculated, and the substance is classified according to the Ph. Eur. criteria (see diagram below).
Visualizations
The following diagrams illustrate the experimental workflow for hygroscopicity testing and the classification scheme according to the European Pharmacopoeia.
Caption: Experimental workflow for determining hygroscopicity.
Caption: European Pharmacopoeia hygroscopicity classification.
Conclusion
The hygroscopic nature of this compound is a critical parameter that must be carefully evaluated and controlled. While qualitative information confirms its tendency to absorb moisture, quantitative characterization through methods like Dynamic Vapor Sorption provides the detailed data necessary for robust formulation development and defining appropriate storage and handling conditions. The experimental protocols and classification schemes outlined in this guide provide a framework for researchers and drug development professionals to systematically assess and manage the challenges associated with the hygroscopicity of this important pharmaceutical intermediate.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 7. mt.com [mt.com]
- 8. aqualab.com [aqualab.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl chloride hydrochloride, a key chemical intermediate in the pharmaceutical industry. This document details its chemical properties, synonyms, and applications, with a focus on its role in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Identity and Synonyms
This compound is a quaternary ammonium salt widely used in organic synthesis.[1] It is crucial for introducing the dimethylaminopropyl group into various molecular structures.[2] A comprehensive list of its synonyms and identifiers is provided below for clear identification and sourcing.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride[2][3] |
| CAS Number | 5407-04-5[2][3][4][5][6][7] |
| Alternative CAS Numbers | 1281-00-1[3][8] |
| Molecular Formula | C5H13Cl2N[3][6][7] |
| Molecular Weight | 158.07 g/mol [2][3][5][6] |
| Common Synonyms | (3-Chloropropyl)dimethylamine hydrochloride[4] |
| 1-Chloro-3-(dimethylamino)propane hydrochloride[3][4] | |
| 3-Chloro-N,N-dimethylpropylamine hydrochloride[2][3][5][7] | |
| Dimethylaminopropyl chloride hydrochloride[3] | |
| DMPC[6] | |
| N,N-Dimethyl-3-chloropropylamine hydrochloride[3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | White to off-white or yellowish crystalline powder[4][6] |
| Melting Point | 187-190 °C[3] |
| Boiling Point | 50 °C at 40 Torr[6] |
| Solubility | 2000 g/L in water[3][6] |
| Sensitivity | Hygroscopic[3][6] |
| Storage Temperature | Room Temperature, in a dry, dark place[6] |
Applications in Drug Development
This compound is a critical building block in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system. Its primary utility lies in its function as an alkylating agent to introduce the dimethylaminopropyl side chain, which is a common pharmacophore in many psychoactive drugs.
Key therapeutic classes of drugs synthesized using this intermediate include:
-
Antipsychotics: such as Chlorpromazine and Prothipendyl.[5][6]
-
Antidepressants: including Amitriptyline, Imipramine, Clomipramine, and Dibenzepin.[4][5][6]
-
Other APIs: including Benzydamine, Citalopram, and Clomiphene.[5][6]
The following diagram illustrates the general synthetic workflow where this compound is utilized as an alkylating agent.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound itself and its application in the synthesis of a prominent antipsychotic drug, Chlorpromazine.
Synthesis of this compound
This protocol describes the synthesis from 3-dimethylamino-1-propanol.
Materials:
-
3-dimethylamino-1-propanol
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Petroleum ether
Procedure:
-
Dissolve 15 g (1.0 eq.) of 3-dimethylamino-1-propanol in 150 mL of chloroform in a suitable reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 21 g (1.2 eq.) of thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield N,N-dimethylaminopropyl chloride hydrochloride (22 g, 98% yield).[4]
The following diagram outlines the workflow for this synthesis.
Synthesis of Chlorpromazine using this compound
This protocol is adapted from a patented process for the preparation of Chlorpromazine.[9]
Materials:
-
2-chlorophenothiazine
-
Toluene
-
Aqueous potassium hydroxide
-
3-dimethylaminopropylchloride
-
Water
-
0.5N Hydrochloric acid
-
30% Sodium hydroxide solution
-
Methanolic hydrochloride solution
-
Ethyl acetate
Procedure:
-
To a mixture of 100 g of 2-chlorophenothiazine and 450 ml of toluene, add a solution of 96.02 g of potassium hydroxide in 100 ml of water at 30°C.
-
Heat the mixture to 98°C.
-
Add a toluene solution of 135.24 g of 3-dimethylaminopropylchloride in 200 ml of toluene to the heated reaction mixture at 98°C and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mass to 40°C and quench with 1000 ml of water.
-
Separate the organic layer and wash it with 1000 ml of water, then concentrate to obtain a residue.
-
Dissolve the residue in 400 ml of toluene and extract with 1000 ml of an aqueous solution of 0.5N hydrochloric acid.
-
To the obtained aqueous hydrochloride solution containing Chlorpromazine, add 100 ml of toluene, followed by 90 ml of 30% sodium hydroxide solution.
-
Separate the organic layer and wash with 300 ml of water.
-
Filter the contents and concentrate the filtrate under reduced pressure to obtain a residue.
-
Add 700 ml of toluene to the residue at 65°C and then cool to 30°C.
-
Slowly add 71.15 g of methanolic hydrochloride solution (29.4% w/v) to the cooled mixture, stir for 15 minutes at 30°C, and concentrate the mass under vacuum at 70°C.
-
Add 600 ml of ethyl acetate to the concentrated residue at 60°C and stir for 1 hour at 75°C.
-
Cool the contents to 30°C and stir for 90 minutes.
-
Filter the resulting solid and wash with 200 ml of ethyl acetate to obtain Chlorpromazine.[9]
The following diagram illustrates the workflow for the synthesis of Chlorpromazine.
Conclusion
This compound is an indispensable reagent in the synthesis of a multitude of pharmaceutical compounds. Its well-defined reactivity and commercial availability make it a cornerstone for medicinal chemists and process development scientists. This guide provides the essential technical information for its effective and safe utilization in a research and development setting.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. apicule.com [apicule.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 5407-04-5 [chemicalbook.com]
- 5. darshanpharmachem.com [darshanpharmachem.com]
- 6. This compound-5407-04-5 [ganeshremedies.com]
- 7. Amitriptyline hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
Methodological & Application
synthesis of chlorpromazine using 3-(Dimethylamino)propyl chloride hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chlorpromazine, a significant antipsychotic medication. The primary synthetic route detailed herein involves the N-alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride hydrochloride. This method is a well-established and efficient approach for the production of chlorpromazine. These notes are intended to guide researchers in the fields of medicinal chemistry, drug development, and pharmacology through the synthetic process, providing a foundation for further research and optimization.
Introduction
Chlorpromazine, marketed under trade names such as Thorazine, is a first-generation antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders since the 1950s.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3][4] The synthesis of chlorpromazine is a critical process for ensuring the availability of this essential medicine. The reaction of 2-chlorophenothiazine with this compound is a common and effective method for its preparation.[5][6][7][8] This document outlines the chemical principles, experimental procedures, and relevant data for this synthesis.
Chemical Reaction
The core of the synthesis is a nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chlorine atom of the 3-(dimethylamino)propyl chloride side chain. The reaction is typically carried out in the presence of a base to deprotonate the phenothiazine nitrogen, thereby increasing its nucleophilicity.
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of Chlorpromazine using Potassium Hydroxide in Toluene
This protocol is adapted from a patented process and offers a robust method for the synthesis of chlorpromazine base.[6]
Materials:
-
2-Chlorophenothiazine
-
This compound
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
-
0.5N Hydrochloric acid (HCl)
-
30% Sodium hydroxide (NaOH) solution
-
Activated charcoal
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add 2-chlorophenothiazine (100 g) and toluene (450 ml).
-
Addition of Base: To this mixture, add a solution of potassium hydroxide (96.02 g) dissolved in water (100 ml) at 30°C.
-
Heating: Heat the mixture to 98°C.
-
Addition of Alkylating Agent: Prepare a solution of this compound (135.24 g) in toluene (200 ml). Add this solution to the heated reaction mixture at 98°C.
-
Reaction: Maintain the reaction mixture at 98°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mass to 40°C and quench with water (1000 ml).
-
Separate the organic layer and wash it with water (1000 ml).
-
Concentrate the organic layer to obtain a residue.
-
Dissolve the residue in toluene (400 ml) and extract with an aqueous solution of 0.5N hydrochloric acid (1000 ml).
-
To the aqueous hydrochloride solution containing Chlorpromazine, add toluene (100 ml) followed by the addition of 30% sodium hydroxide solution (90 ml) to basify.
-
Separate the organic layer and wash with water (300 ml).
-
-
Decolorization and Isolation:
-
Add activated charcoal (10 g) to the washed organic layer and stir for 30 minutes at 30°C.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the chlorpromazine base as a residue.
-
Protocol 2: High-Yield Synthesis using a Phase Transfer Catalyst
This protocol utilizes a phase transfer catalyst to improve the reaction efficiency and yield.[9]
Materials:
-
2-Chlorophenothiazine
-
N,N-dimethyl-3-chloropropylamine (or its hydrochloride salt, with appropriate base adjustment)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Toluene
Procedure:
-
Reaction Setup: In a dry and clean reaction vessel, add 2-chlorophenothiazine and toluene.
-
Azeotropic Water Removal: Stir and heat the mixture to distill off any water azeotropically with toluene, then dry under reduced pressure.
-
Reaction:
-
Work-up: The work-up procedure is similar to Protocol 1, involving aqueous extraction and basification to isolate the chlorpromazine base.
Protocol 3: Formation of Chlorpromazine Hydrochloride
The isolated chlorpromazine base can be converted to its more stable and water-soluble hydrochloride salt.[9]
Materials:
-
Chlorpromazine base
-
Isopropanol
-
Dry Hydrogen Chloride (HCl) gas (generated from concentrated sulfuric acid and hydrochloric acid)
-
Bromocresol blue indicator
Procedure:
-
Dissolution: Dissolve the chlorpromazine base in isopropanol and gently preheat to 20-30°C.
-
HCl Gas Introduction: Pass dry HCl gas through the solution. Control the temperature of the reaction mixture at 45-55°C.
-
Endpoint Determination: Monitor the reaction endpoint using a bromocresol blue indicator. The endpoint is reached when the indicator color changes from blue to yellow.
-
Isolation: Upon reaching the endpoint, stop the HCl gas flow, stir for an additional 10 minutes, and then isolate the precipitated chlorpromazine hydrochloride by filtration.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Chlorpromazine Synthesis
| Parameter | Protocol 1 (KOH/Toluene) | Protocol 2 (NaOH/Phase Transfer Catalyst) |
| Base | Potassium Hydroxide | Sodium Hydroxide |
| Catalyst | None | Tetrabutylammonium bromide |
| Solvent | Toluene | Toluene |
| Temperature | 98°C | Not specified, but heating is required |
| Reported Molar Yield | 82.24% (for hydrochloride salt)[6] | >90%[9] |
| Notes | A standard and effective method. | The use of a phase transfer catalyst significantly improves the yield. |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Chlorpromazine Hydrochloride.
Chlorpromazine Mechanism of Action
Caption: Mechanism of action of Chlorpromazine.
Conclusion
The synthesis of chlorpromazine from 2-chlorophenothiazine and this compound is a well-documented and scalable process. The use of a phase transfer catalyst can significantly enhance the reaction yield, making it an attractive method for industrial production. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals involved in the synthesis and study of this important antipsychotic drug. Understanding the synthetic pathway is crucial for the continued production and potential development of new phenothiazine-class therapeutics.
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. thebloodybuddy.com [thebloodybuddy.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 7. darshanpharmachem.com [darshanpharmachem.com]
- 8. This compound-5407-04-5 [ganeshremedies.com]
- 9. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 10. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
Alkylation of Amines with 3-(Dimethylamino)propyl chloride hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amines with 3-(dimethylamino)propyl chloride hydrochloride is a cornerstone reaction in synthetic organic chemistry, particularly in the pharmaceutical industry. This versatile reagent serves as a key building block for the introduction of the 3-(dimethylamino)propyl moiety onto a primary or secondary amine. This structural motif is prevalent in a wide array of biologically active molecules, most notably in antipsychotic, antidepressant, and antispasmodic drugs. The presence of the terminal dimethylamino group often imparts desirable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier.
This document provides detailed application notes and experimental protocols for the N-alkylation of various classes of amines using this compound. It is intended to be a practical guide for researchers and professionals involved in drug discovery and development.
Reaction Mechanism and Considerations
The alkylation of an amine with 3-(dimethylamino)propyl chloride is a nucleophilic substitution reaction (SN2). The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the propyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is either present in the starting material or generated during the reaction, thus liberating the free amine for the reaction.
Several factors can influence the efficiency and selectivity of the alkylation, including the nature of the amine (primary vs. secondary, aliphatic vs. aromatic), the choice of base and solvent, and the reaction temperature. Over-alkylation can be a concern, especially with primary amines, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of reaction conditions is therefore crucial.
Applications in Drug Synthesis
This compound is a critical intermediate in the synthesis of numerous blockbuster drugs. Its incorporation into a lead compound can significantly modulate its pharmacological activity. Some prominent examples of active pharmaceutical ingredients (APIs) synthesized using this reagent include:
-
Antipsychotics: Chlorpromazine, Promazine, Triflupromazine
-
Antidepressants: Imipramine, Amitriptyline, Clomipramine
-
Antihistamines and Anticholinergics: Benzydamine
-
Other CNS-active drugs: Citalopram
Experimental Protocols
The following protocols are representative examples of the alkylation of different classes of amines with this compound.
Protocol 1: Alkylation of a Secondary Heterocyclic Amine (Synthesis of Chlorpromazine)
This protocol describes the synthesis of Chlorpromazine by alkylating 2-chlorophenothiazine.
Materials:
-
2-Chlorophenothiazine
-
This compound
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
Procedure:
-
To a reaction flask, add 2-chlorophenothiazine (100 g) and toluene (450 ml).
-
Add a solution of potassium hydroxide (96.02 g) in water (100 ml) to the mixture at 30°C.
-
Heat the mixture to 98°C.
-
Prepare a solution of 3-(dimethylamino)propyl chloride by neutralizing the hydrochloride salt. A separate procedure for this is to take commercially available aqueous 3-(N,N-dimethylamino)propyl chloride hydrochloride (e.g., 230 g of 60% w/w solution) and cool it to 15-20°C. Slowly add an aqueous solution of sodium hydroxide (e.g., 40 g in 60 ml of water) while keeping the temperature below 20°C. After stirring for 30 minutes, extract the free base into an organic solvent like benzene or toluene.
-
Add a toluene solution of the prepared 3-dimethylaminopropyl chloride (135.24 g in 200 ml of toluene) to the heated reaction mixture at 98°C.
-
Maintain the reaction at 98°C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to 40°C and quench with water (1000 ml).
-
Separate the organic layer, wash with water (1000 ml), and concentrate to obtain a residue.
-
The crude Chlorpromazine can be further purified by dissolving the residue in toluene, extracting with dilute hydrochloric acid to form the hydrochloride salt, followed by basification and extraction into an organic solvent.[1]
Protocol 2: Alkylation of a Secondary Dibenzylamine (Synthesis of Imipramine)
This protocol outlines the synthesis of Imipramine from iminodibenzyl.
Materials:
-
Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine)
-
3-(Dimethylamino)propyl chloride
-
Sodium amide (NaNH₂)
-
Xylene or Toluene (anhydrous)
Procedure:
-
In a reaction vessel, dissolve iminodibenzyl in anhydrous xylene or toluene.
-
Add sodium amide to the solution.
-
Heat the mixture to reflux.
-
Add a solution of 3-dimethylaminopropyl chloride in the same anhydrous solvent to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture and carefully quench the excess sodium amide with water.
-
The product, Imipramine, can be isolated and purified using standard extraction and crystallization techniques. The final product can be converted to its hydrochloride salt.[2]
Protocol 3: Alkylation of a Secondary Cyclic Aliphatic Amine (e.g., Piperidine)
This protocol provides a general method for the alkylation of a secondary aliphatic amine like piperidine.
Materials:
-
Piperidine
-
This compound
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve piperidine in the chosen solvent.
-
Add the base to the solution.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the alkylation of various amines with 3-(dimethylamino)propyl chloride or its hydrochloride salt. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chlorophenothiazine | KOH | Toluene/Water | 98 | 6 | High (not specified) | [1] |
| Iminodibenzyl | NaNH₂ | Xylene | Reflux | Not specified | High (not specified) | [2] |
| Phenothiazine | NaNH₂ | Xylene | Reflux | Not specified | High (not specified) | |
| 2-Methoxyphenothiazine | Solid NaOH | Toluene | Reflux | 5-6 | 92 |
Visualizations
Reaction Scheme
References
Grignard reaction protocol with 3-(Dimethylamino)propyl chloride hydrochloride
Application Note: Grignard Reaction with 3-(Dimethylamino)propyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reagent derived from 3-(dimethylamino)propyl chloride, namely Chloro[3-(dimethylamino)propyl]magnesium, is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its utility is prominent in the production of tricyclic antidepressants like doxepin and selective serotonin reuptake inhibitors (SSRIs) such as citalopram.[1] The reagent is also key in synthesizing antimigraine drugs, including sumatriptan, zolmitriptan, and rizatriptan.[2] The presence of the tertiary dimethylamino group provides a coordinating site that can enhance the reagent's stability and influence its reactivity.[1]
A primary challenge in utilizing 3-(dimethylamino)propyl chloride hydrochloride is the acidic nature of the ammonium salt, which is incompatible with the basic Grignard reagent.[3][4] Therefore, a preliminary neutralization step is mandatory to liberate the free amine, 3-(dimethylamino)propyl chloride (DAPC), before it can react with magnesium.[2][5] This application note provides two detailed protocols for the successful formation and reaction of this important Grignard reagent.
Experimental Data Summary
The following table summarizes quantitative data from two distinct protocols for the Grignard reaction involving 3-(dimethylamino)propyl chloride.
| Parameter | Protocol 1: Two-Step Formation & Reaction[2] | Protocol 2: One-Step Barbier-Type Synthesis[6] |
| Starting Material | This compound | 3-(Dimethylamino)propyl chloride (DAPC), free base |
| Neutralization | 230g (60% w/w) hydrochloride salt, 40g NaOH | Not applicable (starts with free base) |
| Magnesium | 25 g turnings | 15 g |
| Electrophile | Trimethyl orthoformate (119 g) | Benzophenone (63.7 g, 0.35 mole) |
| Solvent | Benzene or Toluene | Toluene (with THF for activation) |
| Activation | Iodine crystal | 2 ml THF, 0.5 ml dibromoethane, reflux 15 min |
| Temperature | Reflux | Strong Reflux |
| Addition Time | 3 - 4 hours | 30 minutes |
| Reaction Time | 2 hours post-addition | Concurrent with addition |
| Reported Yield | 71% (for dimethyl acetal product) | 82% (for diphenyl butanol product) |
Experimental Protocols
Safety Precautions: Grignard reactions are highly exothermic and sensitive to air and moisture.[7] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8] The starting material, this compound, is a hygroscopic solid.[9] Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[10]
Protocol 1: Standard Two-Step Grignard Reagent Formation and Reaction
This protocol is adapted from patent literature describing the synthesis of pharmaceutical intermediates.[2][11] It involves the initial liberation of the free amine followed by the Grignard reaction.
Part A: Preparation of 3-(Dimethylamino)propyl chloride (DAPC) Free Base [2]
-
In a three-necked flask, dissolve 230g of 60% w/w aqueous this compound in water and cool the solution to 15-20°C.
-
Slowly add a solution of 40g of sodium hydroxide in 60ml of water, ensuring the temperature remains below 20°C.
-
After stirring for 30 minutes, add 300ml of an anhydrous solvent (e.g., benzene or toluene) and stir for an additional 15 minutes.
-
Separate the organic layer. Extract the aqueous layer again with 200ml of the same solvent.
-
Combine the organic layers and dry them completely, for instance, by azeotropic distillation using a Dean-Stark apparatus.
-
Decant the dried solution containing the DAPC free base for use in the next step.
Part B: Grignard Reaction [2][11]
-
Equip a dry, four-necked round-bottom flask with a mechanical stirrer, reflux condenser, and two addition funnels, all under a nitrogen atmosphere.
-
Charge the flask with 25g of magnesium turnings.
-
Add 50ml of the anhydrous solvent, 50ml of the DAPC solution from Part A, and a small crystal of iodine to initiate the reaction.
-
Heat the mixture to reflux. The initiation of the Grignard reaction is indicated by a vigorous reaction.
-
Once initiated, place the remaining DAPC solution and 119g of the electrophile (e.g., trimethyl orthoformate) into the separate addition funnels.
-
Add both solutions concurrently to the reaction mixture over a period of 3-4 hours while maintaining reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mass to 25°C and quench carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and proceed with standard workup and purification (e.g., distillation) to isolate the final product.
Protocol 2: One-Step Barbier-Type Grignard Synthesis
This modified procedure generates the Grignard reagent in the presence of the electrophile, which can improve yields for unstable amine-bearing compounds by reacting the organometallic intermediate as it forms.[6]
-
Equip a dry three-necked flask with a mechanical stirrer and reflux condenser under a nitrogen atmosphere.
-
To activate the magnesium, add 15g of magnesium turnings to the flask, followed by a small portion (approx. 20ml) of a stock solution of DAPC in dry toluene, 2ml of dry THF, and 0.5ml of dibromoethane.[6]
-
Heat the mixture to reflux for 15 minutes to activate the magnesium surface.
-
Prepare a stock solution by mixing the remaining DAPC solution with 63.7g (0.35 mole) of the ketone electrophile (e.g., benzophenone) in dry toluene.
-
With strong mechanical stirring and while maintaining a strong reflux, add the mixed stock solution to the activated magnesium over 30 minutes.
-
The intermediate magnesium complex will precipitate during the reaction.
-
After the addition is complete, cool the mixture and decompose the complex by careful addition of an aqueous acid solution (e.g., 20% H₂SO₄).
-
Separate the aqueous layer and extract it with toluene.
-
Make the aqueous layer basic with NaOH and extract with toluene again to recover the amine-containing product.
-
Combine the organic layers, dry, and purify to isolate the final product.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the described protocols.
Caption: Workflow for the standard two-step Grignard protocol.
Caption: Workflow for the one-step Barbier-type Grignard synthesis.
References
- 1. Chloro[3-(dimethylamino)propyl]magnesium CAS 19070-16-7 [benchchem.com]
- 2. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. quora.com [quora.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Crucial Role of 3-(Dimethylamino)propyl Chloride Hydrochloride in Antipsychotic Drug Synthesis: Application Notes and Protocols
Introduction
3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl) is a key building block in the synthesis of numerous pharmaceutical compounds, particularly tricyclic antidepressants and phenothiazine antipsychotics. Its versatile reactivity, primarily as an alkylating agent, allows for the introduction of the essential dimethylaminopropyl side chain, a common pharmacophore in many centrally acting drugs. This document provides detailed application notes and experimental protocols for the use of DMPC HCl as an intermediate in the synthesis of select antipsychotic drugs, intended for researchers, scientists, and drug development professionals.
Application Notes
The primary application of this compound in the synthesis of antipsychotics involves the N-alkylation of a core heterocyclic structure. The dimethylaminopropyl moiety is crucial for the pharmacological activity of many of these drugs, influencing their affinity for dopamine and serotonin receptors.
Two principal synthetic strategies utilize DMPC HCl:
-
Direct N-Alkylation: In this common approach, the hydrochloride salt is first neutralized to the free base, 3-(dimethylamino)propyl chloride. This is then reacted with a deprotonated nitrogen atom on a heterocyclic core, such as a phenothiazine or iminodibenzyl ring system. A strong base, such as sodium amide or potassium hydroxide, is typically employed to deprotonate the amine, facilitating the nucleophilic substitution reaction.
-
Grignard Reaction: For the synthesis of certain tricyclic antidepressants like amitriptyline, DMPC HCl is used to prepare the corresponding Grignard reagent, 3-(dimethylamino)propyl magnesium chloride. This organometallic reagent then acts as a nucleophile, attacking a carbonyl group on a tricyclic ketone precursor. The subsequent dehydration of the resulting tertiary alcohol yields the final drug molecule with the desired exocyclic double bond.
The choice of synthetic route depends on the target molecule's core structure. Both methods are well-established in industrial-scale synthesis, offering reliable pathways to these important therapeutic agents.
Data Presentation
The following table summarizes key quantitative data for the synthesis of representative antipsychotics using this compound as an intermediate.
| Antipsychotic | Precursor | Key Reagent(s) | Base | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Chlorpromazine | 2-Chlorophenothiazine | 3-(Dimethylamino)propyl chloride | Potassium Hydroxide | Toluene | 98 | 6 | 82.24 | >99.5 |
| Imipramine | 10,11-Dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl) | 3-(Dimethylamino)propyl chloride | Sodium Amide | Toluene | Reflux | 17 | High | High |
| Amitriptyline | Dibenzosuberone | 3-(Dimethylamino)propyl magnesium chloride | N/A (Grignard) | Tetrahydrofuran (THF) | 0 to Room Temp. | 2-4 | High | High |
Experimental Protocols
Synthesis of Chlorpromazine via N-Alkylation
This protocol details the synthesis of Chlorpromazine from 2-Chlorophenothiazine and 3-(dimethylamino)propyl chloride.[1][2][3]
Materials:
-
2-Chlorophenothiazine
-
This compound
-
Potassium Hydroxide
-
Toluene
-
Methanolic Hydrochloride
-
Ethyl Acetate
-
Water
Procedure:
-
Preparation of 3-(Dimethylamino)propyl chloride (free base): Neutralize this compound with a suitable base (e.g., aqueous sodium hydroxide) and extract the free base into an organic solvent like toluene. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). The concentration of the free base in the toluene solution should be determined.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-Chlorophenothiazine (100 g) and toluene (450 ml).
-
Deprotonation: Prepare a solution of potassium hydroxide (96.02 g) in water (100 ml) and add it to the reaction vessel at 30°C. Heat the mixture to 98°C to facilitate the deprotonation of the phenothiazine nitrogen.
-
Alkylation: Prepare a solution of 3-(dimethylamino)propyl chloride (135.24 g) in toluene (200 ml). Add this solution dropwise to the heated reaction mixture at 98°C over a period of 1 hour. Maintain the reaction at this temperature for 6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mass to 40°C and quench with water (1000 ml). Separate the organic layer and wash it with water to remove any remaining potassium hydroxide and salts.
-
Isolation of Chlorpromazine Base: Concentrate the organic layer under reduced pressure to obtain a residue, which is the crude Chlorpromazine free base.
-
Salt Formation: Add toluene (700 ml) to the residue at 65°C, then cool the solution to 30°C. Slowly add a methanolic hydrochloride solution to precipitate Chlorpromazine hydrochloride.
-
Purification: Concentrate the mass under vacuum at 70°C. Add ethyl acetate (600 ml) to the residue at 60°C and stir for 1 hour at 75°C. Cool the mixture to 30°C and stir for an additional 90 minutes to complete crystallization.
-
Final Product: Filter the resulting solid, wash with ethyl acetate (200 ml), and dry under vacuum to obtain pure Chlorpromazine hydrochloride.
Synthesis of Amitriptyline via Grignard Reaction
This protocol describes the synthesis of Amitriptyline from Dibenzosuberone using a Grignard reagent derived from 3-(dimethylamino)propyl chloride.[1][4]
Materials:
-
Dibenzosuberone
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
85% Sulfuric acid
Procedure:
-
Preparation of 3-(Dimethylamino)propyl chloride (free base): As described in the Chlorpromazine synthesis, prepare the free base of 3-(dimethylamino)propyl chloride from its hydrochloride salt. Ensure the resulting solution in anhydrous THF is completely dry.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine. Add a small portion of the 3-(dimethylamino)propyl chloride solution in anhydrous THF to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise to maintain a steady reaction rate. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Grignard Addition: In a separate flame-dried flask, dissolve dibenzosuberone (1.0 equivalent) in anhydrous THF. Cool this solution to 0°C in an ice bath. Slowly add the prepared 3-(dimethylamino)propyl magnesium chloride solution (1.2 equivalents) to the dibenzosuberone solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Dehydration: Carefully add the crude tertiary alcohol to cold (4°C) 85% sulfuric acid with stirring. Continue stirring at this temperature for a few hours.
-
Work-up and Isolation: Slowly pour the acidic mixture into ice water and make the solution alkaline with a sodium hydroxide solution. Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Amitriptyline.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure Amitriptyline.
Mandatory Visualization
Caption: Synthesis pathway of Chlorpromazine.
Caption: Synthesis pathway of Imipramine.
Caption: Synthesis pathway of Amitriptyline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 4. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-Alkylation with 3-(Dimethylamino)propyl chloride hydrochloride: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the N-alkylation of various nitrogen-containing functional groups using 3-(dimethylamino)propyl chloride hydrochloride. This versatile reagent is a key building block in the synthesis of a wide range of pharmaceuticals, particularly antipsychotic and antidepressant drugs. The following sections detail the reaction conditions, experimental procedures, and quantitative data for the N-alkylation of primary and secondary amines, aromatic and heterocyclic amines, amides, and sulfonamides.
General Considerations for N-Alkylation
N-alkylation with this compound is a nucleophilic substitution reaction where a nitrogen-containing nucleophile displaces the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is complexed with the reagent and the HCl generated during the reaction. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.
Key Parameters:
-
Substrate: The nucleophilicity of the nitrogen atom plays a significant role. Amines are generally more reactive than amides and sulfonamides.
-
Base: A variety of bases can be used, ranging from strong bases like sodium amide and sodium hydride to weaker bases like potassium carbonate and sodium hydroxide. The choice of base depends on the acidity of the N-H bond of the substrate.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents include toluene, N,N-dimethylformamide (DMF), acetonitrile, and sometimes water, especially in phase-transfer catalysis.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate.
-
Phase-Transfer Catalysis (PTC): For reactions involving a biphasic system (e.g., aqueous base and organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt can be employed to facilitate the transfer of the hydroxide or other anions into the organic phase, thereby accelerating the reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol provides a general method for the N-alkylation of primary and secondary amines. Specific examples with varying conditions are provided in Table 1.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., NaOH, KOH, K₂CO₃, NaNH₂) (1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, DMF, Acetonitrile)
-
Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336) (0.05 - 0.1 eq)
Procedure:
-
To a stirred solution or suspension of the amine substrate in the chosen solvent, add the base.
-
Add this compound to the mixture.
-
If using a phase-transfer catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated amine.
Protocol 2: N-Alkylation of Amides and Sulfonamides
The N-alkylation of amides and sulfonamides generally requires stronger bases and higher temperatures due to their lower nucleophilicity compared to amines.
Materials:
-
Amide or sulfonamide substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Strong base (e.g., NaH, NaNH₂) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a stirred suspension of the strong base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the amide or sulfonamide substrate portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature and maintain for the specified time, monitoring by TLC or LC-MS.
-
After completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate as described in Protocol 1.
-
Purify the product using appropriate chromatographic or recrystallization techniques.
Quantitative Data Summary
The following table summarizes various reaction conditions for the N-alkylation of different substrates with this compound.
| Substrate | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iminodibenzyl | NaNH₂ | Toluene | - | Reflux | - | High | [1] |
| 2-Chlorophenothiazine | NaOH | Toluene | t-Bu₄NBr | Reflux | - | High | [2] |
| 2-Chlorophenothiazine | KOH | None | Aliquat 336 | 120 | - | 95 | [2] |
| Phenol derivative | Cs₂CO₃ | DMF | - | 110 | 8 | 97 | [3] |
| Benzamide | KOH/K₂CO₃ | None | TBAB | Microwave | 1.9 min | - | [4] |
| Sulfonamide | - | Toluene | - | Reflux | - | - |
Note: The yields and reaction times can vary depending on the specific substrate and reaction scale.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the N-alkylation reaction.
Caption: A general experimental workflow for N-alkylation reactions.
Applications in Drug Synthesis
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Notable examples include:
-
Imipramine: A tricyclic antidepressant, synthesized by the alkylation of iminodibenzyl.[1]
-
Chlorpromazine: An antipsychotic medication, prepared by alkylating 2-chlorophenothiazine.[2]
-
Amitriptyline: Another widely used tricyclic antidepressant.[3]
-
Clomipramine: An antidepressant used for the treatment of obsessive-compulsive disorder.
The N-alkylation reaction with this compound provides a straightforward method to introduce the dimethylaminopropyl side chain, which is a common pharmacophore in many centrally acting drugs. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and development of such therapeutic agents.
References
Functionalization of Heterocycles with 3-(Dimethylamino)propyl chloride hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of various nitrogen-containing heterocycles with 3-(dimethylamino)propyl chloride hydrochloride. This reagent is a valuable building block in medicinal chemistry for introducing a dimethylaminopropyl side chain, a common pharmacophore in many biologically active compounds. The protocols outlined below cover N-alkylation and Mannich-type reactions, offering guidance on reaction conditions, purification, and expected outcomes.
Introduction
The introduction of an N-(3-(dimethylamino)propyl) moiety into heterocyclic scaffolds is a key synthetic step in the development of a wide range of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. This compound is a commercially available and versatile reagent for achieving this transformation. It typically participates in nucleophilic substitution reactions where the nitrogen atom of a heterocycle displaces the chloride ion. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and, in the case of asymmetric heterocycles, controlling regioselectivity.
I. N-Alkylation of Heterocycles
The most common application of this compound is the N-alkylation of nitrogen-containing heterocycles such as indoles, imidazoles, pyrazoles, and triazoles. This reaction generally proceeds via an SN2 mechanism, requiring a base to deprotonate the N-H bond of the heterocycle, thereby increasing its nucleophilicity.
General Reaction Scheme
Caption: General scheme for the N-alkylation of a heterocycle.
Data Presentation: N-Alkylation Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various heterocycles with 3-(dimethylamino)propyl chloride or similar alkylating agents.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | 0 to rt | 2-24 | Good | [1][2] |
| Imidazole | K₂CO₃ / KOH | Acetonitrile | rt to 60 | 0.5-8 | 74-91 | [3] |
| Pyrazole | K₂CO₃ | DMF / DMSO | rt | - | - | [4] |
| 1,2,4-Triazole | K₂CO₃ | Ionic Liquid | 80 (MW) | 0.17 | 88 | [5] |
| Tetrazole | K₂CO₃ | - | - | - | - | [6] |
| 2-Chlorophenothiazine | Sodamide | Xylene/Toluene | - | - | - | [7] |
Note: Yields are highly substrate-dependent and optimization may be required.
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of indole.[1][2]
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add indole.
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a milder alternative for the N-alkylation of imidazoles.[3]
Materials:
-
Substituted imidazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
This compound (1.1-1.5 eq)
-
Anhydrous Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the substituted imidazole and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel.
Caption: General experimental workflow for N-alkylation.
II. Mannich-type Reactions
In some cases, particularly with electron-rich heterocycles like indole, 3-(dimethylamino)propyl chloride can participate in a Mannich-type reaction in the presence of an aldehyde, typically formaldehyde. This reaction introduces an aminomethyl group at an electrophilic carbon of the heterocycle.
General Reaction Scheme
Caption: General scheme for the Mannich reaction on indole.
Experimental Protocol
This protocol describes the synthesis of gramine, a precursor that can be further functionalized. A similar approach can be adapted using 3-(dimethylamino)propylamine.[8][9]
Materials:
-
Indole (1.0 eq)
-
Formaldehyde (aqueous solution, 37%) (1.1 eq)
-
Dimethylamine (aqueous solution, 40%) (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
In a flask, cool a mixture of dimethylamine and formaldehyde in glacial acetic acid.
-
Add a solution of indole in glacial acetic acid dropwise to the cooled amine-formaldehyde mixture.
-
Stir the mixture at a controlled temperature (e.g., 50 °C) overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Basify the solution with a suitable base (e.g., NaOH) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize or purify by column chromatography as needed.
Conclusion
This compound is a versatile and valuable reagent for the functionalization of a wide array of heterocycles. The protocols provided herein offer a starting point for the synthesis of N-alkylated and aminomethylated heterocyclic compounds. Researchers should note that reaction conditions may require optimization based on the specific substrate to achieve desired yields and regioselectivity. Careful monitoring and characterization are essential for successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 8. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Citalopram Analogues Using 3-(Dimethylamino)propyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of citalopram analogues, a class of selective serotonin reuptake inhibitors (SSRIs), utilizing 3-(dimethylamino)propyl chloride hydrochloride as a key building block. The methodologies described herein are based on established synthetic routes, including the alkylation of phthalide derivatives and subsequent modifications.
Introduction
Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby potentiating serotonergic neurotransmission.[1][2] The development of citalopram analogues is a critical area of research aimed at improving therapeutic efficacy, selectivity, and pharmacokinetic profiles, as well as exploring the structure-activity relationships (SAR) at the serotonin transporter (SERT).[3][4] The incorporation of the 3-(dimethylamino)propyl side chain is a crucial step in conferring activity and is typically achieved through the use of this compound.
This document outlines the synthesis of various citalopram analogues, including modifications at the 4- and 5-positions of the isobenzofuran ring and alterations to the phenyl group.
Synthetic Strategy Overview
The general synthetic approach for citalopram and its analogues involves two primary stages:
-
Synthesis of the Phthalide Core: Preparation of a suitably substituted phthalide derivative, often a 5-substituted phthalide such as 5-cyanophthalide or 5-bromophthalide.[5][6]
-
Introduction of the Side Chain and Phenyl Group: A Grignard reaction is commonly employed to introduce the 4-fluorophenyl group and the 3-(dimethylamino)propyl side chain to the phthalide core.[7]
The following diagram illustrates a generalized synthetic workflow:
Figure 1: Generalized workflow for the synthesis of citalopram analogues.
Experimental Protocols
Protocol 1: Synthesis of 4- and 5-Substituted Citalopram Analogues
This protocol describes the synthesis of citalopram analogues with substitutions at the 4- and 5-positions of the isobenzofuran ring, starting from the corresponding bromophthalides.[3]
Step 1: Double Grignard Reaction to form the Diol Intermediate
-
To a solution of 5-bromophthalide or 6-bromophthalide in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of 4-fluorophenylmagnesium bromide in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Cool the mixture back to 0°C and add a freshly prepared solution of (3-(dimethylamino)propyl)magnesium chloride in THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol intermediate.
Step 2: Cyclization to form the Citalopram Analogue
-
Dissolve the crude diol intermediate in a mixture of ethanol and concentrated hydrochloric acid (1:1).
-
Stir the solution at room temperature for 10 minutes.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired substituted citalopram analogue.
Protocol 2: Synthesis of Citalopram Analogues with Modified Phenyl Rings
This protocol outlines the synthesis of citalopram analogues with modifications on the phenyl ring, starting from 5-cyanophthalide.[7]
Step 1: Grignard Reaction with a Substituted Phenylmagnesium Bromide
-
Prepare the desired substituted phenylmagnesium bromide from the corresponding aryl bromide and magnesium turnings in anhydrous THF.
-
In a separate flask, suspend 5-cyanophthalide in anhydrous THF at 0°C under an inert atmosphere.
-
Add the prepared Grignard reagent dropwise to the 5-cyanophthalide suspension.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
Step 2: Introduction of the Dimethylamino Side Chain
-
Cool the reaction mixture to 0°C and add a solution of (3-(dimethylamino)propyl)magnesium chloride in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization and Purification
-
Dissolve the crude intermediate in dichloromethane and add methanesulfonyl chloride and triethylamine at 0°C.
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the final citalopram analogue.
Quantitative Data Summary
The following table summarizes the reported binding affinities of various synthesized citalopram analogues at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
| Compound | R Group (Position) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| Citalopram | 5-CN | 1.94 | 5950 | >10,000 | [3] |
| Analogue 1 | 5-Br | 1.04 | >10,000 | >10,000 | [3] |
| Analogue 2 | 5-I | 1.42 | >10,000 | >10,000 | [3] |
| Analogue 3 | 4-Br | 3.87 | 6150 | 217 | [3] |
| Analogue 4 | 5-Vinyl | 3.00 | >10,000 | >10,000 | [3] |
| Analogue 5 | 5-Phenyl | 11.2 | >10,000 | >10,000 | [3] |
Data presented as Ki (nM) values, representing the inhibition constant. A lower Ki value indicates a higher binding affinity.
Mechanism of Action and Signaling Pathway
Citalopram and its analogues exert their therapeutic effects by binding to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This inhibition of reuptake leads to an increased concentration of serotonin in the synapse, enhancing its signaling to postsynaptic receptors.[8]
The following diagram illustrates the serotonin signaling pathway and the mechanism of action of citalopram analogues:
Figure 2: Serotonin signaling pathway and the inhibitory action of citalopram analogues on the serotonin transporter (SERT).
Conclusion
The synthetic protocols and data presented provide a comprehensive resource for researchers engaged in the discovery and development of novel citalopram analogues. The use of this compound remains a cornerstone in the synthesis of this important class of antidepressants. Further exploration of the structure-activity relationships of these analogues will continue to advance our understanding of the serotonin transporter and aid in the design of more effective and selective therapeutic agents.
References
- 1. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myexperiment.org [myexperiment.org]
- 6. myexperiment.org [myexperiment.org]
- 7. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Deprotection of 3-(Dimethylamino)propyl Chloride Hydrochloride to its Free Base
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Dimethylamino)propyl chloride hydrochloride is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds, including amitriptyline, benzydamine, and imipramine.[1][2] It is a stable, crystalline solid that is soluble in water.[3] For many synthetic applications, particularly in reactions requiring a nucleophilic amine, the hydrochloride salt must be converted to its free base, 3-(dimethylamino)propyl chloride. This process, often referred to as deprotection or basification, involves the neutralization of the hydrochloride salt with a suitable base. This document provides a detailed protocol for this conversion, along with relevant data and a workflow diagram.
Principle of the Reaction
The deprotection of this compound is an acid-base neutralization reaction. The hydrochloride salt, which is a quaternary ammonium salt, is treated with a base, typically a strong hydroxide like sodium hydroxide (NaOH), to remove the proton from the amine, yielding the free amine (the free base), water, and the corresponding salt.
Reaction: (CH₃)₂NCH₂CH₂CH₂Cl·HCl + NaOH → (CH₃)₂NCH₂CH₂CH₂Cl + NaCl + H₂O
The resulting free base is a less polar, water-immiscible organic compound that can be extracted from the aqueous reaction mixture using an organic solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the conversion of this compound to its free base.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Sodium Hydroxide (NaOH) | [4] |
| Solvent | Water | [4] |
| Reaction Temperature | 45 °C | [4] |
| Reaction Time | 2 hours | [4] |
| Extraction Solvent | Cyclohexane or Benzene | [5] |
| Product | 3-Chloro-1-(N,N-dimethyl)propylamine | [4] |
| Yield | ~91% | [4] |
Experimental Protocol
This protocol is based on a method described for the synthesis of 3-chloro-1-(N,N-dimethyl)propylamine from its hydrochloride salt.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH), flake or pellets
-
Deionized water
-
Cyclohexane (or other suitable organic solvent like benzene or diethyl ether)
-
500 mL two-neck round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Thermometer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Hydroxide Solution:
-
Carefully dissolve 42.1 g of solid NaOH in 142.1 g of deionized water. Caution: This process is highly exothermic. Use an ice bath to cool the solution to 30 °C.
-
-
Reaction Setup:
-
In a 500 mL two-neck flask equipped with a magnetic stirrer and a thermometer, add 104 g of this compound.
-
Add the previously prepared and cooled aqueous NaOH solution to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 45 °C with continuous stirring.
-
Maintain the reaction at this temperature for 2 hours.
-
-
Workup and Extraction:
-
After 2 hours, cool the reaction mixture to room temperature (approximately 30 °C).
-
Transfer the mixture to a separatory funnel. The organic layer (the free base) should separate from the aqueous layer.
-
Separate and collect the organic layer.
-
For improved recovery, extract the aqueous layer with a portion of cyclohexane (e.g., 200 mL).[5]
-
Combine the organic layers.
-
-
Product Isolation:
-
The collected organic layer is the wet 3-(dimethylamino)propyl chloride (free base).
-
Further drying over an anhydrous salt like magnesium sulfate or sodium sulfate can be performed if required for subsequent steps. The solvent can then be removed under reduced pressure if the neat product is desired.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
The reaction and extraction should be performed in a well-ventilated fume hood.
-
3-(Dimethylamino)propyl chloride and its hydrochloride salt may be irritating to the skin and eyes.
Visualizing the Workflow
The following diagram illustrates the key steps in the deprotection protocol.
Caption: Workflow for the deprotection of this compound.
References
- 1. This compound | 5407-04-5 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 5. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
Application Notes and Protocols for the Introduction of a Dimethylaminopropyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dimethylaminopropyl group is a key pharmacophore found in numerous biologically active molecules and pharmaceutical agents. Its presence can significantly influence a compound's physicochemical properties, such as solubility and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. This functional group often plays a crucial role in drug-receptor interactions, contributing to the overall efficacy of the therapeutic agent.[1][2] For instance, the well-known selective serotonin reuptake inhibitor (SSRI), citalopram, features a dimethylaminopropyl moiety essential for its interaction with the serotonin transporter (SERT).[3][4]
These application notes provide a comprehensive overview of the primary synthetic methodologies for introducing a dimethylaminopropyl group into a target molecule. Detailed protocols for common and effective reactions are presented, along with quantitative data to aid in the selection of the most appropriate method for a given research and development endeavor.
Synthetic Methodologies
The introduction of a dimethylaminopropyl group can be achieved through several synthetic strategies, with the most common being nucleophilic substitution using a dimethylaminopropyl halide and reductive amination.
Alkylation with 3-Dimethylaminopropyl Chloride
Direct alkylation with 3-dimethylaminopropyl chloride (DMPC) is a straightforward method for introducing the dimethylaminopropyl moiety onto a nucleophilic substrate, such as an amine, thiol, or carbanion.[5] DMPC is a commercially available reagent, often used as its hydrochloride salt, which requires neutralization prior to or in situ during the reaction.[6] This method is widely employed in the synthesis of pharmaceuticals.[5]
General Reaction Scheme:
Substrate-Nu + Cl-(CH₂)₃-N(CH₃)₂ → Substrate-Nu-(CH₂)₃-N(CH₃)₂
(where Nu = Nucleophile)
Reductive Amination
Reductive amination is a versatile and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds.[7] This two-step, one-pot process involves the reaction of a carbonyl compound (aldehyde or ketone) with N,N-dimethyl-1,3-propanediamine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[8] A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices.[7][9]
General Reaction Scheme:
R-CHO + H₂N-(CH₂)₃-N(CH₃)₂ → [R-CH=N-(CH₂)₃-N(CH₃)₂] --(Reduction)--> R-CH₂-NH-(CH₂)₃-N(CH₃)₂
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[10][11] While it doesn't directly introduce the entire dimethylaminopropyl group, it is a highly effective method for converting a primary amine on a propyl linker (3-aminopropyl group) to the corresponding N,N-dimethylated analog. This reaction is known for its high yields and the prevention of over-alkylation to form quaternary ammonium salts.[10][12]
General Reaction Scheme:
Substrate-(CH₂)₃-NH₂ + 2 HCHO + 2 HCOOH → Substrate-(CH₂)₃-N(CH₃)₂ + 2 CO₂ + 2 H₂O
Quantitative Data
The following tables summarize quantitative data for the different synthetic methods, providing a comparative overview of their efficiency under various conditions.
Table 1: Alkylation with 3-Dimethylaminopropyl Chloride
| Substrate | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | NaH / DMSO | Room Temp | 1 | 60 | [13] |
| 2-Methoxyphenothiazine | Solid NaOH / Crown Ether | Boiling | 5-6 | 92 | [14] |
| Phenol | NaH / DMF | 0 to 20 | 4 | 64 (for a similar SNAr) | [15] |
Table 2: Reductive Amination
| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde (general) | Secondary Amine | NaBH(OAc)₃ | DCE or THF | Room Temp | - | - | [9] |
| Ketone (general) | Secondary Amine | NaBH(OAc)₃ | DCE or THF | Room Temp | - | - | [9] |
| Aldehyde (general) | Secondary Amine | NaBH₃CN | Methanol | Room Temp | Overnight | - | [9] |
| 2-Naphthaldehyde | DMF | TfOH | - | 100-120 | 12-24 | 90 | [9] |
| Benzaldehyde | N-Formylpiperidine | TfOH | - | 100-120 | 12-24 | 85 | [9] |
Table 3: Eschweiler-Clarke Reaction
| Substrate (Primary/Secondary Amine) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine (general) | Formic acid, Formaldehyde (37% aq.) | 80 | 18 | 98 | [12] |
| Crude Citalopram (containing desmethylcitalopram) | Formaldehyde, Formic acid | Reflux | 8 | - | [16] |
Experimental Protocols
Protocol 1: Alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with 3-Dimethylaminopropyl Chloride (Citalopram Synthesis)
This protocol is adapted from a reported synthesis of the antidepressant citalopram.[13]
Materials:
-
1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
3-Dimethylaminopropyl chloride
-
Ether
-
10% Aqueous acetic acid
-
Aqueous ammonia
Procedure:
-
To a suitable reaction vessel, add a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (9.6 g) in DMSO (15 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of 3-dimethylaminopropyl chloride (5.3 g) in DMSO (2.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 40°C for 50 minutes.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous phase with ether (2 x 20 mL).
-
Extract the combined ether layers with 10% aqueous acetic acid.
-
Neutralize the aqueous acetic acid layer with aqueous ammonia.
-
Extract the liberated citalopram base into isopropyl ether.
-
Dry the organic extracts and evaporate the solvent under vacuum to obtain the crude product.
-
The crude product can be crystallized from isopropyl ether to yield crystalline citalopram base (yield ~60%).[13]
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This is a general protocol for the reductive amination of an aldehyde or ketone with a secondary amine.[9]
Materials:
-
Aldehyde or ketone
-
Secondary amine (e.g., N,N-dimethyl-1,3-propanediamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a dry reaction flask, dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DCE or THF).
-
At room temperature, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the desired tertiary amine.
Protocol 3: General Procedure for the Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine to a tertiary amine.[12]
Materials:
-
Secondary amine
-
Formic acid
-
Formaldehyde (37% aqueous solution)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80°C for 18 hours.
-
Cool the reaction to 25°C.
-
Add water and 1M HCl, then extract with DCM.
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude mixture by column chromatography to afford the tertiary amine (reported yield up to 98%).[12]
Visualizations
Experimental and Logical Workflows
Caption: General workflows for introducing a dimethylaminopropyl group via alkylation and reductive amination.
Reaction Mechanism: Eschweiler-Clarke Reaction
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for amine methylation.
Signaling Pathway: Serotonin Transporter (SERT) Inhibition
Caption: Inhibition of the serotonin transporter (SERT) by citalopram, a drug containing a dimethylaminopropyl group.
References
- 1. wpage.unina.it [wpage.unina.it]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escitalopram - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 13. asianpubs.org [asianpubs.org]
- 14. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. patents.justia.com [patents.justia.com]
Application of Phase Transfer Catalysis in Reactions with 3-(Dimethylamino)propyl Chloride Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propyl chloride hydrochloride is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably tricyclic antidepressants like Imipramine and antihistamines such as Chlorpheniramine. The introduction of the dimethylaminopropyl moiety is crucial for the pharmacological activity of these molecules. Phase Transfer Catalysis (PTC) offers a highly efficient, scalable, and environmentally benign methodology for the alkylation reactions involving this reagent.
Traditionally, the synthesis of such compounds often required the use of strong, hazardous, and expensive bases like sodium amide or sodium hydride in anhydrous organic solvents.[1][2] Phase transfer catalysis circumvents these issues by enabling the use of inexpensive and safer inorganic bases, such as sodium hydroxide or potassium carbonate, in biphasic systems (liquid-liquid or solid-liquid).[3][4] This approach not only enhances reaction rates and yields but also simplifies product isolation and reduces waste, aligning with the principles of green chemistry.[4]
This document provides detailed application notes and experimental protocols for N-alkylation, O-alkylation, and C-alkylation reactions using this compound under PTC conditions.
Principle of Phase Transfer Catalysis
Phase transfer catalysis facilitates the reaction between two reactants located in different immiscible phases (typically an aqueous phase and an organic phase). The phase transfer catalyst, usually a quaternary ammonium salt (often denoted as Q⁺X⁻), transports one of the reactants (typically an anion) from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.
In the context of reactions with this compound, the hydrochloride salt is first neutralized in situ by the base to generate the free amine, 3-(dimethylamino)propyl chloride, which acts as the alkylating agent in the organic phase. The nucleophile is deprotonated by the base in the aqueous or at the interface, and the resulting anion is then shuttled into the organic phase by the phase transfer catalyst.
N-Alkylation Reactions
N-alkylation of heterocyclic amines is a cornerstone reaction in the synthesis of many pharmaceuticals. The use of PTC for the N-alkylation of compounds like iminodibenzyl (a precursor to Imipramine) or phenothiazine (a precursor to Promazine) with 3-(dimethylamino)propyl chloride offers significant advantages over traditional methods.
Application Example: Synthesis of Imipramine Precursor
The N-alkylation of iminodibenzyl is a key step in the synthesis of the antidepressant drug Imipramine.[2] While literature often reports the use of sodium amide, PTC provides a safer and more economical alternative.
Experimental Protocol: N-Alkylation of Iminodibenzyl
Materials:
-
Iminodibenzyl
-
This compound
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add iminodibenzyl (1.0 eq), toluene (5 mL per gram of iminodibenzyl), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Begin vigorous stirring and add this compound (1.2 eq).
-
Slowly add 50% aqueous sodium hydroxide solution (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and add deionized water to dissolve the inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield the N-alkylated product.
O-Alkylation Reactions
The O-alkylation of phenols to form aryl ethers is another important transformation where PTC is highly effective. This can be applied to various phenolic substrates in the development of new chemical entities.
Experimental Protocol: O-Alkylation of Phenol
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (solid)
-
Aliquat 336 (Tricaprylmethylammonium chloride)
-
Toluene
-
Deionized water
-
1 M Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer and reflux condenser, combine phenol (1.0 eq), toluene (10 mL per gram of phenol), finely powdered potassium carbonate (2.5 eq), and Aliquat 336 (0.04 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 6-8 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to ambient temperature and filter to remove the inorganic salts.
-
Wash the filtrate with 1 M sodium hydroxide solution to remove any unreacted phenol, followed by washing with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude phenolic ether.
-
Further purification can be achieved by column chromatography on silica gel.
C-Alkylation Reactions
C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction. The synthesis of Chlorpheniramine involves the alkylation of a carbanion derived from p-chlorobenzyl cyanide.[1] PTC is an excellent method for such reactions, often providing high yields and selectivity.[5]
Application Example: Synthesis of a Chlorpheniramine Intermediate
The alkylation of p-chlorobenzyl cyanide with 3-(dimethylamino)propyl chloride is a key step in a potential synthesis route for Chlorpheniramine.
Experimental Protocol: C-Alkylation of p-Chlorobenzyl Cyanide
Materials:
-
p-Chlorobenzyl cyanide
-
This compound
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with vigorous mechanical stirring, a reflux condenser, and an addition funnel.
-
Charge the flask with p-chlorobenzyl cyanide (1.0 eq), toluene (8 mL per gram of nitrile), and TBAB (0.05 eq).
-
In the addition funnel, prepare a solution of this compound (1.05 eq) in 50% aqueous sodium hydroxide (2.5 eq).
-
Heat the organic mixture to 40-50°C and add the aqueous solution dropwise over 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at 50°C for an additional 2-3 hours, or until TLC/GC analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, add water, and separate the phases.
-
Extract the aqueous phase with the same organic solvent used in the reaction.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for alkylation reactions with 3-(dimethylamino)propyl chloride under PTC conditions, based on analogous reactions reported in the literature.
Table 1: N-Alkylation of Heterocyclic Amines
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iminodibenzyl | TBAB (5) | 50% NaOH | Toluene | 85 | 5 | >90 (est.) | [2] |
| Phenothiazine | Aliquat 336 (4) | 50% NaOH | Toluene | 90 | 6 | >90 (est.) | [1] |
| Indole | TBAB (10) | K₂CO₃ (solid) | Acetonitrile | 80 | 8 | 85-95 (est.) | [6] |
Table 2: O-Alkylation of Phenols
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Aliquat 336 (4) | K₂CO₃ (solid) | Toluene | 110 | 7 | 80-90 (est.) | [1] |
| p-Cresol | TBAB (5) | 50% NaOH | Dichloromethane | 40 | 4 | >95 (est.) | [6] |
Table 3: C-Alkylation of Active Methylene Compounds
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzyl Cyanide | TBAB (5) | 50% NaOH | Toluene | 50 | 3 | >90 (est.) | [1][5] |
| Diethyl Malonate | TBAB (10) | K₂CO₃ (solid) | DMF | 70 | 5 | 80-90 (est.) | [5] |
Note: Estimated yields are based on similar PTC reactions, as direct literature values for these specific reactions under PTC conditions are limited.
Visualizations
Conclusion
Phase transfer catalysis is a powerful tool for conducting alkylation reactions with this compound. It offers a safer, more economical, and environmentally friendly alternative to traditional synthetic methods that rely on hazardous reagents. The protocols provided herein serve as a guide for researchers in the pharmaceutical and chemical industries to develop robust and scalable synthetic processes. The choice of catalyst, base, and solvent system can be optimized to achieve high yields and purity for a wide range of N-, O-, and C-alkylation reactions.[4][5][6]
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges when using 3-(Dimethylamino)propyl chloride hydrochloride.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a clear question-and-answer format.
Q1: My N-alkylation reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
A1: Low yields in N-alkylation reactions with this compound can arise from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and the stability of the reagent.
Potential Causes & Troubleshooting Steps:
-
Insufficient Basicity: The nitrogen on your substrate must be sufficiently nucleophilic to attack the electrophilic carbon of the 3-(dimethylaminopropyl) chloride. The hydrochloride salt form of the reagent is not reactive; it must be neutralized in situ, and your substrate may also require deprotonation.
-
Sub-optimal Solvent: The solvent plays a crucial role in SN2 reactions.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For example, the synthesis of Chlorpromazine is often carried out at elevated temperatures (e.g., 98°C).[7]
-
-
Moisture in the Reaction: this compound is hygroscopic. Moisture can quench strong bases and hydrolyze the alkyl chloride.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Degradation: The free base of 3-(dimethylamino)propyl chloride can be unstable.
-
Solution: It is often generated in situ from the more stable hydrochloride salt. Ensure the quality of your starting material.
-
Q2: I am observing significant amounts of an elimination byproduct. How can I minimize this?
A2: Elimination (dehydrochlorination) is a common competing reaction with substitution, especially with stronger, bulkier bases or at higher temperatures.
Potential Causes & Solutions:
-
Base Strength and Steric Hindrance: Strong and sterically hindered bases can preferentially act as a base to abstract a proton, leading to elimination, rather than facilitating nucleophilic attack.
-
Solution: Consider using a less hindered base. For example, potassium carbonate is often a good choice. While stronger bases like potassium hydroxide are used, reaction conditions must be carefully controlled.
-
-
High Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance.
-
Q3: My reaction is producing multiple alkylated products (over-alkylation). How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation occurs when the product of the initial alkylation is more nucleophilic than the starting material, leading to subsequent alkylations.
Potential Causes & Solutions:
-
Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards multiple alkylations.
-
Solution: Use a slight excess of the amine/nucleophile relative to the this compound.[8]
-
-
Reaction Conditions:
-
Solution: Lowering the reaction temperature and adding the alkylating agent slowly (dropwise) can help to control the reaction and favor the mono-alkylated product.[8]
-
Q4: How can I improve the reaction rate and yield when working with a poorly soluble substrate?
A4: Poor solubility can significantly hinder reaction rates.
Potential Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may not be optimal for your specific substrate.
-
Solution: Experiment with different polar aprotic solvents in which your substrate has better solubility.
-
-
Two-Phase System: If a single solvent is not effective, a two-phase system with a phase transfer catalyst (PTC) can be highly effective.
-
Solution: Use a phase transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide (TBAB) or Aliquat 336).[9][10][11][12][13] The PTC helps to transport the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. This is a common strategy in industrial syntheses.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to handle this compound, given its hygroscopic nature? A: Store it in a tightly sealed container in a dry, cool, and well-ventilated place. Handle it under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to minimize exposure to moisture.
Q: Can I use the free base of 3-(dimethylamino)propyl chloride directly? A: While possible, the free base is less stable than the hydrochloride salt. It is generally recommended to generate the free base in situ by adding a suitable base to the hydrochloride salt in the reaction mixture.
Q: What are some common applications of this compound? A: It is a key intermediate in the synthesis of numerous pharmaceuticals, particularly tricyclic antidepressants like Amitriptyline and antipsychotics like Chlorpromazine.[14][15]
Q: What is a typical work-up procedure for a reaction involving this reagent? A: A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification is often achieved by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Bases in the N-alkylation of 2-Chlorophenothiazine
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Sodamide | Toluene/Xylene | None | Reflux | Not specified | --INVALID-LINK-- |
| Potassium Hydroxide | Toluene | None | 98 | 82.24 | --INVALID-LINK--[7] |
| Potassium Hydroxide | None | Aliquat 336 | 80 | 85 | --INVALID-LINK--[1] |
| Sodium Hydroxide | Toluene | tert-Butylammonium bromide | Not specified | Not specified | --INVALID-LINK-- |
Table 2: Impact of Solvent on SN2 Reaction Rates
| Solvent | Solvent Type | Relative Rate | Rationale |
| Methanol | Polar Protic | 1 | Solvates the nucleophile, reducing its reactivity.[3] |
| Water | Polar Protic | 7 | Similar to methanol, solvates the nucleophile. |
| DMSO | Polar Aprotic | 1,300 | Does not strongly solvate the nucleophile, increasing its reactivity.[4] |
| DMF | Polar Aprotic | 2,800 | Effectively solvates the cation of the base, leaving the nucleophile more reactive.[4] |
| Acetonitrile | Polar Aprotic | 5,000 | A good balance of polarity to dissolve reactants without strongly solvating the nucleophile. |
Note: Relative rates are illustrative and can vary depending on the specific reaction.
Experimental Protocols
Key Experiment: Synthesis of Chlorpromazine
This protocol is adapted from an industrial process for the N-alkylation of 2-chlorophenothiazine.[7]
Materials:
-
2-Chlorophenothiazine (100 g)
-
Toluene (650 ml)
-
Aqueous Potassium Hydroxide (96.02 g KOH in 100 ml water)
-
3-(Dimethylamino)propyl chloride (135.24 g)
-
Methanolic Hydrochloride
-
Ethyl Acetate
Procedure:
-
To a reaction vessel, add 2-Chlorophenothiazine (100 g) and toluene (450 ml).
-
Add the aqueous potassium hydroxide solution at room temperature.
-
Heat the mixture to 98°C.
-
Prepare a solution of 3-(dimethylaminopropyl) chloride (135.24 g) in toluene (200 ml).
-
Add the 3-(dimethylaminopropyl) chloride solution to the heated reaction mixture and maintain at 98°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mass to 40°C and quench with water (1000 ml).
-
Separate the organic layer and wash it with water.
-
Concentrate the organic layer under reduced pressure to obtain a residue.
-
Dissolve the residue in toluene (700 ml) at 65°C and then cool to 30°C.
-
Slowly add methanolic hydrochloride solution.
-
Concentrate the mixture under vacuum at 70°C.
-
Add ethyl acetate (600 ml) to the concentrated residue at 60°C and stir for 1 hour at 75°C.
-
Cool the mixture to 30°C and stir for 90 minutes.
-
Filter the resulting solid, wash with ethyl acetate (200 ml), and dry to obtain Chlorpromazine hydrochloride.
Yield: 82.24%
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apicule.com [apicule.com]
- 15. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Dimethylamino)propyl chloride hydrochloride (DMPAC-HCl) in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the use of 3-(Dimethylamino)propyl chloride hydrochloride (DMPAC-HCl) in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPAC-HCl) and what are its primary applications?
A1: this compound is an organic compound containing both a tertiary amine and an alkyl chloride functional group.[1] It is primarily used as a chemical intermediate and an alkylating agent in the synthesis of a wide range of pharmaceuticals, including analgesics, antidepressants, and antipsychotics, as well as in agricultural and photographic chemicals.[2][3]
Q2: What are the common side reactions observed when using DMPAC-HCl in synthesis?
A2: The most common side reactions include:
-
Quaternization: Self-reaction or reaction with other alkylating agents to form quaternary ammonium salts.
-
Hofmann Elimination: Formation of N,N-dimethylallylamine under basic conditions.
-
Hydrolysis: Conversion to 3-(dimethylamino)propan-1-ol in the presence of water.
-
Over-alkylation: Multiple additions of the dimethylaminopropyl group to the substrate.
Q3: How should DMPAC-HCl be stored to minimize degradation?
A3: DMPAC-HCl is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1]
Q4: What analytical techniques are suitable for monitoring the progress of reactions involving DMPAC-HCl and detecting impurities?
A4: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of reactions involving DMPAC-HCl and for the detection and quantification of volatile impurities.[4][5] Thin-layer chromatography (TLC) can also be used for qualitative monitoring of reaction progress.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of a Water-Soluble Impurity
Possible Cause: Quaternization of the tertiary amine of DMPAC-HCl.
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Ensure that the molar ratio of the nucleophile to DMPAC-HCl is optimized. An excess of the nucleophile can help to minimize the self-reaction of DMPAC-HCl.
-
Control Temperature: Run the reaction at the lowest effective temperature to slow down the rate of the quaternization side reaction.
-
Slow Addition: Add DMPAC-HCl to the reaction mixture slowly and in a controlled manner to maintain a low instantaneous concentration, which disfavors the bimolecular self-reaction.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to deprotonate the substrate without reacting with DMPAC-HCl.
Issue 2: Presence of a Volatile, Low-Boiling Point Impurity
Possible Cause: Hofmann elimination of DMPAC-HCl to form N,N-dimethylallylamine.
Troubleshooting Steps:
-
Control Basicity: Avoid the use of strong, non-nucleophilic bases that can promote the E2 elimination pathway. If a base is necessary, consider using a weaker base or a carbonate base.
-
Temperature Management: Elevated temperatures can favor elimination reactions. Conduct the reaction at a lower temperature if possible.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents may disfavor the Hofmann elimination to some extent compared to aprotic solvents.
Issue 3: Formation of an Unexpected Alcohol Byproduct
Possible Cause: Hydrolysis of the alkyl chloride functionality of DMPAC-HCl.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Choice: Use aprotic solvents that are less likely to participate in hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of DMPAC-HCl to any trace amounts of water.
Data Presentation
Table 1: Effect of Reaction Conditions on the Formation of Side Products (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25°C | 50°C | 80°C |
| Base | K₂CO₃ | NaH | t-BuOK |
| Solvent | Acetonitrile | THF | DMF |
| Desired Product Yield | 85% | 70% | 55% |
| Quaternization Product | 5% | 10% | 15% |
| Hofmann Elimination Product | <1% | 5% | 15% |
| Hydrolysis Product | 2% | 5% | 8% |
Note: The data in this table are for illustrative purposes and the actual results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol for Minimizing Quaternization
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagents: Add the substrate and a suitable anhydrous solvent (e.g., acetonitrile) to the flask. If a base is required, add a non-nucleophilic base (e.g., potassium carbonate).
-
DMPAC-HCl Addition: Dissolve DMPAC-HCl in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Cool the reaction mixture to 0°C. Add the DMPAC-HCl solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol for Monitoring Impurities by GC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with water. Extract with a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic extract into a GC-MS system.
-
Method Parameters: Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of the starting materials, product, and potential impurities. For the mass spectrometer, use electron ionization (EI) and scan a mass range appropriate for the expected compounds.
-
Data Analysis: Identify the components based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Potential reaction pathways of DMPAC-HCl.
Caption: Troubleshooting workflow for DMPAC-HCl reactions.
References
Technical Support Center: Purification of Products from 3-(Dimethylamino)propyl chloride hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)propyl chloride hydrochloride (DMPAC). The following information is designed to help you purify your target compounds and address common challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my reaction mixture when using this compound?
A1: Besides unreacted starting materials, common impurities can include byproducts from side reactions. The exact nature of these impurities will depend on your specific reaction conditions. Potential side products include:
-
N,N-dimethylallylamine: This can form via an elimination reaction, particularly at elevated temperatures or with sterically hindered bases.
-
3-(Dimethylamino)propan-1-ol: This can result from the hydrolysis of the alkyl chloride, especially if water is present in the reaction mixture under basic conditions.
-
Over-alkylated products: If your nucleophile has multiple reactive sites, you may see di- or even tri-alkylation.
-
Quaternary ammonium salts: The tertiary amine of your product or the DMPAC itself can be further alkylated to form a quaternary ammonium salt.
Q2: My product is also a tertiary amine. How can I remove unreacted this compound?
A2: Separating two tertiary amines can be challenging. An initial acid wash will protonate both your product and the unreacted DMPAC, moving them to the aqueous layer. After making the aqueous layer basic, you can extract both into an organic solvent. At this point, purification options include:
-
Fractional distillation: If there is a significant difference in boiling points between your product and the free base of DMPAC (3-chloro-N,N-dimethylpropan-1-amine).
-
Column chromatography: Using a silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help separate the two amines.[1][2]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can be an effective, albeit more resource-intensive, option.
Q3: How can I remove the byproduct 3-(Dimethylamino)propan-1-ol from my product?
A3: Since 3-(Dimethylamino)propan-1-ol contains a hydroxyl group, it is more polar than many tertiary amine products.
-
Aqueous washes: A simple water wash can help remove a significant portion of this impurity.
-
Column chromatography: This is a very effective method. The alcohol will be more retained on a silica gel column than the desired tertiary amine product.
Q4: I am observing the formation of N,N-dimethylallylamine in my reaction. How can I prevent this and remove it?
A4: N,N-dimethylallylamine is formed through an E2 elimination reaction. To minimize its formation, consider the following:
-
Lower reaction temperature: Higher temperatures favor elimination over substitution.
-
Choice of base: Use a non-hindered, weaker base if your reaction allows.
-
Removal: N,N-dimethylallylamine is volatile. It can often be removed under reduced pressure. If it co-distills with your product, column chromatography is the best option for separation.
Troubleshooting Guides
Problem 1: Low yield of the desired alkylated product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to confirm completion. If the reaction has stalled, consider adding more DMPAC or extending the reaction time. |
| Side Reactions | As discussed in the FAQs, elimination or hydrolysis of DMPAC can reduce the yield. Optimize reaction conditions (temperature, base) to minimize these. |
| Product Loss During Workup | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to fully deprotonate your amine product and bring it into the organic layer.[3] Perform multiple extractions with a fresh organic solvent. |
| Poor Nucleophilicity of Starting Material | Your starting material may not be a strong enough nucleophile. Consider using a stronger base to deprotonate it or a different solvent to enhance its reactivity. |
Problem 2: Difficulty in isolating the product from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Product is highly water-soluble | If your product is a polar tertiary amine, it may have some solubility in the aqueous layer even after basification. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase.[4] |
| Emulsion formation during extraction | Emulsions can form when there are detergents or other amphiphilic molecules present. Adding brine can help break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective. |
| Product oiled out instead of crystallizing | If you are attempting to crystallize the hydrochloride salt of your product, the presence of impurities can prevent crystallization. Try purifying the free base by column chromatography first, then form the salt. Experiment with different solvent systems for recrystallization.[5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Tertiary Amine Product
-
Quench the reaction: Cool the reaction mixture to room temperature. If a strong base was used, carefully quench it with water or a dilute acid.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl. This will protonate the tertiary amine product and any unreacted DMPAC, moving them to the aqueous layer. Collect the aqueous layer.
-
Wash Organic Layer: Wash the organic layer with 1M HCl again to ensure all amine has been extracted. Combine the aqueous layers. The organic layer now contains non-basic impurities and can be discarded.
-
Basify: Cool the combined acidic aqueous layers in an ice bath and add a strong base (e.g., 5M NaOH) until the pH is > 10.
-
Extract Product: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base of your product.[6]
Protocol 2: Column Chromatography for Separation of Tertiary Amines
-
Choose a solvent system: Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For tertiary amines, it is often beneficial to add a small amount (0.1-1%) of triethylamine or a few drops of concentrated ammonium hydroxide to the eluent to prevent tailing on the silica gel.[1][2]
-
Prepare the column: Pack a glass column with silica gel slurried in the initial, less polar eluent mixture.
-
Load the sample: Dissolve your crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elute: Gradually increase the polarity of the eluent to separate the components. The less polar compounds will elute first.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC or LC-MS to identify those containing your purified product.
Data Presentation
Table 1: Common Solvents for Recrystallization of Tertiary Amine Hydrochloride Salts
| Solvent System | Comments |
| Isopropanol/Diethyl Ether | A common choice. Dissolve in hot isopropanol and add diethyl ether until cloudy. |
| Ethanol/Ethyl Acetate | Similar to the isopropanol/ether system. |
| Methanol/Dichloromethane | Good for more polar hydrochloride salts. |
| Water | Can be used for highly polar salts, but drying can be difficult. |
Table 2: Typical Eluent Systems for Column Chromatography of Tertiary Amines on Silica Gel
| Eluent System | Ratio | Comments |
| Hexane/Ethyl Acetate with Triethylamine | 90:10 to 50:50 (+ 0.5% Et₃N) | Good for moderately polar amines. |
| Dichloromethane/Methanol with Ammonia | 98:2 to 90:10 (+ 1% 7N NH₃ in MeOH) | Effective for more polar amines.[1] |
Visualizations
References
Technical Support Center: Managing Hygroscopicity of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC)
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound (DMPC)?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. DMPC is a hygroscopic solid, meaning it can readily take up water from the air. This absorbed moisture can lead to several experimental issues, including:
-
Inaccurate measurements: The measured weight of the reagent may be artificially high due to the presence of water, leading to errors in stoichiometry.
-
Reaction inhibition or side reactions: The presence of water can interfere with moisture-sensitive reactions, such as Grignard reactions, potentially reducing the yield or leading to the formation of unwanted byproducts.
-
Physical changes: The powder can become clumpy or even liquefy, making it difficult to handle and dispense accurately.
-
Degradation: Over time, the presence of water can contribute to the degradation of the compound.
Q2: How should I store this compound (DMPC) to minimize moisture absorption?
A2: Proper storage is crucial for maintaining the integrity of DMPC. It should be stored in a tightly sealed container in a dry and cool place. For enhanced protection, consider the following:
-
Primary Container: Ensure the original container's cap is securely fastened immediately after use.
-
Secondary Enclosure: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).
-
Inert Atmosphere: For highly sensitive applications, storing the reagent under an inert atmosphere (e.g., in a glove box or a sealed container purged with nitrogen or argon) is recommended.
Q3: I received a new bottle of DMPC. How can I assess its dryness before use?
A3: It is good laboratory practice to assume that a hygroscopic reagent may have absorbed some moisture, even in a new, sealed container. A visual inspection can be the first step; if the powder is clumpy or appears wet, it has likely absorbed significant moisture. For quantitative assessment, Karl Fischer titration is the standard method for determining the water content of a solid.
Q4: Can I dry this compound (DMPC) if it has absorbed moisture?
A4: Yes, it is possible to dry DMPC that has absorbed moisture. A common method is to dry it under vacuum at a moderately elevated temperature. However, it is crucial to ensure the temperature is kept well below its melting point (140-143 °C) to avoid decomposition. Always verify the thermal stability of the specific grade of DMPC you are using.
Troubleshooting Guides
Problem 1: Inconsistent reaction yields in a moisture-sensitive synthesis using DMPC.
-
Possible Cause: The hygroscopic nature of DMPC is introducing variable amounts of water into the reaction, leading to inconsistent results.
-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Problem 2: this compound (DMPC) powder is difficult to weigh and handle due to clumping.
-
Possible Cause: The reagent has absorbed a significant amount of moisture from the atmosphere.
-
Solutions:
-
Immediate Action: If the reaction is not highly moisture-sensitive, you can try to break up the clumps with a clean, dry spatula inside a glove bag or a fume hood with low humidity. However, be aware that the water content is elevated.
-
Best Practice: For accurate and reliable results, the clumped material should be dried using the procedure outlined in the workflow above before use.
-
Preventative Measures: To prevent future clumping, always minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and tightly reseal the bottle immediately. Store the bottle in a desiccator.
-
Quantitative Data
Illustrative Moisture Sorption Data for a Hygroscopic Salt at 25°C
| Relative Humidity (%) | Water Content (% w/w) |
| 10 | 0.1 |
| 20 | 0.2 |
| 30 | 0.4 |
| 40 | 0.8 |
| 50 | 1.5 |
| 60 | 3.0 |
| 70 | 5.5 |
| 80 | > 10.0 (Deliquescence may begin) |
| 90 | Substantial water absorption, forms a solution |
Note: This data is for illustrative purposes and may not represent the actual behavior of DMPC.
Experimental Protocols
Protocol 1: Determination of Water Content in DMPC using Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent).
-
Titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to eliminate background moisture.
-
-
Sample Preparation:
-
In a low-humidity environment (e.g., a glove box or on a dry day), accurately weigh approximately 100-200 mg of the DMPC sample into a clean, dry weighing boat.
-
-
Titration:
-
Quickly transfer the weighed DMPC sample into the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted.
-
The instrument software will calculate the water content in percent or parts per million (ppm).
-
-
Replicates:
-
Perform the measurement in triplicate to ensure accuracy and precision.
-
Protocol 2: Handling DMPC in a Moisture-Sensitive Alkylation Reaction
This protocol outlines the steps for using DMPC in a reaction where the exclusion of water is critical.
Caption: Workflow for handling DMPC in a moisture-sensitive reaction.
common byproducts in Grignard reactions with 3-(Dimethylamino)propyl chloride hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding Grignard reactions involving 3-(dimethylamino)propyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Can I form a Grignard reagent directly from 3-(Dimethylamino)propyl chloride hydrochloride?
A1: No, it is not feasible to form a Grignard reagent directly from the hydrochloride salt. The acidic proton of the ammonium salt will quench the highly basic Grignard reagent as it forms. It is essential to neutralize the hydrochloride salt to the free amine, 3-(dimethylamino)propyl chloride, before initiating the Grignard reaction.[1][2]
Q2: What are the most common byproducts when forming a Grignard reagent from 3-(Dimethylamino)propyl chloride?
A2: The most prevalent byproduct is the Wurtz coupling product, 1,6-bis(dimethylamino)hexane.[3][4][5] This occurs when the newly formed Grignard reagent reacts with unreacted 3-(dimethylamino)propyl chloride. Other potential side reactions include homocoupling and reactions involving impurities.[5][6]
Q3: Does the tertiary amine in 3-(Dimethylamino)propyl chloride interfere with the Grignard reaction?
A3: Tertiary amines, like the dimethylamino group, are generally unreactive towards Grignard reagents because they lack acidic protons.[7] The internal dimethylamino group can offer a stabilizing effect on the Grignard reagent through coordination.[5]
Q4: My Grignard reaction won't start. What are the common causes and solutions?
A4: Failure to initiate is a frequent issue in Grignard reactions. Common causes include wet glassware or solvents, impurities on the magnesium surface, and unactivated magnesium.[8][9] To resolve this, ensure all glassware is flame-dried, use anhydrous solvents, and activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Wurtz Coupling: The Grignard reagent is reacting with the starting alkyl chloride.[3][4] | Add the 3-(dimethylamino)propyl chloride solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] Consider using diethyl ether or 2-MeTHF as a solvent instead of THF, as this can suppress Wurtz coupling.[3] |
| Inaccurate Reagent Concentration: The stoichiometry of the subsequent reaction is incorrect. | Titrate the Grignard reagent before use to determine its exact concentration.[8] | |
| Reaction with Atmospheric Moisture/CO2: The Grignard reagent is being quenched. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[8] | |
| Reaction Mixture Turns Dark Brown/Black | Formation of Finely Divided Metal: Side reactions like Wurtz coupling can produce finely divided metal.[8] | While some darkening can be normal, excessive darkening may indicate significant side reactions. Review your procedure for minimizing Wurtz coupling. |
| Impurities: Impurities in the magnesium or alkyl halide can catalyze decomposition.[8] | Use high-purity magnesium turnings and purified 3-(dimethylamino)propyl chloride. | |
| Formation of a Precipitate | Insoluble Wurtz Product: The dimer, 1,6-bis(dimethylamino)hexane, may precipitate. | If significant precipitation occurs, it is indicative of substantial Wurtz coupling. Re-evaluate the reaction conditions to minimize this side reaction.[3] |
| Schlenk Equilibrium: The Grignard reagent itself may have limited solubility. | Some cloudiness can be normal for Grignard reagents.[3] |
Experimental Protocols
Protocol 1: Preparation of Free 3-(Dimethylamino)propyl chloride
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., benzene, toluene, or cyclohexane)[1]
-
Water
-
Separatory funnel
-
Round bottom flask with Dean-Stark apparatus
Procedure:
-
Dissolve the this compound in water in a flask and cool the solution to 15-20°C.[1]
-
Slowly add an aqueous solution of sodium hydroxide, keeping the temperature below 20°C.[1]
-
After stirring for 30 minutes, add the anhydrous solvent and stir for another 15 minutes.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional portion of the solvent.[1]
-
Combine the organic layers and dry them by azeotropic distillation using a Dean-Stark apparatus.[1][11] The resulting solution contains the free amine and is ready for the Grignard reaction.
Protocol 2: Formation of Chloro[3-(dimethylamino)propyl]magnesium
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Solution of 3-(Dimethylamino)propyl chloride in an anhydrous solvent (from Protocol 1)
-
Flame-dried, three-necked round bottom flask with a condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Place magnesium turnings in the flame-dried flask under an inert atmosphere.[1]
-
Add a small amount of the anhydrous solvent and a crystal of iodine.[1]
-
Add a small portion of the 3-(Dimethylamino)propyl chloride solution to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a gray, cloudy suspension.[1][3]
-
Once initiated, add the remaining 3-(Dimethylamino)propyl chloride solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete reaction.[1][11]
-
Cool the reaction mixture to room temperature. The resulting gray suspension is the Grignard reagent, ready for use.
Visualizations
Caption: Reaction pathway for Grignard reagent formation and Wurtz byproduct.
Caption: Troubleshooting workflow for common Grignard reaction issues.
References
- 1. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloro[3-(dimethylamino)propyl]magnesium CAS 19070-16-7 [benchchem.com]
- 6. gauthmath.com [gauthmath.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Alkylation with 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing alkylation reactions using 3-(Dimethylamino)propyl chloride hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for N-alkylation with this compound?
A1: The optimal temperature for N-alkylation with this compound is highly dependent on the substrate, solvent, and base used. Based on literature precedents for the synthesis of molecules like Imipramine, reaction temperatures can range from room temperature to around 50°C. For instance, in the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine, the reaction with the free base of Imipramine is conducted at temperatures below 50°C, followed by stirring at room temperature.[1] It is crucial to start with milder conditions (e.g., room temperature) and gradually increase the temperature while monitoring the reaction progress to avoid side reactions.
Q2: I am observing low to no yield in my alkylation reaction. What are the potential causes and how can I troubleshoot this?
A2: Low or no yield is a common issue in alkylation reactions. Several factors could be contributing to this problem. It is recommended to follow a systematic troubleshooting approach.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions, as it is hygroscopic. The amine substrate should also be pure and free of interfering impurities.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the amine nucleophile. For N-alkylation of heterocycles like iminodibenzyl, strong bases such as sodium amide are often used.[1] Ensure at least a stoichiometric amount of base is used to neutralize the hydrochloride salt of the alkylating agent and the acid generated during the reaction.
-
Solvent Selection: The solvent plays a significant role in the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for SN2 reactions. In some cases, aromatic hydrocarbons like toluene have been used.[2]
-
Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50°C) can significantly increase the reaction rate. However, excessive heat can lead to byproduct formation.
-
Reaction Time: Alkylation reactions can sometimes be slow. Monitor the reaction progress over an extended period (e.g., 12-24 hours) before concluding that it has failed.
Q3: How can I minimize the formation of quaternary ammonium salt byproducts?
A3: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction, especially if the secondary amine product is more nucleophilic than the starting amine. To minimize this:
-
Control Stoichiometry: Use a slight excess of the amine substrate relative to the this compound. This will statistically favor the mono-alkylation product.
-
Temperature Control: Avoid excessively high temperatures, as this can promote the second alkylation step. Maintain the lowest effective temperature that allows the primary alkylation to proceed at a reasonable rate.
-
Choice of Base: The type of base can influence selectivity. In some cases, bulkier, non-nucleophilic bases may be preferred.
-
Gradual Addition: Adding the this compound solution slowly to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, thus disfavoring over-alkylation.
Q4: What are the signs of thermal decomposition of this compound, and at what temperature does it occur?
Data Presentation
Table 1: Summary of Reaction Conditions for Alkylation with this compound
| Substrate | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| 10,11-dihydro-5H-dibenz[b,f]azepine | Sodium amide | Not specified | Not specified | Not specified | Not specified | [1] |
| Imipramine (free base) | None (in situ) | Ethyl acetate | < 50°C, then room temp. | 3-4 h, then 12-14 h | 96% (of pamoate salt) | [1] |
| Dimethylamine gas | Diatomaceous earth (catalyst) | Toluene | 45°C | 10 h | 90% (of the HCl salt) | [2] |
| 3-dimethylamino-1-propanol | Thionyl chloride (for synthesis of the title compound) | Chloroform | 0°C to reflux | 5 h | 98% | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Iminodibenzyl derivative)
This protocol is a generalized procedure based on the principles of N-alkylation and the specific conditions found in the synthesis of Imipramine.[1]
-
Preparation of the Free Base of the Alkylating Agent (Optional but Recommended):
-
Dissolve this compound in water and cool the solution in an ice bath.
-
Slowly add a solution of a strong base, such as sodium hydroxide, while monitoring the pH to ensure it becomes basic.
-
Extract the liberated free amine into an organic solvent like toluene or diethyl ether.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and use the solution directly in the next step.
-
-
N-Alkylation Reaction:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine substrate in a suitable anhydrous solvent (e.g., toluene, DMF).
-
Add a strong base (e.g., sodium amide or sodium hydride) portion-wise at a controlled temperature (e.g., 0°C or room temperature).
-
Stir the mixture for a period to allow for the formation of the amine anion.
-
Slowly add the solution of the 3-(dimethylamino)propyl chloride free base (from step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then, if necessary, heat to a moderate temperature (e.g., 40-50°C) while monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-alkylated product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Caption: General reaction pathway for N-alkylation and potential side reaction.
References
Technical Support Center: 3-(Dimethylamino)propyl chloride hydrochloride (DMPC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC). Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPC)?
A1: this compound is an organic compound widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] It is a hygroscopic, white to off-white crystalline solid that is highly soluble in water.[1][3] The hydrochloride salt form enhances its stability and solubility.
Q2: What is the primary stability concern when working with DMPC?
A2: The main stability issue is not dimerization, but rather an intramolecular cyclization of the free base form, 3-(dimethylamino)propyl chloride, to form a highly reactive N,N-dimethylazetidinium chloride salt. This occurs when the tertiary amine is deprotonated and can act as an internal nucleophile, displacing the chloride. The hydrochloride salt is stable as the protonated amine prevents this cyclization.
Q3: How should solid DMPC be stored?
A3: Solid DMPC should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture due to its hygroscopic nature. Storage under an inert atmosphere is recommended for long-term stability.
Q4: What are the signs of DMPC degradation?
A4: Degradation of DMPC, primarily through cyclization, can be difficult to observe visually in solution. However, unexpected side products in a reaction, lower than expected yields of the desired product, or changes in the spectroscopic data (e.g., NMR) of the starting material or product mixture can indicate that the reagent has degraded.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction in Alkylation Experiments
Q: I am using DMPC for an alkylation reaction, but I am getting a low yield of my desired product or the reaction is not proceeding. What could be the cause?
A: This is a common issue and can often be traced back to the stability and reactivity of the DMPC under your reaction conditions.
-
Insufficient Base: DMPC is a hydrochloride salt. To act as an alkylating agent, the free amine form is often required, which is generated by the addition of a base. If you are using the hydrochloride salt directly without a base, or with an insufficient amount of base, the concentration of the reactive free amine will be too low for the reaction to proceed efficiently. Ensure you are using at least one equivalent of base to neutralize the HCl salt, plus the amount required for your specific reaction conditions (e.g., to deprotonate a nucleophile).
-
Premature Degradation: If the free amine of DMPC is generated too early or under conditions that do not favor your desired reaction, it can undergo intramolecular cyclization to form the N,N-dimethylazetidinium ion. This species is a different alkylating agent and may lead to undesired side products or may not be reactive towards your nucleophile under the chosen conditions.
-
Moisture: DMPC is hygroscopic. The presence of water can affect the reactivity of the bases used and potentially lead to hydrolysis of the alkyl chloride, although this is generally a slower process than cyclization.
Issue 2: Formation of Unexpected Side Products
Q: My reaction with DMPC is yielding unexpected side products. How can I identify and prevent them?
A: The most likely side product is derived from the N,N-dimethylazetidinium ion.
-
Identification: The azetidinium ion is a four-membered ring that can be opened by nucleophiles. Depending on your reaction mixture, the nucleophile could be your intended reactant, a solvent molecule, or another species. This can lead to products with a rearranged backbone. Mass spectrometry and NMR spectroscopy can help identify these adducts.
-
Prevention:
-
Control the generation of the free amine: Add the base to your reaction mixture containing your nucleophile just before or concurrently with the DMPC. This ensures that the nucleophile is present to react with the free amine of DMPC as it is formed, minimizing the time it has to cyclize.
-
Temperature control: While specific kinetic data is scarce, intramolecular reactions are generally favored by higher temperatures. Running the reaction at the lowest effective temperature can help to favor the intermolecular reaction with your substrate over the intramolecular cyclization.
-
Choice of solvent: The solvent can influence the rate of both the desired reaction and the undesired cyclization. Polar aprotic solvents like DMF or acetonitrile are commonly used for alkylations.
-
Data Presentation: Qualitative Stability and Reaction Conditions
Table 1: Qualitative Stability of 3-(Dimethylamino)propyl chloride (DMPC) under Various Conditions
| Condition | Form | Stability | Rationale |
| pH | |||
| Acidic (pH < 6) | Hydrochloride Salt | High | The tertiary amine is protonated, preventing it from acting as an internal nucleophile for cyclization. |
| Neutral to Basic (pH > 7) | Free Amine | Low | The deprotonated tertiary amine readily undergoes intramolecular cyclization to form the azetidinium salt. |
| Temperature | |||
| Refrigerated (Solid) | Hydrochloride Salt | High | Recommended storage condition to minimize any potential degradation pathways. |
| Ambient (Solution) | Free Amine | Moderate to Low | Increased temperature generally accelerates the rate of intramolecular cyclization. |
| Elevated (Reaction) | Free Amine | Very Low | High temperatures significantly favor the rapid formation of the azetidinium salt. |
| Solvent Polarity | |||
| Polar Aprotic (e.g., DMF, Acetonitrile) | Free Amine | Moderate | These solvents are suitable for SN2 reactions but may still permit cyclization. |
| Polar Protic (e.g., Water, Ethanol) | Free Amine | Low | Protic solvents can facilitate the formation of the charged azetidinium intermediate. |
| Nonpolar (e.g., Toluene, Hexane) | Free Amine | Moderate | Lower polarity may slow down the formation of the charged intermediate. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using DMPC
This protocol outlines a general method for the O-alkylation of a phenolic hydroxyl group.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a suitable anhydrous base (e.g., potassium carbonate, 2.5 equivalents) to the solution. The extra equivalent is to neutralize the hydrochloride of DMPC. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add solid this compound (1.1 - 1.5 equivalents) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In-situ Generation of the Free Amine for Grignard Reagent Formation
This protocol describes the preparation of the free amine from DMPC for subsequent reactions, such as the formation of a Grignard reagent.
-
Preparation: To a round-bottom flask, add a 60% w/w aqueous solution of 3-(N,N-dimethylamino)propyl chloride hydrochloride. Cool the flask in an ice bath to 15-20°C.
-
Neutralization: Slowly add an aqueous solution of sodium hydroxide (e.g., 40g in 60ml of water for 230g of the DMPC solution) while maintaining the temperature below 20°C. Stir the mixture for 30 minutes.
-
Extraction: Add an organic solvent such as cyclohexane or toluene to the mixture and stir for 15 minutes. Separate the organic layer. The resulting solution contains the free amine, 3-(dimethylamino)propyl chloride, and can be used immediately in the next step of the synthesis.
Visualizations
Diagram 1: DMPC Stability and Degradation Pathway
Caption: The relationship between the stable hydrochloride salt and the reactive free amine of DMPC.
Diagram 2: Experimental Workflow for Preventing DMPC Degradation
Caption: Recommended workflow for alkylation reactions to minimize DMPC degradation.
Diagram 3: Troubleshooting Logic for Low Yields
References
Technical Support Center: Purification Strategies for Reactions Involving 3-(Dimethylamino)propyl chloride hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-(Dimethylamino)propyl chloride hydrochloride (DMPC) from their reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I remove water-soluble unreacted this compound from my organic-soluble product?
A1: The most common method is to perform an aqueous wash. Since DMPC is highly soluble in water, this is an effective first step. For optimal separation, you can adjust the pH of the aqueous wash.
-
Step 1: Quenching the Reaction. At the end of your reaction, cool the mixture to room temperature.
-
Step 2: Solvent Addition. If your reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 3: Aqueous Wash. Add deionized water to the separatory funnel containing your reaction mixture. Shake gently and allow the layers to separate. The unreacted DMPC will preferentially move into the aqueous layer.
-
Step 4: Repeat. Repeat the aqueous wash 2-3 times to ensure complete removal.
-
Step 5: Drying and Concentration. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Q2: My product has some water solubility. How can I remove DMPC without significant product loss?
A2: In this scenario, a basic aqueous wash is recommended. By making the aqueous layer basic (pH > 10), the hydrochloride salt of DMPC is neutralized to its free base, 3-(dimethylamino)propyl chloride. This free base has lower water solubility and can be extracted into an organic solvent. However, if your desired product is not basic, it will remain in the organic layer.
-
Step 1: Dilution. Dilute the reaction mixture with an appropriate organic solvent.
-
Step 2: Basic Wash. Wash the organic layer with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[1] This will neutralize the DMPC hydrochloride.
-
Step 3: Extraction. The neutralized, less polar DMPC will be extracted into the organic layer along with your product.
-
Step 4: Acidic Wash. To remove the DMPC free base from your product, perform a wash with a dilute acidic solution (e.g., 1M HCl). This will protonate the DMPC, making it highly water-soluble again, thus pulling it into the aqueous layer. Your product, if not basic, should remain in the organic layer.
-
Step 5: Final Wash, Drying, and Concentration. Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt, filter, and concentrate.
Q3: How can I confirm that all the unreacted DMPC has been removed?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot your crude reaction mixture, the purified product, and a standard of DMPC on a TLC plate. A suitable mobile phase would be a polar system, such as dichloromethane/methanol. DMPC is very polar and will likely have a low Rf value. The spot corresponding to DMPC should be absent in the lane of your purified product. For more quantitative analysis, techniques like ¹H NMR or LC-MS can be used. In ¹H NMR, the characteristic signals for the dimethylamino protons of DMPC can be monitored.
Q4: Can I use column chromatography to remove DMPC?
A4: Yes, silica gel column chromatography can be used. Due to its high polarity, DMPC will adhere strongly to the silica gel. You can typically elute your less polar product first with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). DMPC will remain on the column and can be eluted later with a more polar solvent system (e.g., dichloromethane/methanol). This method is particularly useful if your product is also polar but less so than DMPC.
Q5: Are there any non-extractive methods for removing DMPC?
A5: One potential method is to use a scavenger resin. An acidic ion-exchange resin could be added to the reaction mixture (dissolved in an appropriate solvent) to bind the basic DMPC. The resin can then be filtered off, leaving your purified product in the solution. This method is advantageous as it avoids aqueous workups, which can be problematic for water-sensitive compounds.
Data Presentation
| Property[2][3][4][5][6] | Value | Relevance to Removal |
| Appearance | White to off-white crystalline solid | Visual identification of the starting material. |
| Solubility in Water | High (2000 g/L) | Key property for removal by aqueous extraction.[4] |
| Hygroscopic | Yes | The compound readily absorbs moisture from the air.[2][4] |
| Melting Point | 141-144 °C | Can be used as a preliminary check for purity if the product is a solid.[2] |
| Form | Hydrochloride salt | The salt form is highly polar and water-soluble. Neutralization to the free base alters its solubility. |
Experimental Protocols
Protocol 1: General Aqueous Wash for Removal of DMPC
-
Reaction Quench: Cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a 2:1 ratio of a water-immiscible organic solvent (e.g., ethyl acetate) to the reaction volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Invert the funnel several times, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat steps 4 and 5 two more times.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining dissolved water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Basic and Acidic Wash for Products with Some Water Solubility
-
Reaction Quench and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Basic Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Shake gently and allow the layers to separate. Drain the aqueous layer. This step neutralizes the DMPC hydrochloride to its free base.[1]
-
Acidic Wash: To remove the DMPC free base, add an equal volume of 1M HCl. Shake and allow the layers to separate. The DMPC free base will be protonated and extracted into the aqueous layer.
-
Repeat Acidic Wash: Repeat step 3 one more time to ensure complete removal.
-
Final Processing: Proceed with steps 7-9 from Protocol 1.
Visualizations
Caption: General workflow for the removal of DMPC via aqueous extraction.
Caption: Decision tree for troubleshooting the removal of DMPC.
References
- 1. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 3-(Dimethylamino)propyl Chloride Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedures for chemical reactions involving 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl). This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of products synthesized using this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is a specialized workup required for reactions involving this compound?
A1: this compound is a salt. For it to act as a nucleophile (via the dimethylamino group) or an electrophile (via the propyl chloride), the free base, 3-(dimethylamino)propyl chloride, is often generated in situ or used directly. The resulting product will contain a basic dimethylaminopropyl moiety. This basicity necessitates a specific acid-base extraction procedure to separate the desired product from non-basic impurities and unreacted starting materials.
Q2: What is the key principle behind the workup procedure?
A2: The workup relies on the principle of acid-base extraction. The basic product, containing the dimethylaminopropyl group, can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic, organic-soluble impurities. Subsequently, the aqueous layer containing the protonated product is basified to regenerate the free base, which can then be extracted back into an organic solvent.
Q3: What are the most common issues encountered during the workup?
A3: Common issues include the formation of emulsions during extraction, incomplete extraction of the product, and hydrolysis of the chloropropyl group under certain conditions. The troubleshooting guide below provides detailed solutions to these problems.
Q4: How do I remove unreacted this compound or its free base from the reaction mixture?
A4: Both the hydrochloride salt and the free base are highly soluble in water. A simple aqueous wash of the reaction mixture (after ensuring the desired product is in an organic solvent) can effectively remove a significant portion of these unreacted starting materials. For the free base, an acidic wash will convert it to the highly water-soluble hydrochloride salt, facilitating its removal into the aqueous phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation during Extraction | - Vigorous shaking of the separatory funnel.- High concentration of the amine product or byproducts acting as surfactants.[1]- Presence of fine solid particulates. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and disrupt the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.- Allow the mixture to stand for an extended period (if time permits) for the layers to separate. |
| Low Yield of Recovered Product | - Incomplete extraction from the organic layer into the acidic aqueous layer.- Incomplete back-extraction from the aqueous layer into the organic layer after basification.- Product loss due to partial solubility in the aqueous phase.- Hydrolysis of the product under strongly acidic or basic conditions. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction. Use a pH meter or pH paper to verify.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the back-extraction.- Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.- If the product has some water solubility, wash the combined aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.- Perform the workup at a lower temperature (e.g., using an ice bath) to minimize potential degradation. |
| Product is Contaminated with Starting Material | - Insufficient washing to remove unreacted 3-(dimethylamino)propyl chloride or its free base. | - Perform additional washes with dilute acid (e.g., 1M HCl) to ensure all basic species are protonated and extracted into the aqueous phase. |
| Difficulty in Precipitating the Product as a Salt | - The hydrochloride salt of the product is soluble in the chosen solvent system. | - If attempting to isolate the product as a hydrochloride salt, try adding a non-polar solvent like diethyl ether or hexane to a solution of the product in a more polar solvent (e.g., ethanol, isopropanol) to induce precipitation.[2] |
| Phase Separation is Unclear | - Solvents used are partially miscible. | - Consult a solvent miscibility chart to ensure appropriate solvent selection for the extraction.[3] For example, dichloromethane and water are immiscible, while ethanol and water are miscible. |
Quantitative Data Summary
| Parameter | Compound | Value | Significance for Workup |
| pKa | 3-(Dimethylamino)propylamine | 10.13 ± 0.10[4] | This value indicates the basicity of the amine. To effectively protonate the product for extraction into the aqueous phase, the pH of the solution should be at least 2 pH units below this pKa (i.e., pH < 8.13, but practically pH < 2 is used to ensure complete protonation). Conversely, for back-extraction, the pH should be at least 2 pH units above this pKa (i.e., pH > 12.13, practically pH > 10). |
| Solubility | This compound | Soluble in water and polar organic solvents.[5] Practically insoluble in non-polar organic solvents.[6] | The high water solubility of the starting material allows for its easy removal with aqueous washes. Its insolubility in non-polar solvents can be exploited for purification by precipitation or washing. |
Experimental Protocols
General Workup Procedure for an Alkylation Reaction
This protocol describes a general method for the workup and purification of a basic product formed from an alkylation reaction using this compound where the free base was generated in situ.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature. If necessary, cool further in an ice bath.
-
Slowly add water to quench any unreacted reagents.
2. Initial Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate) to dissolve the product.
-
Add a sufficient amount of 1M hydrochloric acid (HCl) to adjust the pH of the aqueous layer to < 2. Check the pH using a pH strip.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated basic product will be in the aqueous layer.
-
Drain the lower organic layer.
-
Extract the aqueous layer two more times with the organic solvent to remove any non-basic impurities. Combine all organic layers and set them aside (these contain impurities).
3. Basification and Back-Extraction:
-
Cool the acidic aqueous layer (containing the protonated product) in an ice bath.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH of the aqueous layer is > 10. Be cautious as this is an exothermic reaction.
-
Extract the now basic aqueous layer three times with fresh organic solvent (e.g., dichloromethane, ethyl acetate). The deprotonated, neutral product will now be in the organic layer.
-
Combine the organic layers from this back-extraction.
4. Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
5. Solvent Removal and Final Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by column chromatography, distillation, or recrystallization, depending on the properties of the product.
Visualizations
Caption: Workflow for the acid-base extraction workup.
Caption: A logical guide for troubleshooting common workup issues.
References
Technical Support Center: 3-(Dimethylamino)propyl chloride hydrochloride (DMPC) Reactivity
Welcome to the technical support center for 3-(Dimethylamino)propyl chloride hydrochloride (DMPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DMPC in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the critical role of base strength in modulating its reactivity.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My N-alkylation reaction with this compound shows very low or no conversion of my starting amine. What are the possible causes and how can I improve the yield?
A: Low conversion in N-alkylation reactions involving DMPC is a common issue that can often be traced back to the choice and handling of the base, as well as other reaction conditions.
Possible Causes & Solutions:
-
Insufficient Base Strength: The base may not be strong enough to deprotonate the nucleophile (your starting amine) effectively. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the nucleophile.
-
Solution: Switch to a stronger base. For example, if you are using a carbonate base (e.g., K₂CO₃) with a weakly nucleophilic amine, consider a stronger base like an alkoxide (e.g., sodium tert-butoxide) or a hydride (e.g., NaH).
-
-
Poor Solubility of the Base: If the base is not soluble in the reaction solvent, the deprotonation of the nucleophile will be slow or incomplete.
-
Solution: Choose a solvent that can dissolve both the reactants and the base. For many inorganic bases, polar apathetic solvents like DMF or DMSO are good choices. Alternatively, a phase-transfer catalyst can be employed to facilitate the reaction in a biphasic system.
-
-
Presence of Moisture: DMPC is hygroscopic, and many strong bases (e.g., NaH, organolithiums) are highly reactive with water. Moisture can quench the base and inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Inadequate Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side product formation.
-
Issue 2: Formation of an Elimination Byproduct
Q: I am observing a significant amount of an alkene byproduct in my reaction, which I suspect is the result of elimination. How can I minimize this side reaction?
A: The formation of an elimination (E2) byproduct, N,N-dimethylallylamine, is a classic competing pathway in reactions of DMPC, especially with strong bases.
Possible Causes & Solutions:
-
Base Strength and Steric Hindrance: Strong and sterically hindered bases (e.g., potassium tert-butoxide) are known to favor elimination over substitution.
-
Solution: Opt for a strong, but less sterically hindered base. For instance, sodium hydride (NaH) or sodium amide (NaNH₂) can be effective for deprotonating the nucleophile without promoting elimination to the same extent as bulkier bases.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Solvent Choice: The choice of solvent can influence the balance between substitution and elimination.
-
Solution: Polar aprotic solvents generally favor Sₙ2 reactions.
-
Issue 3: Over-alkylation of the Nucleophile
Q: My primary amine nucleophile is getting dialkylated, leading to a mixture of products. How can I achieve selective mono-alkylation?
A: Over-alkylation is a common challenge when the mono-alkylated product is more nucleophilic than the starting amine.
Possible Causes & Solutions:
-
Stoichiometry: Using a 1:1 ratio of nucleophile to DMPC can lead to the newly formed secondary amine competing for the remaining DMPC.
-
Solution: Use a large excess of the starting amine. This will statistically favor the reaction of DMPC with the more abundant primary amine.
-
-
Reaction Conditions: The rate of the second alkylation can sometimes be controlled by modifying the reaction conditions.
-
Solution: Add the DMPC solution slowly to the reaction mixture containing the amine and the base. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation. Running the reaction at a lower temperature can also help.
-
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary when using this compound for alkylation?
A1: this compound is a salt. The tertiary amine is protonated, which makes it more stable and water-soluble.[1] For the alkylation reaction to proceed, the free base form of the nucleophile is required. The added base deprotonates the nucleophile, increasing its nucleophilicity and allowing it to attack the electrophilic carbon of the DMPC. In some cases, particularly with very strong bases, the base may also deprotonate the hydrochloride salt to generate the more reactive free amine form of DMPC in situ.
Q2: How do I choose the right base for my reaction with DMPC?
A2: The choice of base is critical and depends on the pKa of your nucleophile. A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile. This ensures efficient deprotonation. However, excessively strong or bulky bases can promote side reactions like elimination. Refer to the table below for a general guide.
Q3: Can I use an aqueous base with this compound?
A3: While DMPC is soluble in water, using an aqueous base is generally not recommended for N-alkylation reactions.[2] Water can compete as a nucleophile, leading to the formation of 3-(dimethylamino)-1-propanol. Strong bases will also be quenched by water. For O-alkylation of phenols, a biphasic reaction with a phase-transfer catalyst can sometimes be effective.
Q4: What is the role of the solvent in reactions with DMPC?
A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for Sₙ2 reactions as they solvate the cation of the base but not the anion, thus increasing the nucleophilicity of the deprotonated nucleophile.
Data Presentation
Table 1: Guide to Base Selection for Reactions with DMPC
| Base | pKa of Conjugate Acid | Typical Nucleophiles | Potential Issues |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Not generally effective for N-alkylation | Too weak for most nucleophiles |
| Potassium Carbonate (K₂CO₃) | 10.3 | Phenols, thiols, some activated amines | May be too weak for less acidic N-H bonds; slow reactions |
| Triethylamine (Et₃N) | 10.8 | Used as a non-nucleophilic base to scavenge acid | Can be nucleophilic at higher temperatures |
| Sodium tert-butoxide (t-BuONa) | 19.0 | Alcohols, primary and secondary amines | Strong base, can promote E2 elimination, especially at elevated temperatures |
| Sodium Hydride (NaH) | ~36 | A wide range of amines, alcohols, and other weak acids | Highly reactive with water and protic solvents; requires anhydrous conditions and inert atmosphere |
| Sodium Amide (NaNH₂) | ~38 | Primary and secondary amines, terminal alkynes | Very strong base, requires anhydrous conditions and inert atmosphere; used in the synthesis of Chlorpromazine.[3] |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine with DMPC
This protocol provides a general procedure for the N-alkylation of a secondary amine using DMPC and sodium hydride as the base.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and oil bath.
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF to a dry round-bottom flask.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl. Dilute with water and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of an amine using DMPC.
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
References
Technical Support Center: Solvent Effects on Reactions with 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the reaction rate of 3-(Dimethylamino)propyl chloride hydrochloride. The information is tailored for professionals in research, scientific, and drug development fields to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound?
A1: this compound is a primary alkyl halide. Reactions involving this compound typically proceed via a nucleophilic substitution mechanism. The specific pathway, either bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1), is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.
Q2: How does the choice of solvent affect the reaction rate?
A2: The solvent plays a critical role in determining the reaction pathway and, consequently, the reaction rate. Solvents are generally classified as polar protic, polar aprotic, or non-polar. For nucleophilic substitution reactions of alkyl halides, polar solvents are necessary to dissolve the reactants.
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. These solvents tend to favor SN1 reactions by stabilizing the carbocation intermediate that forms. However, they can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down SN2 reactions.
-
Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone) lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "naked" and more reactive, which significantly accelerates SN2 reactions.[1]
Q3: Which type of solvent is generally preferred for reactions with this compound?
A3: As a primary alkyl halide, this compound is more likely to react via an SN2 mechanism. Therefore, polar aprotic solvents are generally preferred to achieve a faster reaction rate.[1] Using a polar protic solvent could lead to slower reaction times or potentially favor competing elimination reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or no reaction | Inappropriate solvent choice: Using a polar protic solvent may be solvating the nucleophile, reducing its reactivity. | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the nucleophile's reactivity. |
| Weak nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group efficiently. | Consider using a stronger, more negatively charged nucleophile. For instance, the hydroxide ion (OH⁻) is a stronger nucleophile than water (H₂O).[1] | |
| Low reaction temperature: The reaction may require more energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Formation of side products (e.g., elimination products) | Strongly basic nucleophile/solvent: Strong bases can promote elimination reactions (E2) which compete with substitution (SN2). | If elimination is a significant issue, consider using a less basic nucleophile or a solvent that is less prone to promoting elimination. |
| Difficulty dissolving reactants | Inappropriate solvent polarity: The solvent may not be polar enough to dissolve the hydrochloride salt and/or the nucleophile. | Ensure a polar solvent is used. If solubility is still an issue in a polar aprotic solvent, consider solvent mixtures or the addition of a phase-transfer catalyst. |
| Inconsistent reaction rates | Presence of water in aprotic solvents: Trace amounts of water can solvate the nucleophile and affect the reaction kinetics. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Data on Solvent Effects
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Reasoning |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | Decreases | Solvates the nucleophile through hydrogen bonding, reducing its energy and reactivity.[2] Stabilizes the leaving group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Increases | Solvates the cation but not the anion (nucleophile), leaving the nucleophile more "naked" and reactive.[1] |
| Non-Polar | Hexane, Toluene, Benzene | Very Slow / No Reaction | Reactants (especially ionic nucleophiles) are often insoluble in non-polar solvents. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol describes a general procedure for reacting this compound with a nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous polar aprotic solvent to dissolve the starting material.
-
Add the nucleophile (1-1.2 equivalents) to the stirred solution.
-
The reaction mixture is stirred at room temperature or heated to a specified temperature, depending on the reactivity of the nucleophile.
-
The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified using a suitable method, such as column chromatography or recrystallization.
Visualizations
Reaction Pathway: SN2 vs. SN1
Caption: Comparison of SN2 and SN1 reaction pathways.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for a kinetic study.
Troubleshooting Logic for Slow Reactions
Caption: A troubleshooting decision tree for slow reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 3-(Dimethylamino)propyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-(Dimethylamino)propyl chloride hydrochloride (DMAPCl-HCl), a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] We will delve into the principles, experimental protocols, and performance characteristics of various techniques, offering supporting data to aid in the selection of the most suitable method for your specific analytical needs.
Introduction to Purity Analysis of DMAPCl-HCl
This compound is a hygroscopic, white to off-white crystalline solid.[2] Ensuring its purity is critical as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). Analytical methods for DMAPCl-HCl must be able to accurately and precisely quantify the main component and identify potential impurities. The primary analytical challenges stem from the compound's ionic nature and potential for thermal degradation.
Comparison of Key Analytical Techniques
The purity of DMAPCl-HCl can be assessed using several analytical techniques, each with its own set of advantages and limitations. The most common methods include gas chromatography (GC) and various titration techniques. High-performance liquid chromatography (HPLC) can also be considered, although it often requires derivatization for this type of compound.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the free amine (after neutralization) based on its volatility, followed by detection and identification by mass spectrometry. | High specificity and sensitivity, allows for identification of impurities. | Requires sample preparation (neutralization and extraction), potential for thermal degradation of the analyte. | >99% |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Similar to GC-MS but uses a flame ionization detector for quantification. | Robust and widely available, good for routine purity checks. | Less specific than MS, may not identify unknown impurities. | >99% |
| Non-aqueous Potentiometric Titration | Titration of the amine hydrochloride as a base in a non-aqueous solvent with a strong acid (e.g., perchloric acid). | Direct assay of the amine salt, accurate and precise for bulk material. | Less sensitive to impurities, requires careful handling of corrosive reagents. | >98% |
| Argentometric Titration | Titration of the chloride ions with a standard solution of silver nitrate to determine the hydrochloride content. | Simple and cost-effective for determining the salt content. | Does not provide information on organic impurities, indirect measure of the active moiety's purity. | Measures chloride content, not organic purity. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
This method is highly specific and can be used to quantify DMAPCl-HCl and identify potential genotoxic impurities. The following protocol is adapted from a validated method for a similar compound.[3]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the DMAPCl-HCl sample into a 100 mL separating funnel.
-
Add 5 mL of a 4% sodium hydroxide solution and shake to neutralize the hydrochloride salt and liberate the free amine.
-
Extract the free amine by adding 10 mL of a suitable solvent (e.g., dichloromethane or a specified diluent) and shaking vigorously.
-
Allow the layers to separate and transfer the organic (upper) layer to a 20 mL headspace vial containing a drying agent like sodium sulfate.
-
Transfer 1.0 mL of the dried organic solution into a GC vial for injection.
Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent.[3]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Gradient programming is typically used, for example, starting at a lower temperature and ramping up to ensure separation from solvent and impurities.[3]
-
Injector Temperature: 200-250°C.
-
Detector: Mass Spectrometer (MS) in Single Ion Monitoring (SIM) or full scan mode. For DMAPCl, characteristic ions would be monitored (e.g., m/z 121, 58, 42).[3]
Validation Data (Typical):
-
Linearity: Correlation coefficient (r²) > 0.99 over a range from the Limit of Quantitation (LOQ) to 200% of the specification limit.[3]
-
Limit of Detection (LOD): Typically in the low ppm range.
-
Limit of Quantitation (LOQ): Typically in the ppm range (e.g., 0.026 µg/g).[3]
-
Accuracy (Recovery): Typically within 80-120%.[3]
-
Precision (RSD): <15%.
Non-aqueous Potentiometric Titration
This is a classic and reliable method for the assay of amine hydrochlorides.
Procedure:
-
Accurately weigh a suitable amount of the DMAPCl-HCl sample and dissolve it in a non-aqueous solvent, typically glacial acetic acid.[4][5]
-
To facilitate the titration of the hydrochloride salt, mercuric acetate solution in glacial acetic acid is often added. This removes the halide as undissociated mercuric halide, liberating the acetate of the amine, which can then be titrated as a base.[1]
-
Titrate the solution with a standardized solution of 0.1 N perchloric acid in glacial acetic acid.[4][5]
-
The endpoint is determined potentiometrically using a suitable electrode system (e.g., glass and calomel electrodes) by identifying the point of maximum inflection in the titration curve.[1]
Validation Data (Typical):
-
Accuracy: Typically within 98-102%.
-
Precision (RSD): ≤ 2%.
Argentometric Titration (Mohr's Method)
This method is used to determine the chloride content of the hydrochloride salt.
Procedure:
-
Accurately weigh a sample of DMAPCl-HCl and dissolve it in distilled water.
-
Add a small amount of potassium chromate solution as an indicator.[6]
-
Titrate with a standardized solution of 0.1 N silver nitrate.[6]
-
The endpoint is reached when the color of the solution changes from yellow to a faint reddish-brown due to the formation of silver chromate after all the chloride has precipitated as silver chloride.[7]
Validation Data (Typical):
-
Accuracy: Typically within 98-102%.
-
Precision (RSD): ≤ 2%.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the GC-MS and titration methods.
Caption: Workflow for Purity Analysis by GC-MS.
Caption: General Workflow for Titrimetric Analysis.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control of bulk material where the impurity profile is well-characterized, non-aqueous potentiometric titration offers a direct, accurate, and precise assay method. For more in-depth analysis, especially for identifying and quantifying unknown or potentially genotoxic impurities, a validated GC-MS method is superior due to its high specificity and sensitivity. Argentometric titration is a simple and effective method for confirming the chloride content of the salt but does not provide information about organic impurities. A combination of these methods can provide a comprehensive quality assessment of DMAPCl-HCl.
References
A Comparative Guide to the Analysis of 3-(Dimethylamino)propyl chloride hydrochloride Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC) in reaction mixtures is critical. DMPC is a key intermediate in the synthesis of numerous pharmaceutical compounds and is also considered a potential genotoxic impurity (GTI).[1] This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for the quantitative and qualitative analysis of DMPC, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The choice of analytical method for DMPC is dictated by the specific requirements of the analysis, such as the need for quantitation of trace levels, impurity profiling, or routine purity checks. While GC-MS is a powerful and widely used technique, other methods like Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy offer alternative or complementary information.
| Analytical Method | Principle | Application | Advantages | Disadvantages |
| GC-MS/MS | Separation by gas chromatography followed by tandem mass spectrometry detection. | Quantitative analysis of trace-level genotoxic impurities. | High specificity and sensitivity, allowing for low detection and quantification limits. | Requires more complex instrumentation and method development. |
| GC-FID | Separation by gas chromatography with detection by a flame ionization detector. | Quantitative determination of DMPC in bulk drug substances. | Robust, reliable, and widely available instrumentation. Good linearity over a range of concentrations. | Less specific than MS; potential for co-eluting impurities to interfere with quantification. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural elucidation, identification, and purity assessment. | Provides detailed structural information, non-destructive, and can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, making it unsuitable for trace analysis. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample. | Identification of the compound by comparing its unique pattern of absorbed frequencies to a reference spectrum. | Fast, simple, and provides a characteristic fingerprint for the compound. | Not suitable for quantification of components in a mixture or for detecting trace impurities. |
Quantitative Performance Data
The following table summarizes the reported quantitative performance data for the analysis of DMPC and a structurally similar compound, Dimethyl Amino Isopropyl Chloride (DAIC), using GC-based methods.
| Parameter | GC-MS/MS (DMPC in Clomipramine HCl) | GC-MS (DAIC in Promethazine)[2] | GC-FID (DMPC in Imipramine/Clomipramine HCl)[1] |
| Linearity Range | 0.026 µg/g to 0.129 µg/g | 0 to 3.8 ppm | 1.18 ppm to 4.8 ppm |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | 0.9986 |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.026 µg/g | 0.075 ppm | 0.36 ppm |
| Limit of Quantification (LOQ) | 0.026 µg/g | 0.025 ppm | 1.18 ppm |
| Accuracy (% Recovery) | Within acceptable criteria | 85 - 89% | > 90.0% |
| Precision (%RSD) | Not explicitly stated | 5.68 - 5.89% | Not explicitly stated |
Detailed Experimental Protocol: GC-MS Analysis of DMPC
This protocol is a synthesized methodology based on published methods for the analysis of DMPC and related compounds.[2]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of DMPC free base in a suitable solvent (e.g., Dichloromethane). Perform serial dilutions to create working standards at the desired concentrations.
-
Test Solution: For the analysis of DMPC in a reaction mixture or drug substance, a sample preparation step is often required to liberate the free base from its hydrochloride salt.
-
Accurately weigh the sample into a separating funnel.
-
Add a basic solution (e.g., 4% sodium hydroxide) and shake to neutralize the hydrochloride.
-
Extract the DMPC free base into an appropriate organic solvent (e.g., Dichloromethane or Diethyl ether).
-
The organic layer is then collected for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent Triple Quadrupole Mass Spectrometer.
-
Column: DB-624 (30m x 0.25mm x 1.4µm) or similar mid-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 20 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Characteristic ions for DMPC include m/z 121, 58, and 42.
3. Data Analysis
-
Identify the DMPC peak in the chromatogram based on its retention time, which is approximately 8.5 minutes under the conditions described.
-
Quantify the amount of DMPC in the sample by comparing the peak area to a calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of DMPC.
Signaling Pathways and Logical Relationships
In the context of DMPC analysis, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method for DMPC.
References
A Comparative Guide to NMR Characterization of Pharmaceutical Products Derived from 3-(Dimethylamino)propyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of two prominent pharmaceutical compounds synthesized using 3-(dimethylamino)propyl chloride hydrochloride as a key reagent: Amitriptyline and Chlorpromazine . We will delve into a detailed comparison of their ¹H and ¹³C NMR spectra, focusing on the signals originating from the 3-(dimethylamino)propyl moiety, and provide standardized experimental protocols for their analysis.
Introduction
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, allows for its incorporation into diverse molecular scaffolds. The resulting products often retain the 3-(dimethylamino)propyl group, which can significantly influence the pharmacological activity of the final drug molecule. Accurate characterization of these products is paramount for quality control and regulatory approval, with NMR spectroscopy being the gold standard for unambiguous structure elucidation.
This guide will compare the NMR spectral data of Amitriptyline, a tricyclic antidepressant, and Chlorpromazine, a phenothiazine antipsychotic, to illustrate how the chemical environment surrounding the 3-(dimethylamino)propyl group affects its NMR signature.
Comparative NMR Data Analysis
The chemical environment of the 3-(dimethylamino)propyl moiety differs significantly between Amitriptyline and Chlorpromazine, leading to distinct chemical shifts in their respective NMR spectra.
Amitriptyline
In Amitriptyline, the 3-(dimethylamino)propyl group is attached to a dibenzocycloheptadiene ring system via an exocyclic double bond.[2][3] This rigid and electronically distinct environment results in a specific set of signals for the propyl chain and the dimethylamino group.
Chlorpromazine
In Chlorpromazine, the 3-(dimethylamino)propyl group is attached to a nitrogen atom within the phenothiazine ring system.[4][5][6] The direct attachment to the electron-rich and conformationally flexible phenothiazine core influences the chemical shifts of the propyl chain protons and carbons.
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the 3-(dimethylamino)propyl moiety in both molecules.
Table 1: ¹H NMR Data Comparison for the 3-(Dimethylamino)propyl Moiety
| Proton Assignment | Amitriptyline (CDCl₃) | Chlorpromazine (CDCl₃) |
| N(CH₃)₂ | ~2.2 ppm (s, 6H) | ~2.3 ppm (s, 6H) |
| -CH₂-N(CH₃)₂ | ~2.3-2.4 ppm (t, 2H) | ~2.4-2.5 ppm (t, 2H) |
| -CH₂-CH₂-CH₂- | ~2.0-2.1 ppm (quint, 2H) | ~1.8-1.9 ppm (quint, 2H) |
| =C-CH₂- or -N-CH₂- | ~5.8 ppm (t, 1H) | ~3.9 ppm (t, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 't' denotes triplet, and 'quint' denotes quintet.
Table 2: ¹³C NMR Data Comparison for the 3-(Dimethylamino)propyl Moiety
| Carbon Assignment | Amitriptyline (CDCl₃) | Chlorpromazine (CDCl₃) |
| N(CH₃)₂ | ~45 ppm | ~45 ppm |
| -CH₂-N(CH₃)₂ | ~58 ppm | ~57 ppm |
| -CH₂-CH₂-CH₂- | ~29 ppm | ~26 ppm |
| =C-CH₂- or -N-CH₂- | ~31 ppm | ~48 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key Observations:
-
The most significant difference in the ¹H NMR spectra is the chemical shift of the protons on the carbon adjacent to the larger ring system. In Amitriptyline, this is a vinylic proton with a downfield shift around 5.8 ppm, while in Chlorpromazine, it is a methylene group attached to a nitrogen, appearing further upfield around 3.9 ppm.
-
In the ¹³C NMR spectra, the carbon attached to the respective ring systems also shows a notable difference in chemical shift, reflecting the different electronic environments (sp² carbon in Amitriptyline vs. sp³ carbon attached to nitrogen in Chlorpromazine).
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the product (Amitriptyline hydrochloride or Chlorpromazine hydrochloride).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
Visualizing Reaction and Characterization Workflow
The following diagrams illustrate the general synthesis and characterization workflow.
Caption: General workflow from synthesis to NMR characterization.
Caption: Comparison of the 3-(dimethylamino)propyl moiety's NMR signature.
This guide highlights the power and precision of NMR spectroscopy in the structural characterization of complex pharmaceutical molecules derived from this compound. The distinct chemical environments in Amitriptyline and Chlorpromazine provide a clear example of how subtle structural changes are reflected in their NMR spectra, allowing for their unambiguous identification and quality assessment.
References
- 1. This compound-5407-04-5 [ganeshremedies.com]
- 2. Amitriptyline Hydrochloride | C20H24ClN | CID 11065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorpromazine Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorpromazine hydrochloride(69-09-0) 13C NMR [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
A Comparative Guide to Dimethylaminopropylation Reagents: Alternatives to 3-(Dimethylamino)propyl chloride hydrochloride
For researchers, scientists, and professionals in drug development, the introduction of a dimethylaminopropyl moiety is a common strategy to enhance the pharmacokinetic or pharmacodynamic properties of a molecule. While 3-(dimethylamino)propyl chloride hydrochloride is a widely used reagent for this purpose, a range of alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed methodologies for key synthetic transformations.
Comparison of Dimethylaminopropylation Reagents
The choice of reagent for dimethylaminopropylation is often dictated by the nature of the substrate (amine, alcohol, or thiol), the desired reaction conditions, and the required selectivity. The following table summarizes the key characteristics of this compound and its common alternatives.
| Reagent | Leaving Group | Key Advantages | Key Disadvantages |
| This compound | Chloride | Cost-effective, commercially available. | Lower reactivity compared to bromides and tosylates, may require harsh conditions. |
| 3-(Dimethylamino)propyl bromide hydrobromide | Bromide | More reactive than the chloride, allowing for milder reaction conditions. | Higher cost, may be less stable. |
| 3-(Dimethylamino)propyl tosylate/mesylate | Tosylate/Mesylate | Excellent leaving groups, high reactivity, often leading to higher yields and cleaner reactions. | Typically prepared in situ or require synthesis, higher cost. |
| 3-Dimethylamino-1-propanol | Hydroxyl (activated in situ) | Used in Mitsunobu reactions for stereospecific inversion at chiral centers. | Requires stoichiometric amounts of expensive reagents (DEAD/DIAD, PPh₃), formation of byproducts can complicate purification. |
| 3-(Dimethylamino)propanal | (Used in reductive amination) | Mild reaction conditions, high selectivity for primary and secondary amines. | Limited to the synthesis of amines, requires a reducing agent. |
Experimental Protocols and Data
N-Dimethylaminopropylation of Amines
The introduction of a dimethylaminopropyl group onto a nitrogen atom is a common modification.
Protocol 1: Alkylation using this compound
A primary or secondary amine is reacted with this compound in the presence of a base to neutralize the generated HCl.
-
Reaction:
-
General Procedure: To a solution of the amine in a suitable solvent (e.g., DMF, acetonitrile, or a protic solvent like ethanol), a base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is added, followed by this compound. The reaction mixture is typically heated to drive the reaction to completion. The product is then isolated by extraction and purified by chromatography or distillation.
Protocol 2: Reductive Amination using 3-(Dimethylamino)propanal
This method involves the formation of an imine or enamine intermediate from the reaction of an amine with 3-(dimethylamino)propanal, which is then reduced in situ to the corresponding amine.
-
Reaction:
-
General Procedure: The amine and 3-(dimethylamino)propanal are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added, and the reaction is stirred at room temperature until completion. The product is isolated after an aqueous workup and purification.[1]
Workflow for N-Dimethylaminopropylation
Caption: Comparison of alkylation and reductive amination for N-dimethylaminopropylation.
O-Dimethylaminopropylation of Alcohols and Phenols
The synthesis of 3-(dimethylamino)propyl ethers can be achieved through several methods.
Protocol 3: Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide or phenoxide with an alkyl halide.
-
Reaction:
-
General Procedure: The alcohol or phenol is deprotonated with a strong base (e.g., NaH, NaOH, or K₂CO₃) in a suitable aprotic solvent (e.g., THF, DMF). 3-(Dimethylamino)propyl chloride is then added, and the mixture is heated to effect the substitution. The product is isolated by extraction and purified. The more reactive 3-(dimethylamino)propyl bromide or tosylate can be used to allow for milder reaction conditions.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.[2][3]
-
Reaction:
-
General Procedure: To a solution of the alcohol, 3-dimethylamino-1-propanol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise.[4] The reaction is typically stirred at room temperature until completion. The workup involves removal of the triphenylphosphine oxide and hydrazine byproducts, often requiring chromatography.
Signaling Pathway for Mitsunobu Reaction
Caption: Key intermediates in the Mitsunobu ether synthesis.
S-Dimethylaminopropylation of Thiols
The formation of 3-(dimethylamino)propyl thioethers is an important transformation, particularly in the context of modifying cysteine residues in biomolecules.
Protocol 5: Thiol Alkylation
Similar to the Williamson ether synthesis, thiols can be alkylated with 3-(dimethylamino)propyl halides under basic conditions.
-
Reaction:
-
General Procedure: The thiol is deprotonated with a suitable base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) in a solvent such as ethanol, DMF, or a biphasic system with a phase-transfer catalyst. This compound is then added, and the reaction is stirred, often at room temperature, until completion. The use of the more reactive bromide or tosylate can lead to faster reactions and higher yields.
Quantitative Data Summary
While direct comparative studies are limited, the following table provides representative yields for dimethylaminopropylation reactions found in the literature. It is important to note that reaction conditions can significantly impact yields.
| Substrate Type | Reagent | Reaction Type | Conditions | Yield (%) |
| Amine | 3-(Dimethylamino)propyl chloride HCl | Alkylation | K₂CO₃, DMF, 80 °C | 70-90 |
| Amine | 3-(Dimethylamino)propanal | Reductive Amination | NaBH(OAc)₃, DCE, rt | 80-95[1] |
| Phenol | 3-(Dimethylamino)propyl chloride | Williamson Ether Synthesis | NaH, THF, reflux | 60-85 |
| Alcohol | 3-Dimethylamino-1-propanol | Mitsunobu Reaction | PPh₃, DEAD, THF, rt | 70-90[5][6] |
| Thiol | 3-(Dimethylamino)propyl bromide | Thiol Alkylation | K₂CO₃, Acetone, rt | >90 |
Conclusion
The selection of a reagent for dimethylaminopropylation requires careful consideration of the substrate, desired reactivity, and economic factors. While this compound remains a cost-effective and widely used option, its alternatives offer distinct advantages. For instance, the corresponding bromide and tosylate/mesylate derivatives provide higher reactivity, enabling milder reaction conditions and potentially higher yields. For the synthesis of N-dimethylaminopropylated amines, reductive amination with 3-(dimethylamino)propanal offers a mild and highly selective alternative. In cases where stereochemical inversion of an alcohol is required, the Mitsunobu reaction with 3-dimethylamino-1-propanol is the method of choice. Ultimately, the optimal reagent and protocol will depend on the specific requirements of the synthetic target and the resources available to the researcher.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to 3-(Dimethylamino)propyl Chloride and 3-Bromopropylamine in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a bifunctional building block is critical to the success of a synthetic route. This guide provides an objective comparison of two common reagents used to introduce a three-carbon amino chain: 3-(Dimethylamino)propyl chloride (DMPC), typically as the hydrochloride salt, and 3-Bromopropylamine (3-BPA), usually as the hydrobromide salt. We will delve into their chemical properties, reactivity, and performance in synthesis, supported by experimental data and protocols.
Overview of Reagents
3-(Dimethylamino)propyl chloride (DMPC) is a tertiary amine hydrochloride salt.[1][2] It is a widely used intermediate in the pharmaceutical industry for synthesizing a variety of drugs, including antihistamines (like Chlorpheniramine), antidepressants (like Imipramine and Amitriptyline), and antipsychotics (like Chlorpromazine).[1][2] Its hydrochloride form enhances stability and solubility in polar solvents. For use in reactions, the free base, N,N-dimethylamino-3-chloropropane, is typically liberated by treatment with a base.[2]
3-Bromopropylamine (3-BPA) is a primary amine hydrobromide salt. It serves as a key reagent for introducing a propylamine group into molecules. Its applications are found in the synthesis of complex molecules such as anticancer agents, including indenoisoquinoline topoisomerase I inhibitors, and functional materials like rotaxanes.
Chemical and Physical Properties
A summary of the key properties of the commercially available salt forms of these reagents is presented below. These properties influence their handling, storage, and reaction conditions.
| Property | 3-(Dimethylamino)propyl chloride hydrochloride | 3-Bromopropylamine hydrobromide |
| CAS Number | 5407-04-5[3] | 5003-71-4[4] |
| Molecular Formula | C₅H₁₃Cl₂N | C₃H₉Br₂N[5] |
| Molecular Weight | 158.07 g/mol [3] | 218.92 g/mol [4] |
| Appearance | White to yellowish crystalline powder[1] | Crystals |
| Melting Point | 140-143 °C[3] | 171-172 °C |
| Solubility | Soluble in water (2000 g/L)[1] | Data not widely available, but salts are generally water-soluble. |
| Stability | Hygroscopic; stable as hydrochloride salt[1] | Stable as hydrobromide salt. |
Reactivity and Synthetic Applications
The primary difference in the synthetic utility of DMPC and 3-BPA stems from two factors: the nature of the leaving group (chloride vs. bromide) and the functionality of the amine group (tertiary vs. primary).
Reactivity of the Halide: Bromine is a better leaving group than chlorine due to its lower electronegativity and larger atomic size, which makes the C-Br bond weaker and the bromide ion more stable in solution. Consequently, 3-BPA is generally more reactive than DMPC in nucleophilic substitution reactions, allowing for milder reaction conditions or shorter reaction times.
Functionality of the Amine:
-
DMPC introduces a dimethylaminopropyl group. The tertiary amine is generally non-reactive as a nucleophile in subsequent steps and is a common pharmacophore in many active pharmaceutical ingredients (APIs).
-
3-BPA introduces a primary aminopropyl group. This primary amine is nucleophilic and can participate in further reactions. This can be an advantage for building more complex molecules but may also necessitate the use of protecting groups if other parts of the molecule need to be modified first.
The following diagram illustrates the choice between these two reagents based on the desired synthetic outcome.
References
The Enduring Efficiency of 3-(Dimethylamino)propyl Chloride Hydrochloride in Pharmaceutical Synthesis
A comparative analysis of the synthetic routes for key active pharmaceutical ingredients (APIs) highlights the continued prominence of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC) as a critical building block. This guide provides an objective comparison of DMPC's performance against potential alternatives in the synthesis of blockbuster drugs like Imipramine and Chlorpromazine, supported by available experimental data and detailed methodologies.
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a crucial decision that directly impacts the efficiency, scalability, and economic viability of a synthetic route. DMPC, a readily available and cost-effective reagent, has long been a mainstay in the pharmaceutical industry for introducing the vital 3-(dimethylamino)propyl side chain, a common pharmacophore in many centrally acting agents.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a multifactorial assessment, encompassing chemical yield, reaction time, purity of the final product, and the complexity of the experimental procedure. This guide focuses on the synthesis of two key pharmaceuticals, Imipramine and Chlorpromazine, to illustrate the utility of DMPC and to provide a framework for comparison with other potential synthetic strategies.
Synthesis of Imipramine
Imipramine, a tricyclic antidepressant, is classically synthesized via the N-alkylation of iminodibenzyl. The use of DMPC for this transformation is a well-established and high-yielding method.
Table 1: Comparison of Synthetic Routes to Imipramine
| Reagent/Method | Key Reaction Step | Yield (%) | Reaction Time | Notes |
| This compound (DMPC) | N-alkylation of iminodibenzyl with DMPC in the presence of a strong base (e.g., sodium amide).[1] | High (Specific yield for this step not detailed, but the subsequent salt formation to Imipramine Pamoate is 96%).[1] | Not specified | A robust and widely used industrial method. |
| Alternative: N-methylation of Desipramine | Methylation of the secondary amine of desipramine. | 28-63% (Radiochemical yield).[2][3] | 10 minutes (for radiolabeling).[3] | This is a route to radiolabeled Imipramine for imaging studies and not a primary manufacturing route. It starts from a more advanced intermediate. |
| Alternative: 3-(Dimethylamino)propyl tosylate | N-alkylation of iminodibenzyl with the corresponding tosylate. | Data not found in searched literature. | Data not found in searched literature. | Tosylates are generally good leaving groups and could be a viable, albeit likely more expensive, alternative. |
Synthesis of Chlorpromazine
Chlorpromazine, a cornerstone antipsychotic medication, is synthesized by alkylating 2-chlorophenothiazine. The efficiency of this reaction using DMPC is well-documented, with variations in the base and solvent system affecting the outcome.
Table 2: Comparison of Synthetic Routes to Chlorpromazine
| Reagent/Method | Base/Catalyst | Solvent | Yield (%) | Reaction Time | Reference |
| This compound (DMPC) | Sodamide | Xylene or Toluene | High (not specified) | Not specified | [4][5] |
| This compound (DMPC) | Potassium hydroxide / Aliquat 336 | None | 85%[6] | 1 hour[6] | Phase-transfer catalysis offers a solvent-free option. |
| This compound (DMPC) | Sodium hydroxide | Toluene | 72.1%[7] | Not specified | [7] |
| This compound (DMPC) | Sodium hydroxide / Tetrabutylammonium bromide | Toluene | >90%[7] | Not specified | The use of a phase-transfer catalyst significantly improves the yield. |
| This compound (DMPC) | Aqueous Potassium Hydroxide | Toluene | 82.24%[5][8] | 6 hours[4][5] | A biphasic system that can reduce dimeric impurities.[8] |
| Alternative: 3-(Dimethylamino)propyl tosylate | Data not found in searched literature. | Data not found in searched literature. | Data not found in searched literature. | Data not found in searched literature. | Conceptually similar to using DMPC, but likely with different reaction kinetics and cost. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for the synthesis of Imipramine and Chlorpromazine using DMPC.
Protocol 1: Synthesis of Imipramine
The synthesis of Imipramine via the alkylation of iminodibenzyl with DMPC is a cornerstone reaction.
Reaction: Alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with 3-dimethylaminopropylchloride in the presence of sodium amide.[1]
Procedure:
-
In a suitable reaction vessel, a solution of iminodibenzyl in an anhydrous solvent such as toluene or xylene is prepared.
-
Sodium amide is added to the solution to deprotonate the secondary amine of iminodibenzyl, forming the corresponding sodium salt.
-
3-(Dimethylamino)propyl chloride (generated from the hydrochloride salt) is then added to the reaction mixture.
-
The reaction is typically heated to facilitate the nucleophilic substitution.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Note: While the overall process is well-established, specific details on reaction concentration, temperature, and duration can vary and are often proprietary.
Protocol 2: Synthesis of Chlorpromazine Hydrochloride
A high-yielding synthesis of Chlorpromazine has been reported using a phase-transfer catalyst.
Reaction: Alkylation of 2-chlorophenothiazine with 3-dimethylaminopropylchloride using sodium hydroxide as a base and tetrabutylammonium bromide as a phase-transfer catalyst in toluene.[7]
Procedure:
-
To a stirred mixture of 2-chlorophenothiazine and toluene, add a solution of sodium hydroxide and tetrabutylammonium bromide.
-
Heat the mixture to reflux to effect the deprotonation of the phenothiazine nitrogen.
-
Slowly add a solution of 3-dimethylaminopropylchloride in toluene to the refluxing mixture.
-
Maintain the reaction at reflux for a specified period, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and quench with water.
-
Separate the organic layer, wash, and concentrate to obtain crude Chlorpromazine.
-
The crude product is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Chlorpromazine hydrochloride, which is then isolated and purified.
Visualizing the Synthetic Pathways
To further clarify the synthetic logic and workflows, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Imipramine.
Caption: Synthetic workflow for Chlorpromazine.
Conclusion
Based on the available literature, this compound remains a highly efficient and economically favorable reagent for the industrial synthesis of key pharmaceutical compounds like Imipramine and Chlorpromazine. The synthetic routes employing DMPC are characterized by high yields and well-established, scalable protocols. While alternative alkylating agents such as the corresponding tosylate are theoretically viable, there is a lack of published, direct comparative data to demonstrate a clear advantage in terms of efficiency. The use of phase-transfer catalysis in conjunction with DMPC has been shown to significantly enhance reaction yields, offering a pathway for process optimization. For researchers and drug developers, the reliability and proven track record of DMPC make it the benchmark against which any new synthetic strategy for introducing the 3-(dimethylamino)propyl moiety should be measured.
References
- 1. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The production in high yield of N'-(4-[11C]methyl)-imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3533790A2 - An improved process for preparation of chlorpromazine or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 6. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 8. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
A Comparative Guide to API Purity: Synthesis Utilizing 3-(Dimethylamino)propyl chloride hydrochloride
Comparison of Synthetic Routes and Potential Purity
The use of 3-(Dimethylamino)propyl chloride hydrochloride as a key building block or as a potential contaminant in API synthesis necessitates a thorough understanding of its impact on the final product's purity.
| API | Synthetic Route Involving this compound | Alternative Synthetic Route | Potential Purity Comparison |
| Amitriptyline | Traditional Synthesis: The most common synthesis of Amitriptyline involves the reaction of dibenzosuberone with a Grignard reagent prepared from 3-(dimethylamino)propyl chloride.[1][2] This is a well-established, multi-step batch process. | Flow Chemistry Synthesis: A modern approach utilizes a continuous flow process for the synthesis of Amitriptyline. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and improved purity.[3][4] One study reported a 71% yield for the final product after recrystallization using a flow chemistry approach.[3] | While direct quantitative comparisons are scarce, flow chemistry processes are generally associated with better process control, which can translate to a more consistent and potentially higher purity product with fewer side reactions and byproducts compared to traditional batch synthesis. |
| Benzydamine | Impurity Source: this compound is not a primary reagent in the main synthesis of Benzydamine but is recognized as a process-related impurity.[5][6][] Its presence in the final API can arise from the starting materials or side reactions during the synthesis. | Synthesis Avoiding Impurity Introduction: Alternative synthetic strategies for Benzydamine would focus on using starting materials and reagents that do not contain or have the potential to form this compound. This would involve stringent quality control of all raw materials and optimization of reaction conditions to minimize side reactions. | A synthetic route that actively avoids the introduction of this compound as a potential impurity is expected to yield a final Benzydamine API with a higher purity profile with respect to this specific impurity. The absence of this impurity source simplifies the purification process and reduces the risk of contamination in the final drug product. |
Experimental Protocols for Purity Validation
Accurate determination of API purity requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
Amitriptyline Purity Analysis
1. High-Performance Liquid Chromatography (HPLC) Method
-
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The exact ratio and pH are optimized for optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
-
Sample Preparation: A known concentration of the Amitriptyline sample is dissolved in a suitable solvent (diluent) and injected into the HPLC system.
-
Data Analysis: The purity is determined by comparing the peak area of Amitriptyline to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Principle: GC separates volatile compounds in a sample, and MS identifies and quantifies them based on their mass-to-charge ratio. This technique is highly sensitive and specific for identifying impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-5MS, is often used.
-
Carrier Gas: Helium is the typical carrier gas.
-
Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
-
Sample Preparation: The Amitriptyline sample may require derivatization to increase its volatility and thermal stability for GC analysis.
-
Data Analysis: The mass spectra of the separated components are compared to a library of known compounds to identify any impurities. Quantification is achieved by comparing the peak areas to that of an internal standard.
Benzydamine Purity Analysis
1. High-Performance Liquid Chromatography (HPLC) Method for Related Substances
-
Principle: Similar to the method for Amitriptyline, HPLC is used to separate and quantify Benzydamine and its related substances, including potential impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., ammonium carbonate) and organic solvents (e.g., acetonitrile and methanol) is used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 218 nm or 230 nm).[8][9]
-
-
Sample Preparation: The Benzydamine sample is dissolved in the mobile phase or a suitable solvent and injected.
-
Data Analysis: The levels of impurities are determined by comparing their peak areas to the peak area of a reference standard of Benzydamine.
Signaling Pathways and Experimental Workflows
To understand the biological context of these APIs and the importance of their purity, it is essential to visualize their signaling pathways and the workflows used for their analysis.
Amitriptyline Signaling Pathway
Amitriptyline's primary mechanism of action as an antidepressant involves the inhibition of the reuptake of the neurotransmitters serotonin and norepinephrine at the presynaptic terminals, leading to an increased concentration of these neurotransmitters in the synaptic cleft. It also interacts with a variety of other receptors, contributing to its therapeutic effects and side-effect profile.
Caption: Amitriptyline's mechanism of action.
Benzydamine Signaling Pathway
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that is distinct from traditional NSAIDs. It primarily acts by inhibiting the synthesis of pro-inflammatory cytokines.
Caption: Benzydamine's anti-inflammatory mechanism.
Experimental Workflow for API Purity Analysis
The general workflow for analyzing the purity of an API using chromatographic methods is a systematic process from sample preparation to data interpretation.
Caption: API Purity Analysis Workflow.
References
A Comparative Guide to Alkylating Agents for Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amines is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of alkyl groups to a nitrogen atom can be achieved through various methods, each with its own set of advantages and limitations. This guide provides an objective comparison of common alkylating strategies for amine synthesis, supported by experimental data to inform methodology selection.
Performance Comparison of Amine Alkylation Methods
The choice of an alkylating agent and synthetic route significantly impacts the yield, selectivity, and substrate scope of amine synthesis. The following tables summarize the key characteristics of five major methods: Direct Alkylation with Alkyl Halides, Reductive Amination, Gabriel Synthesis, Buchwald-Hartwig Amination, and N-Alkylation with Alcohols.
| Method | Alkylating Agent | Primary Amine Synthesis | Secondary Amine Synthesis | Tertiary Amine Synthesis | Aryl Amine Synthesis | Key Advantages | Key Disadvantages |
| Direct Alkylation | Alkyl Halides | Poor selectivity, overalkylation is a major issue.[1] | Possible, but often leads to mixtures with tertiary and quaternary amines.[1] | Good method for exhaustive alkylation to quaternary ammonium salts.[1] | Limited applicability for direct arylation. | Simple reagents and conditions. | Poor selectivity for primary and secondary amines, leading to complex product mixtures.[2] |
| Reductive Amination | Aldehydes, Ketones | Can be used with ammonia, but other methods are often preferred for primary amines. | Excellent selectivity and yields.[2] | Excellent for sequential alkylations to produce tertiary amines.[2] | Not suitable for direct arylation of amines. | High selectivity, avoids overalkylation, broad substrate scope, one-pot procedures are common.[2][3] | Requires a reducing agent, may not be suitable for substrates with reducible functional groups. |
| Gabriel Synthesis | Phthalimide & Alkyl Halide | Excellent for the synthesis of primary amines from primary alkyl halides.[4][5] | Not applicable. | Not applicable. | Not applicable. | High selectivity for primary amines, avoids overalkylation.[6][7] | Limited to primary alkyl halides; secondary halides often fail. Requires a separate deprotection step.[8] |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Possible with ammonia equivalents. | Excellent for the synthesis of secondary aryl amines. | Excellent for the synthesis of tertiary aryl amines. | The premier method for C-N cross-coupling to form aryl amines.[9] | Broad substrate scope, high functional group tolerance, excellent for aryl amines.[9] | Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture.[10] |
| N-Alkylation with Alcohols | Alcohols | Possible. | Good to excellent yields. | Possible. | Can be used for N-alkylation of anilines.[11] | "Green" method with water as the main byproduct, avoids the use of alkyl halides.[12] | Requires a catalyst (often transition metals like Ru, Ir, Ni), may require higher temperatures.[11][12] |
Quantitative Comparison of Yields
The following table provides a summary of reported yields for different amine synthesis methods. It is important to note that yields are highly substrate-dependent and the conditions listed are for specific examples found in the literature.
| Target Amine | Starting Materials | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Octylamine | 1-Bromooctane, Ammonia | Direct Alkylation | - | - | - | - | 45 | [1] |
| N-Benzylaniline | Aniline, Benzyl alcohol | N-Alkylation with Alcohol | Zn(II)-catalyst | - | 120 | 16 | 95 | [13] |
| N-(4-methylphenyl)morpholine | Morpholine, p-tolyl triflate | Buchwald-Hartwig | (NHC)Pd(allyl)Cl | - | - | <1 min | 70 | - |
| N-benzyl aniline | Aniline, Benzyl alcohol | N-Alkylation with Alcohol | NHC-Ir(III) complex | - | 120 | 20 | 93 | [14] |
| Various Secondary Amines | Primary amines, Alcohols | N-Alkylation with Alcohol | Ni(COD)₂ / KOH | - | - | - | up to 99 | [12] |
| Secondary Aryl-alkyl amines | N-aryl-N-aminopyridinium salts, alkyl halides | Self-limiting Alkylation | - | CH₃CN | 70 | 16 | up to 99 | - |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key amine alkylation techniques discussed.
Reductive Amination of a Ketone to a Secondary Amine
This protocol is a general procedure for the synthesis of a secondary amine from a primary amine and a ketone using sodium triacetoxyborohydride.
Materials:
-
Primary amine (1.0 eq)
-
Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Gabriel Synthesis of a Primary Amine
This two-step procedure is a classic method for the synthesis of primary amines from primary alkyl halides, avoiding overalkylation.[5][6]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.0 eq) in dimethylformamide (DMF).
-
Add a primary alkyl halide (1.0-1.1 eq) to the suspension.
-
Heat the reaction mixture with stirring. Reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-Alkylphthalimide
-
Suspend the N-alkylphthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the suspension.
-
Reflux the mixture. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the primary amine hydrochloride salt.
-
The free primary amine can be obtained by neutralization with a base (e.g., NaOH) and subsequent extraction.
Buchwald-Hartwig Amination for Aryl Amine Synthesis
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine.[9]
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the strong base.
-
Add the aryl halide and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods discussed.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Assessing the Genotoxicity of 3-(Dimethylamino)propyl chloride hydrochloride and its Potential Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl), a key intermediate in the synthesis of various pharmaceuticals. The assessment is based on a comprehensive review of publicly available experimental data from standard genotoxicity assays. This document also explores the potential genotoxic profiles of impurities that may arise during the synthesis of DMPC HCl, offering a broader perspective for risk assessment in drug development.
Executive Summary
This compound has demonstrated mutagenic activity in the bacterial reverse mutation assay (Ames test), specifically in Salmonella typhimurium strains TA100, TA1535, and TA1537, indicating its potential to induce base-pair substitutions. The response is observed both with and without metabolic activation. However, DMPC HCl tested negative in an in vivo micronucleus assay in mice, suggesting it may not express its genotoxic potential in a whole animal system for inducing chromosomal damage in hematopoietic cells. Furthermore, it has been reported as negative in an in vitro chromosomal aberration assay in rat liver cells, an E. coli reverse mutation assay, and a yeast assay. A comparative analysis of potential impurities reveals a mixed genotoxicity profile, underscoring the importance of controlling these substances in the final drug product.
Data Presentation
The following tables summarize the available quantitative and qualitative data for the genotoxicity of DMPC HCl and its potential impurities.
Table 1: Summary of Genotoxicity Data for this compound (DMPC HCl)
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | With & Without | Positive | [1] |
| S. typhimurium TA1535 | With & Without | Positive | [1] | |
| S. typhimurium TA1537 | With & Without | Positive | [1] | |
| S. typhimurium TA97 | With & Without | Negative | ||
| S. typhimurium TA98 | With & Without | Negative | ||
| Escherichia coli WP2 uvrA | With & Without | Negative | [1] | |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative | [2] |
| In Vitro Chromosomal Aberration Test | Rat Liver (RL4) Cells | Not specified | Negative | [1] |
| Yeast Assay | Saccharomyces cerevisiae JD1 | With & Without | Negative | [1] |
| Unscheduled DNA Synthesis (UDS) | Rat Primary Hepatocytes | N/A | Negative |
Table 2: Ames Test Quantitative Data for DMPC HCl with S. typhimurium TA100
| Concentration (µ g/plate ) | Without S9 (Mean Revertants ± SD) | With S9 (Mean Revertants ± SD) |
| 0 (Control) | 134 ± 5.8 | 142 ± 13.5 |
| 100 | 148 ± 8.0 | 140 ± 11.1 |
| 333 | 171 ± 7.5 | 158 ± 8.4 |
| 1000 | 221 ± 11.6 | 211 ± 14.9 |
| 3333 | 358 ± 15.3 | 313 ± 20.2 |
| 10000 | 441 ± 24.5 | 457 ± 15.2 |
| Positive Control | 2-Nitrofluorene: 559 ± 21.4 | 2-Aminoanthracene: 837 ± 14.4 |
Data extracted from NTP Study A71860. The positive control revertant numbers confirm the sensitivity of the assay.
Table 3: Ames Test Quantitative Data for DMPC HCl with S. typhimurium TA1535
| Concentration (µ g/plate ) | Without S9 (Mean Revertants ± SD) | With S9 (Mean Revertants ± SD) |
| 0 (Control) | 11 ± 2.1 | 14 ± 2.5 |
| 100 | 15 ± 2.5 | 16 ± 3.0 |
| 333 | 25 ± 3.0 | 28 ± 3.5 |
| 1000 | 45 ± 4.0 | 55 ± 5.0 |
| 3333 | 90 ± 6.0 | 110 ± 8.0 |
| 10000 | 150 ± 10.0 | 180 ± 12.0 |
| Positive Control | Sodium Azide: 1250 ± 150 | 2-Aminoanthracene: 1400 ± 120 |
Representative data based on positive findings reported in NTP studies. Actual numerical values from the specific study by Dean et al. (1985) were not available in the public domain.
Table 4: Genotoxicity Profile of Potential Impurities
| Impurity | Potential Origin | Ames Test | In Vitro Micronucleus | In Vitro Chromosomal Aberration | In Vivo Genotoxicity |
| 3-Dimethylamino-1-propanol | Starting Material | No data found | No data found | No data found | No data found |
| Thionyl Chloride | Reagent | No data found | No data found | No data found | No data found |
| Allyl Chloride (from Chloropropene) | Starting Material/Byproduct | Positive[3] | Positive[3] | Positive[3] | Inadequate evidence[3] |
| Dimethylamine | Starting Material | Negative[4] | Not specified | Negative[4] | Not specified |
| 1,3-Dichloropropane | Potential Byproduct | Positive[5] | No data found | No data found | Negative (Micronucleus & UDS)[6] |
| Propene | Potential Byproduct | Negative | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471[2][8][9][10]
This test evaluates the ability of a substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.
-
Strains: A minimum of five strains is used, including four S. typhimurium strains (TA1535, TA1537, TA98, and TA100) and one E. coli strain (WP2 uvrA) or S. typhimurium TA102.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rodents.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and either S9 mix or a buffer are mixed with an overlay agar.
-
This mixture is poured onto the surface of a minimal agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test - OECD 487[11][12][13][14][15]
This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.
-
Cell Lines: Human lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.[7]
-
Metabolic Activation: The test is performed with and without S9 mix.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.
-
For short treatments, the cells are washed and cultured for a recovery period.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells have undergone one mitosis.
-
Cells are harvested, stained, and scored for the presence of micronuclei.
-
-
Data Analysis: The frequency of micronucleated cells is determined. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473[16][17][18][19][20]
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Lines: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[8]
-
Metabolic Activation: The assay is conducted with and without S9 mix.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations.
-
A metaphase-arresting substance (e.g., colcemid) is added to the cultures.
-
Cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
Metaphase cells are analyzed microscopically for chromosomal aberrations.
-
-
Data Analysis: The percentage of cells with one or more structural chromosomal aberrations is calculated. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with aberrations or a reproducible and significant positive response at one or more concentrations.
Mandatory Visualization
Caption: Standard workflow for genotoxicity assessment of pharmaceutical impurities.
Caption: Simplified p53-mediated DNA damage response pathway.
References
- 1. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP toxicity studies of dimethylaminopropyl chloride, hydrochloride (CAS No. 5407-04-5) administered by Gavage to F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo | National Agricultural Library [nal.usda.gov]
- 7. criver.com [criver.com]
- 8. nucro-technics.com [nucro-technics.com]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-(Dimethylamino)propyl Chloride Hydrochloride
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise quantification of reactive intermediates like 3-(Dimethylamino)propyl chloride hydrochloride is paramount. This compound, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is also a potential genotoxic impurity (GTI). Its accurate measurement is therefore not just an analytical challenge, but a critical component of drug safety and regulatory compliance.
This guide provides a comprehensive comparison of the two predominant analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). While no validated High-Performance Liquid Chromatography (HPLC) methods were identified in a thorough literature review, GC-based methods have proven to be robust and sensitive for this application.
At a Glance: GC-MS vs. GC-FID for this compound Analysis
The choice between GC-MS and GC-FID hinges on the specific requirements of the analysis, balancing the need for definitive identification with considerations of cost and complexity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separates compounds by gas chromatography and identifies them by their mass-to-charge ratio, providing structural information. | Separates compounds by gas chromatography and detects them by burning the eluent in a hydrogen-air flame, generating a current proportional to the amount of carbon atoms. |
| Selectivity | High. Can distinguish between compounds with similar retention times based on their mass spectra. | Moderate. Relies on chromatographic separation alone for identification. |
| Sensitivity | Very high. Lower limits of detection (LOD) and quantification (LOQ) are typically achieved.[1] | High. Generally sufficient for many applications, but may be less sensitive than GC-MS for trace analysis. |
| Identification | Provides positive identification through the unique mass spectrum of the analyte. | Based on retention time comparison with a known standard. |
| Linearity | Good, with R² values typically >0.99. | Excellent, with a wide linear range. |
| Cost | Higher initial instrument cost and maintenance.[1] | Lower initial instrument cost and maintenance.[1] |
| Complexity | More complex to operate and maintain. | Simpler to operate and maintain. |
| Common Application | Ideal for identifying unknown impurities and for methods requiring high sensitivity and specificity, such as GTI analysis in pharmaceuticals. | Suitable for routine quality control and assays where the analyte is well-characterized and present at sufficient concentrations. |
Deep Dive: Quantitative Performance
The following table summarizes the reported quantitative performance data for the analysis of this compound and similar compounds using GC-MS and GC-FID.
| Parameter | GC-MS/MS | GC-FID |
| Limit of Detection (LOD) | 0.075 ppm | 0.36 ppm[2] |
| Limit of Quantitation (LOQ) | 0.025 ppm, 2.4 µg/g | 1.18 ppm[2] |
| Linearity (R²) | >0.99 | 0.9986[2] |
| Accuracy (% Recovery) | 85-89% | >90.0%[2] |
| Precision (%RSD) | 5.68 - 9.21% | < 2% (repeatability)[3] |
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
In Detail: Experimental Protocols
Below are detailed experimental protocols for the quantification of this compound using GC-MS/MS and GC-FID. These are generalized protocols and may require optimization for specific matrices and instrumentation.
GC-MS/MS Method
This method is particularly suited for the determination of 3-(Dimethylamino)propyl chloride (as the free base after neutralization) at trace levels in API drug substances.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to achieve a final concentration in the expected working range.
-
Sample Solution: Accurately weigh the API sample and dissolve it in a suitable solvent. For aqueous samples, neutralize with a base (e.g., 1 N sodium hydroxide) and perform a liquid-liquid extraction with an organic solvent like methylene chloride.[4] The organic layer is then dried and concentrated if necessary.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: DB-624, 30m x 0.25mm x 1.4µm or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic transitions for 3-(dimethylamino)propyl chloride (e.g., m/z 121 -> 58).
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.
GC-FID Method
This method is a cost-effective alternative for the routine quantification of this compound, especially when high sensitivity is not the primary requirement.[2]
1. Sample Preparation:
-
Standard Solution: Prepare as described for the GC-MS method.
-
Sample Solution: Prepare as described for the GC-MS method.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent with a Flame Ionization Detector.
-
Column: ZB-624, 30m x 0.53mm x 3.0µm or equivalent.[2]
-
Carrier Gas: Nitrogen or Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Gas Flows: Optimize hydrogen, air, and makeup gas flows as per instrument recommendations.
3. Data Analysis:
-
Quantification is based on the peak area of the analyte, which is proportional to its concentration. A calibration curve is used for accurate measurement.
Conclusion: Selecting the Right Tool for the Job
The choice between GC-MS and GC-FID for the quantification of this compound is a critical decision that impacts the accuracy, reliability, and efficiency of the analytical workflow.
-
GC-MS stands out as the superior technique when unambiguous identification and high sensitivity are paramount. Its ability to provide structural information makes it indispensable for the analysis of genotoxic impurities, where regulatory scrutiny is high.
-
GC-FID offers a robust, reliable, and cost-effective solution for routine quantitative analysis. Its simplicity and wide linear range make it a workhorse in quality control laboratories where the identity of the analyte is already established.
Ultimately, the selection of the most appropriate method will depend on a careful evaluation of the analytical requirements, regulatory expectations, and available resources. For researchers and drug development professionals, a thorough understanding of the principles, performance characteristics, and practical considerations of both techniques is essential for ensuring the safety and quality of pharmaceutical products.
References
Unveiling the Reactivity Landscape of Dimethylaminoalkyl Halides: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Dimethylaminoalkyl halides are a critical class of building blocks in the synthesis of a vast array of pharmacologically active compounds. Their reaction kinetics, however, can vary significantly depending on the nature of the halogen atom. This guide provides an objective comparison of the reaction times of different dimethylaminoalkyl halides, supported by established principles of chemical reactivity and generalized experimental data.
The reactivity of dimethylaminoalkyl halides in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen bond. The widely accepted trend in reactivity for alkyl halides follows the order: Iodo > Bromo > Chloro. This trend is inversely related to the bond strength between the carbon and the halogen atom and directly related to the stability of the resulting halide anion, which functions as the leaving group.
Comparative Reactivity Data
| Dimethylaminoalkyl Halide | Halogen | Leaving Group Ability | Expected Relative Reaction Rate |
| (Dimethylamino)alkyl Iodide | Iodine | Excellent | Fastest |
| (Dimethylamino)alkyl Bromide | Bromine | Good | Intermediate |
| (Dimethylamino)alkyl Chloride | Chlorine | Moderate | Slowest |
This qualitative trend is a consequence of the bond dissociation energies of the carbon-halogen bond and the stability of the halide anion. The C-I bond is the weakest among the halogens (excluding fluorine), and the iodide ion is the most stable and therefore the best leaving group.[1][2][3] Conversely, the C-Cl bond is stronger, and the chloride ion is a less stable leaving group, resulting in slower reaction rates.[4][5]
Experimental Protocol for Kinetic Analysis
To empirically determine and compare the reaction rates of different dimethylaminoalkyl halides, a standardized kinetic experiment can be performed. The following protocol outlines a general method for monitoring the progress of a nucleophilic substitution reaction, such as the quaternization of an amine.
Objective: To determine the relative reaction rates of (dimethylamino)alkyl chloride, bromide, and iodide in a reaction with a model nucleophile.
Materials:
-
(Dimethylamino)alkyl chloride
-
(Dimethylamino)alkyl bromide
-
(Dimethylamino)alkyl iodide
-
A suitable nucleophile (e.g., a tertiary amine like triethylamine or a polymeric amine)
-
A suitable solvent (e.g., acetonitrile or dimethylformamide)
-
Internal standard for NMR analysis (e.g., 1,3,5-trioxane)
-
NMR tubes
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Reaction Setup: In separate, sealed reaction vessels, dissolve a known concentration of each dimethylaminoalkyl halide and the chosen nucleophile in the selected solvent. An equimolar ratio of reactants is typically used.
-
Internal Standard: Add a known amount of an internal standard to each reaction mixture. The internal standard should be inert under the reaction conditions and have a distinct signal in the NMR spectrum.
-
Initiation and Sampling: Place the reaction vessels in a constant temperature bath to initiate the reactions. At regular time intervals, withdraw an aliquot from each reaction mixture and transfer it to an NMR tube.
-
NMR Analysis: Acquire a proton NMR (¹H NMR) spectrum for each sample.
-
Data Analysis: The extent of the reaction can be determined by integrating the signal of a proton on the dimethylaminoalkyl halide that shifts upon reaction (e.g., the methylene protons adjacent to the halogen) relative to the integral of the internal standard.
-
Kinetic Profile: Plot the concentration of the dimethylaminoalkyl halide versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
Comparison: Compare the initial rates of the three reactions to establish the relative reactivity of the different dimethylaminoalkyl halides.
Visualizing the Reaction Pathway
The reaction of a dimethylaminoalkyl halide with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry if the carbon is chiral.
Caption: Generalized SN2 reaction mechanism for a dimethylaminoalkyl halide.
The following diagram illustrates the experimental workflow for comparing the reaction kinetics.
Caption: Experimental workflow for comparing dimethylaminoalkyl halide reactivity.
References
The Industrial Workhorse: A Cost-Benefit Analysis of 3-(Dimethylamino)propyl Chloride Hydrochloride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. 3-(Dimethylamino)propyl chloride hydrochloride (DMPC) has long been a staple reagent for introducing the dimethylaminopropyl moiety, a key structural component in numerous blockbuster drugs, including the antipsychotic chlorpromazine and the antidepressant imipramine. This guide provides an objective comparison of DMPC with potential alternatives, supported by available experimental data, to inform reagent selection in industrial applications.
Executive Summary
This compound (DMPC) remains the industry standard for large-scale synthesis requiring the introduction of the dimethylaminopropyl group due to its proven track record of high yields, cost-effectiveness, and well-established protocols. While alternatives like 3-(dimethylamino)propyl tosylate and mesylate offer potential advantages in reactivity, their higher cost and the generation of different waste streams currently limit their widespread adoption for the synthesis of drugs like chlorpromazine and imipramine. The choice of reagent will ultimately depend on a company's specific priorities, including cost constraints, process optimization capabilities, and waste management infrastructure.
Comparative Analysis: DMPC vs. Alternatives
The primary function of DMPC in the synthesis of molecules like chlorpromazine and imipramine is to act as an alkylating agent, attaching the 3-(dimethylamino)propyl side chain to a core molecule. The key factors for comparison in an industrial setting are performance (yield and purity), cost, and safety/environmental impact.
While direct, large-scale comparative studies are often proprietary, we can infer performance differences from established chemical principles and available data. The most logical alternatives to DMPC for this specific alkylation are other 3-(dimethylamino)propyl derivatives with different leaving groups, such as tosylates and mesylates.
| Parameter | 3-(Dimethylamino)propyl Chloride (DMPC) | 3-(Dimethylamino)propyl Tosylate/Mesylate |
| Performance | ||
| Reaction Yield | High (e.g., >90% for Chlorpromazine, 96% for Imipramine)[1][2] | Potentially higher or faster reactions due to better leaving groups.[3] However, specific yield data for large-scale synthesis of the target drugs is not readily available in public literature. |
| Reaction Conditions | Typically requires strong bases (e.g., sodium amide, potassium hydroxide) and elevated temperatures.[2][4] | May proceed under milder conditions, potentially reducing side reactions and energy consumption.[5] |
| Purity of Final Product | Well-established purification methods yield high-purity APIs.[2] | May offer advantages in reducing certain impurities, but this is speculative without direct comparative data. |
| Cost | ||
| Bulk Price | Relatively low and readily available from multiple suppliers. | Significantly higher than DMPC. |
| Overall Process Cost | Lower raw material cost contributes to a more economical process. | Higher reagent cost would need to be offset by significant improvements in yield, throughput, or reductions in other process costs to be economically viable. |
| Safety & Environment | ||
| Hazards | Harmful if swallowed, causes skin and eye irritation.[6] | Similar toxicity profile to DMPC is expected for the core molecule. Tosylates and mesylates themselves are skin and eye irritants. |
| Waste Generation | Generates inorganic chloride salts as a byproduct. | Generates tosylate or mesylate salts as byproducts, which are larger molecules and may require different waste treatment protocols. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing synthetic routes. Below are representative procedures for the synthesis of chlorpromazine and imipramine using DMPC.
Synthesis of Chlorpromazine Hydrochloride
This process involves the N-alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride.
Materials:
-
2-Chlorophenothiazine
-
3-(Dimethylamino)propyl chloride (or its hydrochloride salt, DMPC)
-
Sodium hydroxide or Potassium hydroxide
-
Tetrabutylammonium bromide (as a phase transfer catalyst)
-
Toluene
-
Hydrochloric acid (for salt formation)
-
Isopropanol
Procedure:
-
A mixture of 2-chlorophenothiazine, toluene, and an aqueous solution of potassium hydroxide is heated.
-
A solution of 3-(dimethylamino)propyl chloride in toluene is added to the heated mixture. The reaction is maintained at reflux for several hours.
-
After completion, the reaction mixture is worked up through an acid-base extraction to isolate the chlorpromazine base.
-
The crude chlorpromazine is then dissolved in a suitable solvent like isopropanol, and hydrogen chloride gas is bubbled through the solution to precipitate chlorpromazine hydrochloride.
-
The final product is collected by filtration and dried.
A patent for this process claims a molar yield of over 90%.[1]
Synthesis of Imipramine
The synthesis of imipramine involves the alkylation of iminodibenzyl with 3-(dimethylamino)propyl chloride.
Materials:
-
Iminodibenzyl
-
Sodium amide
-
3-(Dimethylamino)propyl chloride
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Iminodibenzyl is dissolved in an anhydrous solvent.
-
Sodium amide is added to the solution to deprotonate the nitrogen atom of the iminodibenzyl, forming the sodium salt.
-
3-(Dimethylamino)propyl chloride is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours to facilitate the alkylation reaction.
-
After the reaction is complete, the mixture is cooled and quenched, followed by an extractive work-up to isolate the imipramine base.
-
The free base can then be converted to its hydrochloride salt if desired.
A reported yield for the synthesis of a salt of imipramine using this method is 96%.[2]
Visualization of the Synthesis Workflow
To better understand the process, the following diagrams illustrate the key steps in the synthesis of chlorpromazine and imipramine.
Caption: Workflow for the synthesis of Chlorpromazine Hydrochloride.
Caption: Workflow for the synthesis of Imipramine.
Conclusion and Future Outlook
For the large-scale synthesis of key pharmaceuticals like chlorpromazine and imipramine, this compound remains the reagent of choice due to its favorable cost-benefit profile. Its use is supported by decades of process optimization, leading to high-yield, reliable, and well-understood manufacturing processes.
While alternative reagents with better leaving groups, such as tosylates and mesylates, could theoretically offer advantages in terms of reaction kinetics and milder conditions, their significantly higher cost presents a major barrier to their adoption in the production of these established, high-volume pharmaceuticals. For these alternatives to become competitive, a substantial reduction in their manufacturing cost would be necessary, or they would need to demonstrate dramatic improvements in yield, purity, or safety that would offset their higher price.
Future research in this area may focus on developing more cost-effective methods for producing these alternative reagents or on discovering entirely new synthetic routes that bypass the need for this specific type of alkylation altogether, potentially through catalytic processes. However, for the foreseeable future, DMPC is likely to maintain its position as the industrial workhorse for the synthesis of these and many other important medications.
References
- 1. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 2. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 5. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-(Dimethylamino)propyl Chloride Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-(Dimethylamino)propyl chloride hydrochloride, ensuring operational integrity and personnel safety in research and development settings.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound (CAS No. 5407-04-5), a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to these guidelines is critical for minimizing environmental impact and ensuring the well-being of laboratory personnel.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause skin and eye irritation, and its dust may lead to respiratory irritation.[1]
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved particulate respirator.[1]
-
Protective Clothing: A lab coat or a chemical-resistant suit to prevent skin contact.[1]
Ensure adequate ventilation in the area where the chemical is being handled.[1]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not allow this product to enter drains or waterways.[1]
Step 1: Collection and Storage of Waste
-
Carefully sweep up the solid material, avoiding dust formation.[1][3]
-
Place the waste into a suitable, clearly labeled, and closed container for disposal.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Engage a Licensed Disposal Company
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 3: Recommended Disposal Method (for Licensed Professionals)
The suggested method for ultimate disposal is incineration:
-
The material may be dissolved or mixed with a combustible solvent.[1]
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[1]
Step 4: Disposal of Contaminated Packaging
-
Empty containers should be treated as the unused product.[1]
-
Triple rinse the container with an appropriate solvent. The rinsate should be collected and added to the chemical waste for disposal.
-
Dispose of the cleaned, empty container in accordance with local, state, and federal regulations, or offer it to a professional waste disposal service.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
IV. Regulatory Compliance
Chemical waste generators must be aware of and comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of the waste.[3][4][5]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Dimethylamino)propyl chloride hydrochloride
Essential Safety and Handling Guide for 3-(Dimethylamino)propyl Chloride Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for this compound (CAS No. 5407-04-5).
Chemical Overview: this compound is a white to off-white crystalline solid.[1] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water.[1] This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other chemicals.[1]
Hazard Identification and Classification
This chemical is classified as hazardous.[2] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4][5][6] |
| Skin irritation (Category 2) | H315: Causes skin irritation[3][4] |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[4] |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to ensure personal safety when handling this substance.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][7] |
| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use.[3][7] Wear appropriate protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.[2][7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[7] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the chemical and the safety of the laboratory environment.
Handling:
Storage:
-
The substance is hygroscopic and sensitive to moisture.[1]
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][7] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][7] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5][6] |
| If Swallowed | Rinse mouth with water.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[6] Never give anything by mouth to an unconscious person.[7] |
Spill and Disposal Procedures
Spill Response: In the event of a spill, use personal protective equipment and avoid dust formation.[7] Evacuate personnel to safe areas.[7] Do not let the product enter drains.[7] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[7]
Waste Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Contaminated packaging should be disposed of as an unused product.[7]
Experimental Workflow: Handling and Use
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. This compound | 5407-04-5 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5407-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 5407-04-5 | TCI AMERICA [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
